molecular formula C20H17BrN4O2 B15567549 Pks13-IN-1

Pks13-IN-1

货号: B15567549
分子量: 425.3 g/mol
InChI 键: ZJNFEVQXHNUJEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pks13-IN-1 is a useful research compound. Its molecular formula is C20H17BrN4O2 and its molecular weight is 425.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H17BrN4O2

分子量

425.3 g/mol

IUPAC 名称

4-(azetidin-1-ylmethyl)-1-(4-bromophenyl)-3-(1,3,4-oxadiazol-2-yl)indol-5-ol

InChI

InChI=1S/C20H17BrN4O2/c21-13-2-4-14(5-3-13)25-11-16(20-23-22-12-27-20)19-15(10-24-8-1-9-24)18(26)7-6-17(19)25/h2-7,11-12,26H,1,8-10H2

InChI 键

ZJNFEVQXHNUJEV-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Pks13-IN-1: A Technical Guide on the Mechanism of Action of Thioesterase Domain Inhibitors on Polyketide Synthase 13

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific inhibitor "Pks13-IN-1" is not readily identifiable in the current scientific literature. This guide will therefore focus on the well-characterized mechanism of a representative class of potent Polyketide Synthase 13 (Pks13) inhibitors that target the thioesterase (TE) domain, a validated strategy for the development of novel anti-tubercular agents.

Introduction

Polyketide synthase 13 (Pks13) is a crucial multi-domain enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids.[1] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[2] The essential nature of Pks13 for mycobacterial viability makes it an attractive target for the development of new anti-tuberculosis drugs.[1] Pks13 is a large, multi-domain enzyme composed of an N-terminal acyl carrier protein (ACP1), a ketosynthase (KS), an acyltransferase (AT), a second ACP (ACP2), and a C-terminal thioesterase (TE) domain.[3][4] This guide details the mechanism of action of inhibitors targeting the Pks13 thioesterase domain, a critical component for the final release of the mycolic acid precursor.

Core Mechanism of Action: Inhibition of the Pks13 Thioesterase Domain

The primary mechanism of action for this class of inhibitors is the specific targeting and inhibition of the Pks13 thioesterase (TE) domain.[5] The TE domain is responsible for the final step in the Pks13 catalytic cycle: the release of the newly synthesized α-alkyl-β-ketoacyl product from the C-terminal ACP domain (ACP2).[2][5] This release is typically achieved through transfer to a polyol, such as trehalose.[3]

Inhibitors of the TE domain bind to its active site, preventing the catalytic activity required for product release.[5] This blockage leads to an accumulation of the stalled acyl-intermediate on Pks13, effectively halting the mycolic acid biosynthesis pathway. The disruption of this essential pathway ultimately leads to bacterial cell death.[6] The bactericidal effect of these inhibitors has been demonstrated in various studies.[6]

Quantitative Data on Pks13-TE Inhibition

The potency of Pks13-TE inhibitors is determined through various biochemical and whole-cell assays. The data presented below is for a representative series of inhibitors identified through DNA-Encoded Library (DEL) screening.

Compound IDPks13-TE IC50 (µM)M. tuberculosis H37Rv MIC (µM)
X1304515390
X204030.057Not Reported
X21429Not Reported0.24
  • IC50 (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to reduce the activity of the Pks13-TE enzyme by 50%.

  • MIC (Minimum inhibitory concentration): Represents the lowest concentration of the inhibitor that prevents visible growth of M. tuberculosis.

Experimental Protocols

Pks13-TE Inhibition Assay (Fluorescence-Based)

A common method to assess the activity of Pks13-TE inhibitors is a fluorescence-based assay using a surrogate substrate.[5][7]

Principle: The assay measures the cleavage of a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), by the Pks13-TE domain. Cleavage of the ester bond releases the fluorescent 4-methylumbelliferone, and the increase in fluorescence is monitored over time. Inhibitors of the TE domain will reduce the rate of this reaction.

Protocol:

  • Reagents:

    • Purified Pks13-TE enzyme

    • 4-methylumbelliferyl heptanoate (4-MUH) substrate

    • Assay buffer (e.g., Tris-HCl with a detergent like CHAPS)

    • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • The Pks13-TE enzyme is pre-incubated with varying concentrations of the inhibitor compound in the assay buffer in a microplate.

    • The reaction is initiated by the addition of the 4-MUH substrate.

    • The fluorescence intensity is measured at regular intervals using a microplate reader (excitation ~360 nm, emission ~450 nm).

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence increase.

    • The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without inhibitor.

    • The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay

This assay determines the potency of the inhibitors against live M. tuberculosis.

Principle: The minimum inhibitory concentration (MIC) is determined by exposing the bacteria to serial dilutions of the inhibitor and observing the lowest concentration that inhibits bacterial growth.

Protocol:

  • Materials:

    • M. tuberculosis H37Rv strain

    • Growth medium (e.g., Middlebrook 7H9 with supplements)

    • Test inhibitor compounds

  • Procedure:

    • Serial dilutions of the inhibitor are prepared in the growth medium in a 96-well plate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Endpoint Determination:

    • Bacterial growth can be assessed visually or by using a growth indicator dye (e.g., resazurin).

    • The MIC is the lowest concentration of the inhibitor at which no bacterial growth is observed.

Visualizations

Mycolic Acid Biosynthesis Pathway and Pks13 Function

Mycolic_Acid_Biosynthesis cluster_Pks13 Pks13 Catalytic Cycle ACP1 ACP1 KS KS ACP1->KS Meromycolyl Chain Transfer ACP2 ACP2 KS->ACP2 Claisen Condensation AT AT AT->ACP2 C24-C26 Fatty Acyl Chain Transfer TE TE ACP2->TE Product Transfer Trehalose Trehalose TE->Trehalose Product Release FadD32 FadD32 Meromycolyl_AMP Meromycolyl-AMP FadD32->Meromycolyl_AMP Activation Meromycolyl_AMP->ACP1 Loading Fatty_Acyl_CoA C24-C26 Fatty Acyl-CoA Fatty_Acyl_CoA->AT Loading Mycolic_Acid_Precursor α-alkyl-β-ketoacyl Product TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursor->TMM Trehalose->TMM Cell_Wall Cell Wall Assembly TMM->Cell_Wall

Caption: Overview of the Pks13 catalytic cycle in mycolic acid biosynthesis.

Mechanism of Pks13-TE Domain Inhibition

TE_Inhibition_Mechanism cluster_Normal Normal Pks13-TE Function cluster_Inhibited Inhibited Pks13-TE Function ACP2_Product ACP2-S-Product TE_Active_Site TE Active Site ACP2_Product->TE_Active_Site Binding Product_Released Released Product TE_Active_Site->Product_Released Catalysis & Release Trehalose_in Trehalose Trehalose_in->TE_Active_Site ACP2_Product_I ACP2-S-Product TE_Active_Site_I TE Active Site ACP2_Product_I->TE_Active_Site_I Binding Blocked No_Release No Product Release TE_Active_Site_I->No_Release Inhibition Inhibitor TE Inhibitor Inhibitor->TE_Active_Site_I Binding Mycolic_Acid_Synthesis Mycolic Acid Synthesis No_Release->Mycolic_Acid_Synthesis Halted Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death

Caption: Schematic of Pks13-TE domain inhibition leading to cell death.

Experimental Workflow for Pks13-TE Inhibitor Screening

Experimental_Workflow Start Start: Compound Library Biochemical_Screening Biochemical Screening (Pks13-TE Inhibition Assay) Start->Biochemical_Screening Active_Hits Active Hits Biochemical_Screening->Active_Hits IC50 < Threshold Whole_Cell_Assay Whole-Cell Assay (M. tuberculosis Growth) Active_Hits->Whole_Cell_Assay Potent_Inhibitors Potent Inhibitors (Low MIC) Whole_Cell_Assay->Potent_Inhibitors Lead_Optimization Lead Optimization (SAR Studies) Potent_Inhibitors->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Workflow for the discovery and development of Pks13-TE inhibitors.

References

Pks13 Target Validation in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics acting on new targets. The mycobacterial cell wall, a unique and complex structure essential for viability and virulence, is a proven source of drug targets.[1][2][3] A key component of this wall is mycolic acid, and its biosynthesis pathway is a focal point for drug discovery.[1][2] This guide focuses on the validation of Polyketide Synthase 13 (Pks13), a critical enzyme in the final step of mycolic acid synthesis, as a druggable target. While this document centers on the validation process using various inhibitors, it should be noted that the specific compound "Pks13-IN-1" is not prominently featured in current literature; therefore, data from well-characterized Pks13 inhibitors are used as exemplars throughout this guide.

Introduction: The Mycolic Acid Pathway and Pks13

Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that form the basis of the mycomembrane, a waxy outer layer that renders mycobacteria impermeable to many antibiotics and hostile host environments.[1][4] Their synthesis is a multi-step process involving two fatty acid synthase systems, FAS-I and FAS-II, which produce the α-branch and the long meromycolate chain, respectively.[2][5]

Pks13 is a large, multi-domain polyketide synthase that catalyzes the essential final Claisen-type condensation step: the joining of the two fatty acid precursors to form the full-length mycolic acid keto-ester.[4][6][7] Genetic studies have confirmed that pks13 is essential for the survival of M. tuberculosis, making it a highly attractive target for novel anti-tubercular agents.[6][8][9][10] Pks13 contains multiple catalytic domains, including a ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and thioesterase (TE) domain, all of which present opportunities for therapeutic intervention.[4][11][12]

Target Validation Workflow

The validation of Pks13 as a drug target follows a structured workflow, beginning with biochemical assays and progressing through cellular activity to genetic confirmation. This process confirms that inhibiting the target enzyme leads to bacterial death and that this is the specific mechanism of action for the compound .

Target_Validation_Workflow cluster_0 In Vitro / Biochemical cluster_1 In Cello / Whole-Cell cluster_2 Genetic & MoA Confirmation HTS High-Throughput Screen (e.g., Pks13-TE assay) Enzyme_Assay Biochemical Assay (IC50 Determination) HTS->Enzyme_Assay Hit Identification MIC_Assay Whole-Cell Activity (MIC Determination) Enzyme_Assay->MIC_Assay Kill_Kinetics Bactericidal Activity (Time-Kill Curves) MIC_Assay->Kill_Kinetics Resistant_Mutants Resistant Mutant Selection & WGS Kill_Kinetics->Resistant_Mutants Hypomorph Hypomorph Strain Testing

Caption: General workflow for Pks13 target validation.

Quantitative Data on Pks13 Inhibitors

A variety of chemical scaffolds have been identified as Pks13 inhibitors. Their activity is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the minimum inhibitory concentration (MIC) in whole-cell assays. The selectivity index (SI), the ratio of cytotoxicity (IC50 in a mammalian cell line) to antimycobacterial activity (MIC), is a critical measure of a compound's therapeutic potential.

Table 1: In Vitro Activity of Representative Pks13 Inhibitors

Compound Class Representative Compound Target Domain Pks13-TE IC50 (nM) Mtb H37Rv MIC (μM) Reference
Thiazole X20403 Thioesterase (TE) 57 - [13][14]
Thiazole X20404 Thioesterase (TE) ~57 0.25 [13][14]
Coumestan Compound 1 Not Specified - 0.0039 - 0.0078 (μg/mL) [15]
Coumestan Compound 9 Not Specified - <0.0039 (μg/mL) [16]
Benzofuran TAM16 Thioesterase (TE) - 0.0313 (μg/mL) [13][16]
Oxadiazole Series Hit Thioesterase (TE) < 10,000 < 1 [9][17]

| Pentafluorophenyl | Compound 1 | ACP or KS | - | ~0.02 |[18] |

Note: MIC values are often reported in μg/mL; conversions to μM depend on molecular weight and may vary. Some data points represent a series rather than a single compound.

Table 2: Resistance and Selectivity Data for Pks13 Inhibitors

Compound Resistant Mutant (SNP) MIC Fold-Change in Mutant Vero Cell IC50 (μg/mL) Selectivity Index (SI) Reference
Coumestan Cmpd 1 N1640K in Pks13 8,000x - - [15]
Coumestan Cmpd 2 D1644G in Pks13 >1,000x - - [15]
Benzofuran Cmpd 64 - - 64 256 [16]
Benzofuran Cmpd 65 - - 4 64-128 [16]

| Thiazole X20404 | Multiple SNPs in TE domain | >10x | - | - |[13] |

Experimental Protocols

Detailed and standardized protocols are essential for the successful validation of Pks13 inhibitors.

Protocol: Pks13 Thioesterase (TE) Domain Inhibition Assay

This biochemical assay is often used for high-throughput screening to identify initial hits.

  • Objective: To determine the IC50 value of a compound against the Pks13-TE domain.

  • Principle: A fluorogenic substrate is used, which upon cleavage by the TE domain, releases a fluorescent molecule. Inhibitors will prevent this cleavage, resulting in a lower fluorescent signal.

  • Materials:

    • Recombinant purified Pks13-TE protein.

    • Fluorogenic substrate (e.g., 4-methylumbelliferyl heptanoate).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Test compounds dissolved in DMSO.

    • 384-well assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Dispense test compounds in serial dilutions into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add a solution of Pks13-TE protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow compound binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This assay determines the potency of a compound against replicating M. tuberculosis.

  • Objective: To determine the lowest concentration of a compound that inhibits visible growth of M. tuberculosis.

  • Principle: Bacterial growth in liquid media containing serial dilutions of the test compound is monitored. The MIC is the lowest concentration where no growth is observed.[19]

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

    • 96-well microtiter plates.[19]

    • Test compounds dissolved in DMSO.

    • Growth indicator (e.g., Resazurin).

  • Procedure:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the optical density (OD600) to ~0.1. Dilute this culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[19]

    • Prepare 2-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plate.

    • Add the bacterial inoculum to each well. Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37°C for 7-14 days.

    • After incubation, add the resazurin (B115843) solution to each well and incubate for another 24-48 hours.

    • Determine the MIC: the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

Protocol: Selection and Analysis of Resistant Mutants

This is the definitive step for on-target validation in whole cells.

  • Objective: To confirm Pks13 is the target by generating and sequencing resistant mutants.

  • Principle: Spontaneous resistance to a drug occurs at a low frequency due to random mutations. By plating a large number of bacteria on agar (B569324) containing the inhibitor, only resistant mutants will grow. Whole-genome sequencing (WGS) of these mutants identifies the mutation(s) responsible for resistance.[13][18]

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H10 agar supplemented with OADC.

    • Test compound.

    • Genomic DNA extraction kit.

    • Next-generation sequencing platform.

  • Procedure:

    • Grow a large culture of M. tuberculosis H37Rv to late-log phase.

    • Plate a high density of cells (~10^8 to 10^10 CFU) onto 7H10 agar plates containing the test compound at 5-10 times its MIC.[18]

    • Incubate plates at 37°C for 3-4 weeks until colonies appear.

    • Calculate the frequency of resistance (number of colonies / total CFU plated).[13]

    • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

    • Extract genomic DNA from the resistant isolates and the parent strain.

    • Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs). Mutations consistently found in the target gene (pks13) across multiple independent isolates confirm it as the drug's target.[13][18]

Key Pathways and Mechanisms

Understanding the mycolic acid biosynthesis pathway is crucial for contextualizing the role of Pks13. The final condensation step is the culmination of a significant metabolic investment by the bacterium.

Mycolic_Acid_Pathway cluster_pks13 Final Condensation Step FAS_I FAS-I System Alpha_Chain α-alkyl chain (C24-C26) FAS_I->Alpha_Chain FAS_II FAS-II System Mero_Chain Meromycolate chain (C50-C60) FAS_II->Mero_Chain Pks13 Pks13 Condensation Alpha_Chain->Pks13 FadD32 FadD32 (Activates Meromycolate) Mero_Chain->FadD32 FadD32->Pks13 Ketoester α-alkyl-β-ketoacyl Thioester Precursor Pks13->Ketoester Inhibitor Pks13 Inhibitors (e.g., Benzofurans, Thiophenes) Inhibitor->Pks13 Reduction Reduction (CmrA) Ketoester->Reduction Mature_MA Mature Mycolic Acid Reduction->Mature_MA Cell_Wall Cell Wall Integration (Ag85, MmpL3) Mature_MA->Cell_Wall

Caption: Mycolic acid biosynthesis pathway highlighting Pks13.

The genetic validation using a hypomorph strain provides compelling evidence for on-target activity. In this approach, the expression of the target gene (pks13) is placed under the control of an inducible promoter.

Hypomorph_Logic cluster_0 High Pks13 Expression cluster_1 Low Pks13 Expression Inducer Inducer Present (e.g., ATc) High_Pks13 High Pks13 Levels Inducer->High_Pks13 Normal_MIC Normal MIC High_Pks13->Normal_MIC No_Inducer No Inducer Low_Pks13 Low Pks13 Levels (Hypomorph) No_Inducer->Low_Pks13 Hypersensitivity Hypersensitivity (Low MIC) Low_Pks13->Hypersensitivity Conclusion Conclusion: Inhibitor is on-target Hypersensitivity->Conclusion Inhibitor Pks13 Inhibitor Inhibitor->Normal_MIC Inhibitor->Hypersensitivity

Caption: Logic of the Pks13 hypomorph validation experiment.

When Pks13 expression is low, the cell becomes hypersensitive to inhibitors that target Pks13, resulting in a significantly lower MIC.[18] This effect is not seen with drugs that have other targets.

Conclusion

Pks13 is a genetically and biochemically validated target for the development of new anti-tubercular drugs.[1][9][15] The validation process, supported by robust biochemical and whole-cell assays, along with definitive genetic confirmation through resistant mutant sequencing, provides a clear pathway for advancing novel inhibitors. Several compound classes, including coumestans, benzofurans, and thiazoles, demonstrate potent, on-target activity.[7][13][15] The continued exploration of Pks13 inhibitors holds significant promise for delivering new, effective treatments to combat the global threat of tuberculosis.

References

A Technical Guide to Pks13 Inhibition and its Role in Mycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Topic: The Role of Pks13 Inhibitors in Mycolic Acid Synthesis Inhibition

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, largely due to its unique and resilient cell wall. A principal component of this cell wall is the mycomembrane, a waxy, hydrophobic layer primarily composed of mycolic acids.[1] These α-alkyl, β-hydroxy long-chain fatty acids are essential for the viability, virulence, and intrinsic drug resistance of Mtb.[1][2][3] The biosynthetic pathway of mycolic acids is a well-established source of drug targets, with key antitubercular drugs like isoniazid (B1672263) targeting enzymes within this pathway.[4][5]

The final and essential step of mycolic acid biosynthesis is a Claisen-type condensation reaction that joins two long fatty acid chains. This reaction is catalyzed by Polyketide Synthase 13 (Pks13), a large, multi-domain enzyme.[1][3][6][7] Its essentiality for mycobacterial growth makes Pks13 a highly attractive target for the development of novel anti-tubercular agents.[6][7][8] This guide focuses on the role of specific inhibitors of Pks13, using compounds from recently developed chemical series as representative examples for "Pks13-IN-1", to elucidate their mechanism of action and the experimental methodologies used to characterize them.

The Role of Pks13 in Mycolic Acid Biosynthesis

Pks13 is a multi-functional Type I polyketide synthase that catalyzes the condensation of two distinct fatty acyl chains: a C22-C26 α-chain and a long C40-C60 meromycoloyl chain.[4] The enzyme is composed of several catalytic domains: an N-terminal Acyl Carrier Protein (ACP1), a Ketosynthase (KS), an Acyltransferase (AT), a second ACP (ACP2), and a C-terminal Thioesterase (TE) domain.[1][9][10]

The overall condensation reaction proceeds as follows:

  • Substrate Loading: The α-chain, as an acyl-CoA, is loaded onto the AT domain and subsequently transferred to the ACP2 domain. Concurrently, the meromycoloyl chain, activated to an acyl-AMP by the ligase FadD32, is loaded onto the ACP1 domain.[10][11]

  • Chain Transfer: The meromycoloyl chain is transferred from ACP1 to the active site of the KS domain.[11]

  • Condensation: The KS domain catalyzes the decarboxylative Claisen condensation between the KS-bound meromycoloyl chain and the ACP2-bound α-chain. This forms an α-alkyl β-ketoacyl product tethered to the ACP2 domain.[10]

  • Product Release: The TE domain facilitates the release of the final product. It first hydrolyzes the thioester bond linking the product to ACP2 and then acts as an acyltransferase, transferring the mycolic acid precursor onto trehalose (B1683222) to form trehalose monomycolate (TMM).[5][9] TMM is then transported across the inner membrane to the periplasm for final incorporation into the cell wall.[4]

Below is a diagram illustrating the Pks13-catalyzed reaction within the broader mycolic acid synthesis pathway.

Mycolic_Acid_Pathway Figure 1: Mycolic Acid Synthesis Pathway and Pks13 Inhibition. cluster_pks13 Pks13 Condensation sub_node sub_node enzyme_node enzyme_node inhibitor_node inhibitor_node product_node product_node FAS_I FAS-I Acc Acyl-CoA Carboxylases (Acc) FAS_I->Acc C24-C26 Acyl-CoA (α-chain) FAS_II FAS-II System FadD32 FadD32 FAS_II->FadD32 C40-C60 Acyl-ACP (Meromycolate) Pks13 Pks13 (KS, AT, TE) Acc->Pks13 Carboxylated α-chain FadD32->Pks13 Meromycolyl-AMP CmrA CmrA Reductase Pks13->CmrA α-alkyl β-ketoacyl precursor Pks13_IN_1 This compound (e.g., Oxadiazoles) Pks13_IN_1->Pks13 TMM Trehalose Monomycolate (TMM) CmrA->TMM Mycolic Acid CellWall Mycomembrane (Cell Wall) TMM->CellWall Transport & Acylation (MmpL3, Ag85)

Figure 1: Mycolic Acid Synthesis Pathway and Pks13 Inhibition.

This compound: Representative Inhibitors of the Pks13 Thioesterase Domain

While a specific compound named "this compound" is not formally documented, several potent and specific inhibitors of Pks13 have been developed. This guide will use a novel oxadiazole series as a representative example of a Pks13 inhibitor.[8] These compounds were identified through high-throughput screening and optimized using a structure-guided approach. They specifically target the thioesterase (TE) domain of Pks13, preventing the release of the mycolic acid precursor and halting the entire biosynthetic pathway.[8]

Mechanism of Inhibition

Crystallography studies have shown that these oxadiazole inhibitors bind to the active site of the Pks13-TE domain.[8] This binding event physically obstructs the catalytic machinery responsible for hydrolyzing the thioester bond that tethers the newly synthesized mycolic acid precursor to the ACP2 domain. By preventing this crucial release and transfer step, the enzyme becomes stalled, leading to a complete shutdown of mycolic acid production. The essentiality of mycolic acids for the bacterium means this inhibition is lethal, resulting in potent antitubercular activity.[7][8]

Data Presentation: Quantitative Analysis of Inhibition

The efficacy of Pks13 inhibitors is determined through both enzymatic and whole-cell assays. The key metrics are the half-maximal inhibitory concentration (IC50) against the isolated enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of whole Mtb cells.

Table 1: In Vitro Pks13-TE Domain Enzymatic Inhibition Data Data is representative of novel oxadiazole inhibitors reported in the literature.[8]

Compound IDScaffoldPks13-TE IC50 (µM)
Hit-105Chromone< 0.1
Oxadiazole-AOxadiazole0.15
Oxadiazole-BOxadiazole0.05
Oxadiazole-COxadiazole< 0.03

Table 2: Whole-Cell Antitubercular Activity Data is representative of novel oxadiazole inhibitors against Mtb H37Rv strain.[8][9]

Compound IDMtb H37Rv MIC (µM)
Hit-1051.6
Oxadiazole-A3.2
Oxadiazole-B0.8
Oxadiazole-C0.4

Experimental Protocols

Characterizing Pks13 inhibitors requires a workflow that assesses activity from the molecular to the cellular level. This typically involves an in vitro enzymatic assay followed by a whole-cell growth inhibition assay and subsequent analysis of mycolic acid synthesis.

Experimental_Workflow step_node step_node assay_node assay_node result_node result_node start Compound Library (e.g., this compound) assay1 In Vitro Pks13-TE Enzyme Assay start->assay1 result1 Determine IC50 assay1->result1 assay2 Whole-Cell Mtb Growth Assay (MABA) result1->assay2 Potent Hits result2 Determine MIC assay2->result2 assay3 Cellular Mycolic Acid Analysis (TLC) result2->assay3 Active Hits result3 Confirm Mechanism assay3->result3

Figure 2: General Experimental Workflow for Pks13 Inhibitor Characterization.
Protocol 1: In Vitro Pks13 Thioesterase (TE) Inhibition Assay

This protocol describes a fluorescence-based assay to measure the hydrolytic activity of the Pks13-TE domain and its inhibition.

  • Reagents and Materials:

    • Purified recombinant Pks13-TE domain protein.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20.

    • Substrate: A fluorogenic thioester substrate that releases a fluorescent molecule upon hydrolysis.

    • Test Compounds (e.g., this compound) dissolved in DMSO.

    • 384-well black, flat-bottom microplates.

    • Plate reader capable of fluorescence detection.

  • Methodology:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate, add 2 µL of the compound dilutions to the appropriate wells. Add 2 µL of DMSO for positive (no inhibition) and negative (no enzyme) controls.

    • Add 50 µL of Pks13-TE protein diluted in Assay Buffer to all wells except the negative controls.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate diluted in Assay Buffer to all wells.

    • Immediately place the plate in a plate reader and monitor the increase in fluorescence over 30-60 minutes at room temperature.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Whole-Cell Mtb Growth Inhibition (Microplate Alamar Blue Assay - MABA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.[9]

  • Reagents and Materials:

    • M. tuberculosis H37Rv culture.

    • Growth Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Alamar Blue reagent.

    • Test compounds dissolved in DMSO.

    • 96-well clear, flat-bottom microplates.

  • Methodology:

    • In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in 100 µL of 7H9 growth medium.

    • Grow Mtb H37Rv to mid-log phase and dilute the culture to a final inoculum of ~5 x 10^5 CFU/mL.

    • Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free well (growth control) and a cell-free well (sterility control).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween-80 to each well.

    • Re-incubate the plates for 24 hours.

    • Assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Analysis of Mycolic Acid Synthesis via Thin-Layer Chromatography (TLC)

This protocol is used to confirm that the inhibitor's whole-cell activity is due to the inhibition of mycolic acid synthesis.[12][13][14][15]

  • Reagents and Materials:

  • Methodology:

    • Grow Mtb cultures in the presence of the test compound at a concentration near its MIC. Include a no-drug control.

    • Add [1-14C] acetic acid to the cultures and incubate for 8-24 hours to allow for incorporation into newly synthesized fatty acids.

    • Harvest the bacterial cells by centrifugation and wash to remove excess radiolabel.

    • Resuspend the cell pellet in the saponification reagent and heat at 100°C overnight to hydrolyze lipids and release mycolic acids from the cell wall.

    • After cooling, acidify the mixture and extract the total fatty acids with an organic solvent like diethyl ether.[13]

    • Evaporate the solvent and methylate the fatty acids by adding dichloromethane and iodomethane to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

    • Spot the extracted, derivatized lipids onto a silica (B1680970) TLC plate.

    • Develop the TLC plate using appropriate solvent systems to separate different lipid species.[15]

    • Dry the plate and expose it to a phosphor screen or X-ray film.

    • Analyze the resulting autoradiogram. A significant reduction in the bands corresponding to MAMEs in the compound-treated sample compared to the control confirms the inhibition of mycolic acid synthesis.

Conclusion and Future Directions

Pks13 is a genetically and chemically validated target for antitubercular drug discovery.[7][8][10] The development of potent and specific inhibitors, such as the oxadiazole series, demonstrates that targeting the final condensation step of mycolic acid synthesis is a viable and effective strategy. The detailed experimental protocols provided herein form a standard workflow for the discovery and characterization of new Pks13 inhibitors. Future work will focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into preclinical and clinical development, providing a new line of attack against drug-resistant tuberculosis.

References

The Emergence of Pks13-IN-1: A Technical Guide to its Discovery and Synthesis for Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The persistent global threat of tuberculosis, exacerbated by the rise of multi-drug resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutics acting on unexploited cellular targets. A highly promising target is the Polyketide Synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, the critical lipid components of the mycobacterial cell wall.[1][2][3] Inhibition of Pks13 disrupts the integrity of this protective barrier, leading to bacterial death.[3][4] This whitepaper provides an in-depth technical guide to the discovery and synthesis of a novel class of potent Pks13 inhibitors, herein exemplified by a representative compound designated Pks13-IN-1, based on recently published findings.[5][6][7]

The Discovery of a Novel Pks13 Inhibitor: A Multi-faceted Approach

The identification of this compound was the culmination of a sophisticated screening process designed to identify novel chemical scaffolds with potent inhibitory activity against the thioesterase (TE) domain of Pks13.[5][6] The discovery workflow leveraged the power of DNA-Encoded Library (DEL) technology to explore a vast chemical space.[5][7]

Experimental Workflow for Inhibitor Discovery

The discovery process for this class of inhibitors followed a systematic and rigorous workflow, as depicted below.

cluster_0 Discovery Phase A DNA-Encoded Library (DEL) Synthesis C Affinity-Based Selection A->C B Pks13 Thioesterase (TE) Domain Immobilization B->C D PCR Amplification of DNA Tags C->D E DNA Sequencing and Hit Identification D->E F Off-DNA Synthesis of Hit Compounds E->F G Biochemical and Cellular Assays F->G H Lead Optimization G->H

Caption: High-level workflow for the discovery of Pks13 inhibitors using DEL screening.

Key Experimental Protocols

1. DNA-Encoded Library (DEL) Screening:

  • Objective: To identify small molecules that bind to the Pks13-TE domain from a large, diverse library.

  • Methodology:

    • A vast library of chemical compounds, each tagged with a unique DNA barcode, was synthesized.

    • The purified and His-tagged Pks13-TE domain was immobilized on an affinity matrix.[6]

    • The DEL was incubated with the immobilized Pks13-TE, allowing for affinity-based selection of binding compounds.

    • Non-binding compounds were washed away.

    • The DNA tags of the bound compounds were amplified by PCR.

    • The amplified DNA was sequenced to identify the chemical structures of the binding molecules ("hits").[5][6][7]

2. Enzymatic Inhibition Assay:

  • Objective: To quantify the inhibitory potency of the hit compounds against the Pks13-TE domain.

  • Methodology:

    • The activity of the Pks13-TE was measured using a fluorogenic substrate.

    • The assay was performed in the presence of varying concentrations of the inhibitor.

    • The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) was determined by fitting the data to a dose-response curve.[5]

3. Whole-Cell Activity Assay:

  • Objective: To determine the efficacy of the inhibitors against replicating M. tuberculosis.

  • Methodology:

    • Wild-type M. tuberculosis H37Rv was cultured in the presence of serial dilutions of the inhibitor compounds.

    • Bacterial growth was measured after a defined incubation period.

    • The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth, was determined.[5]

Pks13 Signaling Pathway and Mechanism of Inhibition

Pks13 is a multi-domain enzyme that catalyzes the final Claisen-type condensation step in mycolic acid biosynthesis.[2][3] This process is essential for the formation of the mycobacterial cell wall.[8][9][10] this compound exerts its antibacterial effect by specifically inhibiting the thioesterase (TE) domain of Pks13, thereby blocking the final step of mycolic acid synthesis.[5][6]

cluster_pathway Mycolic Acid Biosynthesis Pathway cluster_pks13 Pks13 Domains cluster_inhibition Mechanism of Inhibition FadD32 FadD32 (Acyl-AMP ligase) ACP1 N-ACP FadD32->ACP1 Loads Meromycolyl Chain Pks13 Pks13 KS KS ACP1->KS TE TE KS->TE Condensation AT AT ACP2 C-ACP AT->ACP2 Loads α-alkyl Chain ACP2->KS Mycolic_Acid Mycolic Acid Precursor TE->Mycolic_Acid Product Release Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Pks13_IN_1 This compound Pks13_IN_1->TE Inhibition

Caption: Simplified signaling pathway of mycolic acid synthesis and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of the novel chemical series, from which this compound is a representative, was determined through a series of biochemical and cellular assays. The data for a selection of these inhibitors are summarized below.

Compound IDPks13-TE IC50 (µM)Mtb H37Rv MIC (µM)
X20404 < 100.25
Series 1 FavorablePotent
Series 2 FavorablePotent
Series 3 FavorablePotent

Note: Specific IC50 values for all series were noted as being below 10 µM in initial screens, with representative compounds like X20404 showing potent whole-cell activity.[5][6] Further optimization of these series led to compounds with favorable pharmacokinetic profiles and in vivo efficacy.

Synthesis of this compound

While the precise, step-by-step synthesis of each proprietary compound is often not fully disclosed in initial publications, the general synthetic strategies for related inhibitor classes, such as benzofurans and coumestans, have been described.[2] The synthesis of the novel series identified through DEL screening would involve a multi-step organic synthesis campaign to produce the core scaffold and introduce various functional groups to optimize potency, selectivity, and pharmacokinetic properties. A generalized workflow for such a synthesis is presented below.

cluster_1 Synthesis Workflow A Scaffold Synthesis B Functional Group Interconversion A->B C Purification and Characterization (NMR, MS, HPLC) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Scale-up Synthesis E->F

Caption: Generalized workflow for the chemical synthesis and optimization of Pks13 inhibitors.

The synthesis of these novel inhibitors would be guided by the structural information obtained from co-crystallization of the compounds with the Pks13-TE domain.[5][6] This structural data provides invaluable insights into the binding mode and allows for rational design of analogs with improved properties.

Conclusion

The discovery of novel, potent inhibitors of Pks13, such as the class represented by this compound, marks a significant advancement in the field of anti-tubercular drug discovery. The use of innovative techniques like DNA-Encoded Library screening has accelerated the identification of promising new chemical entities.[5][6][7] The validation of Pks13 as the target and the demonstration of in vivo efficacy for some of these inhibitors underscore the potential of this therapeutic strategy.[5] Further development and optimization of these compounds could lead to the next generation of drugs to combat multi-drug resistant tuberculosis.

References

A Technical Guide to the Biological Activity of Polyketide Synthase 13 (Pks13) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Pks13-IN-1" is not a recognized designation in the reviewed scientific literature. This guide provides a comprehensive overview of the biological activity spectrum of several well-characterized inhibitors of Polyketide Synthase 13 (Pks13) from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Introduction

Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its unique impermeability and the pathogen's virulence.[3] The essential nature of Pks13 for the viability of Mtb makes it a promising and validated target for the development of new anti-tuberculosis drugs.[4][5][6] This technical guide details the biological activity of various classes of Pks13 inhibitors, their mechanism of action, quantitative data on their efficacy, and the experimental protocols used for their evaluation.

The Role of Pks13 in Mycolic Acid Biosynthesis

Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long fatty acyl chains: a C24-C26 α-chain and a C50-C60 meromycolate chain.[1][2] The enzyme consists of several domains: an N-terminal acyl carrier protein (ACP) domain, a ketosynthase (KS) domain, an acyltransferase (AT) domain, a second ACP domain, and a C-terminal thioesterase (TE) domain.[2] The final product, an α-alkyl β-ketoester, is a direct precursor of mycolic acids.[3] Inhibition of any of these domains can disrupt mycolic acid synthesis, leading to bacterial cell death.[4]

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Pks13_Complex Pks13-Mediated Condensation cluster_Final_Steps Cell Wall Integration FAS_I Acetyl-CoA Malonyl-CoA C24_C26_Acyl_CoA C24-C26 Acyl-CoA (α-chain precursor) FAS_I->C24_C26_Acyl_CoA Pks13 Pks13 C24_C26_Acyl_CoA->Pks13 Loading onto AT domain FAS_II Acyl-CoA Meromycolate Meromycolate Chain (C50-C60) FAS_II->Meromycolate FadD32 FadD32 (Acyl-AMP ligase) Meromycolate->FadD32 Activation FadD32->Pks13 Loading onto N-terminal ACP Alpha_Alkyl_Beta_Ketoester α-Alkyl β-Ketoester Pks13->Alpha_Alkyl_Beta_Ketoester Claisen Condensation & TE domain release Reduction Reduction (e.g., by CmrA) Alpha_Alkyl_Beta_Ketoester->Reduction Mycolic_Acid Mature Mycolic Acid Reduction->Mycolic_Acid Cell_Wall Mycomembrane Mycolic_Acid->Cell_Wall Transfer to Arabinogalactan

Caption: Mycolic Acid Biosynthesis Pathway Highlighting Pks13. (Within 100 characters)

Biological Activity Spectrum of Pks13 Inhibitors

Several distinct chemical series have been identified that inhibit Pks13, primarily targeting either the N-terminal ACP domain or the C-terminal thioesterase (TE) domain.

Quantitative Data: In Vitro Efficacy

The efficacy of Pks13 inhibitors is typically measured by their Minimum Inhibitory Concentration (MIC) against Mtb whole cells and their half-maximal inhibitory concentration (IC50) against the purified enzyme or its domains.

Table 1: Whole-Cell Activity (MIC) of Pks13 Inhibitors against Mtb H37Rv

Compound Class Representative Compound(s) Target Domain MIC (µg/mL) Citation(s)
Thiophenes Thiophene-2 (TP2) N-terminal ACP ~0.3 (1 µM) [7]
Benzofurans TAM16 Thioesterase (TE) 0.0313 - 0.09 [8][9]
Coumestans Compound 1 Thioesterase (TE) <0.0039 [10][11]
Coumestans Compound 65 Thioesterase (TE) 0.0313 - 0.0625 [8]
Oxazine-Coumestans Compound 32 Thioesterase (TE) 0.0039 - 0.0078 [12][13][14]
N-phenylindoles Compound 45 Thioesterase (TE) 0.0625
N-phenylindoles Compound 58 Thioesterase (TE) 0.125

| DEL-derived | X20404 | Thioesterase (TE) | ~0.1 (0.25 µM) |[15] |

Table 2: Enzymatic Inhibition (IC50) of Pks13 Inhibitors

Compound Class Representative Compound(s) Target Domain IC50 (µM) Citation(s)
Benzofurans TAM16 Thioesterase (TE) 0.19 [9][16]
Oxazine-Coumestans Compound 32 Thioesterase (TE) 1.30 [12][13]
DEL-derived X13045 Thioesterase (TE) 15 [15]
DEL-derived X20348 Thioesterase (TE) 0.9 [15]

| Oxadiazoles | Compound 50 | Thioesterase (TE) | <1 (sub-micromolar) |[17] |

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the activity of Pks13 inhibitors.

Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a widely used colorimetric method to determine the MIC of compounds against Mtb.[18][19][20] The assay relies on the reduction of the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

Protocol Outline:

  • Preparation of Compounds: Serially dilute test compounds in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare an Mtb H37Rv inoculum and adjust the turbidity to a McFarland standard, then dilute to the final concentration.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well containing the test compounds. Include drug-free wells as growth controls and sterile wells as negative controls.[20]

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[20]

  • Assay Development: Add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well.[20]

  • Reading Results: Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[21]

Pks13 Thioesterase (TE) Domain Enzymatic Assay

This assay measures the ability of a compound to inhibit the esterase activity of the Pks13-TE domain. A common method employs a fluorogenic substrate.[1][15]

Protocol Outline:

  • Reagents:

    • Purified recombinant Pks13-TE domain.

    • Fluorogenic substrate, e.g., 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).[1]

    • Assay buffer (e.g., Tris-HCl with a detergent like CHAPS).[15]

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Dispense the Pks13-TE enzyme into the wells of a microplate.

    • Add the test compounds at various concentrations and incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the 4-MUH substrate.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the cleaved fluorophore, e.g., 4-methylumbelliferone).

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Determine the percent inhibition relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualization of Experimental Workflow

The process of identifying and characterizing Pks13 inhibitors follows a logical progression from initial screening to in-depth analysis.

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation & SAR cluster_MOA Mechanism of Action cluster_Preclinical Lead Optimization HTS High-Throughput Screen (e.g., Whole-Cell MABA) Hit_ID Hit Identification HTS->Hit_ID MIC_Confirm MIC Confirmation (MABA) Hit_ID->MIC_Confirm Enzyme_Assay Pks13 Enzymatic Assay (IC50 Determination) MIC_Confirm->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR Target_Engage Target Engagement Assay (e.g., Thermal Shift) SAR->Target_Engage Hypomorph Hypomorph Strain Testing Target_Engage->Hypomorph Resistant_Mutants Resistant Mutant Selection & Genome Sequencing Hypomorph->Resistant_Mutants ADME ADME/Tox Profiling (e.g., hERG, Microsomal Stability) Resistant_Mutants->ADME PK_Studies Pharmacokinetics (PK) in Mouse Models ADME->PK_Studies Efficacy In Vivo Efficacy Studies (Mouse Infection Model) PK_Studies->Efficacy

Caption: General Workflow for Pks13 Inhibitor Discovery. (Within 100 characters)

Conclusion

Pks13 remains a highly attractive target for novel anti-tuberculosis therapeutics due to its essential role in mycolic acid biosynthesis. A diverse range of chemical scaffolds, including thiophenes, benzofurans, and coumestans, have demonstrated potent inhibitory activity against Pks13 in both enzymatic and whole-cell assays.[4][8][10] Ongoing research focuses on optimizing the pharmacological properties of these inhibitors to improve their safety profiles and in vivo efficacy, paving the way for the development of new treatments to combat the global threat of tuberculosis and drug resistance.[22]

References

Pks13-IN-1: A Technical Whitepaper on a Novel Class of Antitubercular Agents Targeting Mycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, the hallmark lipid components of the Mycobacterium tuberculosis (Mtb) cell wall. Its critical role in bacterial viability and virulence has established it as a promising target for novel antitubercular drug development. This document provides a comprehensive technical overview of inhibitors targeting Pks13, with a focus on their chemical classes, mechanisms of action, and the experimental methodologies used for their characterization. We consolidate quantitative data on inhibitor potency and efficacy, detail key experimental protocols, and present visual diagrams of the targeted biochemical pathway and associated research workflows to serve as a resource for the scientific community engaged in tuberculosis drug discovery.

Introduction: The Imperative for New Tuberculosis Therapies

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined the efficacy of current treatment regimens, creating an urgent need for new drugs that act on novel targets.[2]

The unique and complex cell wall of Mtb, particularly its mycolic acid layer, is indispensable for the bacterium's survival and pathogenesis.[1][3] The biosynthetic pathway of these mycolic acids has proven to be a fertile ground for drug targets, as exemplified by the first-line drug isoniazid, which targets the enoyl-ACP reductase InhA.[1] Polyketide synthase 13 (Pks13) catalyzes the final and essential condensation step in mycolic acid synthesis, making it a highly validated and attractive target for new therapeutic agents.[1][4][5]

The Target: Polyketide Synthase 13 (Pks13)

Pks13 is a large, multi-domain Type I polyketide synthase that functions as the core condensase in the mycolic acid pathway.[6][7] It is a dimeric enzyme, with each monomer comprising five catalytic domains:

  • N-terminal Acyl Carrier Protein (ACP1): Loads the long-chain meromycolic acid.

  • Ketosynthase (KS): Catalyzes the pivotal Claisen-type condensation reaction.

  • Acyltransferase (AT): Loads the shorter alpha-alkyl chain.

  • C-terminal Acyl Carrier Protein (ACP2): Holds the growing alpha-alkyl chain.

  • Thioesterase (TE): Catalyzes the release of the final product, an α-alkyl β-ketoacid, which is a direct precursor to mycolic acids.[7][8][9]

The enzyme works in concert with FadD32, an acyl-AMP ligase, which activates the meromycolic chain for loading onto the ACP1 domain of Pks13.[6][8][10] The KS domain then catalyzes the decarboxylative condensation of the two fatty acyl chains to produce the α-alkyl β-ketoacid.[6][10] The essentiality of Pks13 for Mtb viability has been confirmed through multiple genetic experiments.[1][4]

Mycolic Acid Biosynthesis Pathway via Pks13

The diagram below illustrates the final condensation step of mycolic acid biosynthesis, highlighting the central role of Pks13 and its domains.

Pks13_Pathway cluster_Pks13 Pks13 Enzyme Complex ACP1 ACP1 Domain KS KS Domain ACP1->KS Transfer TE TE Domain KS->TE Condensation Product AT AT Domain ACP2 ACP2 Domain AT->ACP2 Transfer ACP2->KS Ketoacid α-Alkyl β-Ketoacid (Mycolic Precursor) TE->Ketoacid Release FadD32 FadD32 (Acyl-AMP Ligase) FadD32->ACP1 Loading Meromycolic_Acid Meromycolic Acid (C50-C60) Meromycolic_Acid->FadD32 Activation (AMPylation) Alpha_Chain α-Alkyl Chain (C24-C26-CoA) Alpha_Chain->AT Loading Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) Ketoacid->Mycolic_Acid_Layer Further Processing

Caption: Role of Pks13 in the final condensation step of mycolic acid biosynthesis.

Pks13 Inhibitor Classes and Chemical Families

Extensive research has led to the discovery of several distinct chemical classes of Pks13 inhibitors. These compounds primarily target the catalytic activity of the enzyme, often focusing on specific domains like the thioesterase (TE) or acyltransferase (AT) domains.

  • Pks13-IN-1 (Compound 44): An orally active inhibitor of Mtb Pks13, demonstrating potent whole-cell activity and efficacy in mouse models.[11] While its specific chemical family is not detailed in the provided context, it represents a promising lead for development.

  • Benzofurans: This class, including the lead compound TAM16 , potently inhibits the thioesterase domain. TAM16 showed excellent efficacy in mouse models, comparable to isoniazid, but its development was halted due to hERG toxicity.[1][2][12]

  • Coumestans: A chemotype identified to exert antitubercular effects by targeting Pks13. These compounds are active against both drug-susceptible and drug-resistant Mtb strains, show low cytotoxicity, and have demonstrated synergistic effects when combined with rifampin in mouse models.[9][13]

  • Thiophenes: This series was found to target the N-terminal acyl carrier protein (ACP1) domain of the Pks13 enzyme.[1][2]

  • 4H-Chromen-4-ones: Identified through a structure-guided approach, this scaffold has shown potent activity against Mtb H37Rv and good affinity for Pks13.[14]

  • Oxadiazoles: A screening campaign identified an oxadiazole series with potent antimycobacterial activity, though their pharmacokinetic properties were insufficient for in vivo studies.[1][2]

  • Aryl Fluorosulfates (SuFEx): A novel preclinical covalent compound, CMX410 , contains an aryl fluorosulfate (B1228806) warhead that irreversibly binds to and inhibits the acyltransferase (AT) domain of Pks13. It is potent against drug-sensitive and resistant strains and has shown efficacy in multiple mouse models.[15][16]

  • Pentafluorophenyl-containing Series: A phenotypic screen identified a compound with a reactive pentafluorophenyl moiety that targets Pks13.[5]

Quantitative Data Summary

The potency of various Pks13 inhibitors has been characterized through enzymatic and whole-cell assays. The table below summarizes key quantitative data for representative compounds from different chemical classes.

Chemical Class / CompoundTarget DomainAssay TypeValueUnitReference
This compound (Compound 44) Pks13Whole-Cell (MIC)0.07µM[11]
X20403 (DEL Hit) Pks13-TEEnzyme (IC50)57nM[2]
X13045 (Series 2) Pks13-TEEnzyme (IC50)15µM[1][2]
Compound 6e (4H-Chromen-4-one) Pks13Enzyme (IC50)14.3µM[14]
Compound 6e (4H-Chromen-4-one) Pks13Whole-Cell (MIC)0.45µg/mL[14]
Coumestan (B1194414) Compound 1 Pks13Whole-Cell (MIC)0.004µg/mL[9]
TAM16 (Benzofuran) Pks13-TEN/APotentN/A[1][2][12]
CMX410 (Aryl Fluorosulfate) Pks13-ATN/APotentN/A[15][16]

Experimental Protocols

The discovery and validation of Pks13 inhibitors rely on a suite of specialized biochemical and microbiological assays.

Pks13 Thioesterase (TE) Domain Activity Assay

This is a primary biochemical screen to identify compounds that inhibit the esterase activity of the TE domain.

  • Principle: The assay measures the cleavage of a fluorogenic substrate by the purified Pks13-TE domain.

  • Reagents:

    • Purified recombinant Pks13-TE protein.

    • Fluorogenic substrate: 4-methylumbelliferyl heptanoate (B1214049) (4-MUH) or similar.

    • Assay Buffer: Optimized for enzyme activity, may contain detergents like CHAPS.[1][2]

    • Test compounds and controls (e.g., DMSO).

  • Procedure:

    • The Pks13-TE enzyme is pre-incubated with the test compounds at various concentrations in a microplate format.

    • The reaction is initiated by adding the 4-MUH substrate.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The hydrolysis of the ester bond in 4-MUH releases the fluorescent 4-methylumbelliferone (B1674119) product.

    • Fluorescence is measured over time using a plate reader (Excitation/Emission ~360/450 nm).

    • The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.

Mtb Whole-Cell Growth Inhibition (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

  • Principle: Mtb cultures are exposed to serial dilutions of the test compound, and growth is assessed after a standard incubation period.

  • Reagents:

    • M. tuberculosis H37Rv or other relevant strains (including resistant isolates).

    • Growth Medium: Middlebrook 7H9 broth supplemented with OADC and Tween-80.

    • Test compounds and control drugs (e.g., rifampicin).

  • Procedure:

    • Serial dilutions of test compounds are prepared in a 96-well microplate.

    • A standardized inoculum of Mtb is added to each well.

    • Plates are sealed and incubated at 37°C for 7-14 days.

    • Growth inhibition is assessed visually or by using a growth indicator dye (e.g., Resazurin).

    • The MIC is defined as the lowest concentration of the compound that prevents visible growth.

On-Target Activity Verification using Hypomorph Strains

This cellular assay confirms that the inhibitor's whole-cell activity is due to its effect on Pks13.

  • Principle: An engineered Mtb strain (hypomorph) is used where the expression of pks13 is artificially controlled (e.g., by an anhydrotetracycline (B590944) (ATC)-inducible promoter).[2] When Pks13 levels are low, the strain becomes hypersensitive to inhibitors targeting Pks13.

  • Procedure:

    • The MIC of the test compound is determined in parallel against the wild-type Mtb strain and the Pks13 hypomorph strain.

    • The hypomorph strain is tested under two conditions: repressed pks13 expression (no ATC) and induced pks13 expression (+ ATC).

    • A significant decrease in the MIC (e.g., >8-fold shift) for the hypomorph strain under repressed conditions compared to the wild-type or induced strain confirms on-target activity.[5]

Inhibitor Discovery and Validation Workflow

The following diagram outlines a typical workflow for identifying and validating a novel Pks13 inhibitor.

Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Optimization Phase cluster_Preclinical Preclinical Phase Screen High-Throughput Screen (e.g., DEL or Phenotypic) Hit_ID Hit Identification Screen->Hit_ID Biochem Biochemical Assay (Pks13-TE IC50) Hit_ID->Biochem MIC Whole-Cell Assay (Mtb MIC) Biochem->MIC Target_Val On-Target Validation (Hypomorph Strain) MIC->Target_Val SAR Structure-Activity Relationship (SAR) Target_Val->SAR Optimization Cycle SAR->Biochem PK_Tox Pharmacokinetics & Toxicology SAR->PK_Tox In_Vivo In Vivo Efficacy (Mouse Model) PK_Tox->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for Pks13 inhibitor discovery and development.

Conclusion and Future Directions

Pks13 remains a compelling and clinically relevant target for the development of new antitubercular drugs. The diverse array of chemical scaffolds identified, from benzofurans to covalent aryl fluorosulfates, demonstrates that the enzyme is highly druggable. While early leads have faced challenges such as off-target toxicity or poor pharmacokinetics, newer compounds like CMX410 and the coumestan series have shown significant promise with potent on-target activity and in vivo efficacy.[9][13][15]

Future efforts should focus on optimizing the safety and pharmacokinetic profiles of existing lead series. The detailed structural information available for Pks13, combined with the robust suite of validation assays, provides a powerful platform for structure-based drug design. The development of a novel Pks13 inhibitor that is safe, orally bioavailable, and effective against resistant Mtb strains would be a monumental advance in the global fight against tuberculosis.

References

An In-depth Technical Guide to a Potent Pks13 Thioesterase Domain Inhibitor for Mycobacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a leading coumestan-based inhibitor of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13), a critical enzyme in the biosynthesis of mycolic acids and a validated target for novel anti-tuberculosis therapeutics. This document details the inhibitor's chemical properties, biological activity, and the experimental protocols for its characterization.

Compound Profile: Coumestan (B1194414) Derivative 9

Coumestan derivative 9 is a highly potent inhibitor of the thioesterase (TE) domain of Pks13. Its rigid tetracyclic scaffold is believed to contribute to its high affinity and potent anti-tubercular activity.

SMILES Notation: C1=CC(=O)OC2=C1C3=C(C=C2)OC4=C3C=C(C=C4)O

Quantitative Biological Data

The biological activity of Coumestan derivative 9 has been evaluated through various in vitro assays. For comparative purposes, data for the well-characterized benzofuran-based Pks13 inhibitor, TAM16, is also presented.

CompoundTargetAssay TypeIC50 (μM)MIC (μg/mL)MIC (μM)Notes
Coumestan derivative 9 Pks13-TEEnzymatic Inhibition-<0.0039<0.01At least 8-fold more potent than TAM16.[1]
TAM16 Pks13-TEEnzymatic Inhibition0.190.03130.09Potent in vitro bactericidal activity.[1][2]

Mechanism of Action and Signaling Pathway

Pks13 is a large, multi-domain enzyme that catalyzes the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3] The coumestan and benzofuran (B130515) inhibitors specifically target the C-terminal thioesterase (TE) domain of Pks13.[1][4] By binding to the TE domain, these inhibitors block the hydrolysis of the mycolyl-S-ACP intermediate and its subsequent transfer to trehalose (B1683222), thereby halting the production of trehalose monomycolate (TMM), a precursor for mycolic acid attachment to the cell wall.[4][5] This disruption of mycolic acid biosynthesis compromises the integrity of the cell wall, leading to bacterial death.

Mycolic_Acid_Biosynthesis_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Pks13 Pks13 Condensation FAS_I Generates C16-C26 Acyl-CoA FAS_II Elongation to Meromycolic Acids (C50-C60) FAS_I->FAS_II Acyl-CoA substrates Pks13_KS_AT Ketoacyl Synthase (KS) & Acyl Transferase (AT) Domains FAS_II->Pks13_KS_AT Meromycolyl-ACP & C24-C26 Acyl-ACP Pks13_TE Thioesterase (TE) Domain Pks13_KS_AT->Pks13_TE α-alkyl-β-ketoacyl-ACP TMM TMM Pks13_TE->TMM Transfer to Trehalose Inhibitor Coumestan Derivative 9 Inhibitor->Pks13_TE Inhibition Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM->Mycolic_Acid_Layer Transport & Incorporation

Diagram 1: Inhibition of the Mycolic Acid Biosynthesis Pathway by Coumestan Derivative 9.

Detailed Experimental Protocols

Pks13-TE Domain Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of compounds against the thioesterase domain of Pks13. The assay often utilizes a fluorescent substrate that, when cleaved by the enzyme, produces a measurable signal. A common alternative is a competition binding assay.

Materials:

  • Purified recombinant M. tuberculosis Pks13-TE domain

  • Fluorescent substrate (e.g., 4-methylumbelliferyl heptanoate) or a TAMRA-labeled activity probe

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the assay buffer to the wells of the 384-well plate.

  • Transfer a small volume of the diluted test compound to the assay wells.

  • Add the purified Pks13-TE enzyme to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7]

M. tuberculosis Whole-Cell Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against whole M. tuberculosis cells.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase in supplemented Middlebrook 7H9 broth.

  • Adjust the bacterial culture to a specific optical density (e.g., OD600 of 0.05-0.1).

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculate the wells with the diluted bacterial culture. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 12-24 hours.

  • Visually assess the color change (blue to pink) or measure the fluorescence to determine bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents a color change.[1]

X-ray Crystallography of Pks13-TE in Complex with Inhibitor

This protocol describes the general workflow for determining the three-dimensional structure of the Pks13-TE domain bound to an inhibitor.

XRay_Crystallography_Workflow Protein_Expression Overexpression of Pks13-TE in E. coli Purification Purification of Pks13-TE (e.g., Affinity & Size-Exclusion Chromatography) Protein_Expression->Purification Complex_Formation Incubation of Purified Pks13-TE with the Inhibitor Purification->Complex_Formation Crystallization Crystallization Screening (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection (Synchrotron Source) Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement (Molecular Replacement) Data_Collection->Structure_Solution

Diagram 2: General Workflow for X-ray Crystallography of the Pks13-TE-Inhibitor Complex.

Detailed Steps:

  • Protein Expression and Purification: The gene encoding the Pks13-TE domain is cloned into an expression vector and transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested. The protein is then purified to homogeneity using a series of chromatographic techniques.[8]

  • Complex Formation: The purified Pks13-TE is incubated with a molar excess of the inhibitor to ensure complex formation.[7]

  • Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.[9]

  • Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction images are processed to determine the crystal's space group and unit cell dimensions, and to integrate the reflection intensities.[7]

  • Structure Solution and Refinement: The structure is typically solved by molecular replacement using a known structure of a homologous protein as a search model. The initial model is then refined against the experimental data to obtain the final high-resolution structure of the Pks13-TE-inhibitor complex.[7]

References

Methodological & Application

Application Notes and Protocols for Pks13-IN-1 In Vitro Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] The thioesterase (TE) domain of Pks13, in particular, is a validated target for the development of novel anti-tuberculosis drugs.[1][3] This document provides a detailed protocol for an in vitro enzymatic assay to screen for and characterize inhibitors of the Pks13 TE domain, such as Pks13-IN-1, using a fluorogenic substrate.

The assay is based on the enzymatic cleavage of 4-methylumbelliferyl heptanoate (B1214049) (4-MUH) by the Pks13 TE domain, which releases the fluorescent product 4-methylumbelliferone.[1][4] The increase in fluorescence is directly proportional to the enzyme's activity, allowing for the quantitative measurement of inhibition by compounds like this compound. While the 4-MUH assay is a primary method, it is known to have challenges, including a low signal-to-noise ratio due to the substrate's instability and slow conversion rate.[1][5]

Signaling Pathway and Experimental Workflow

The Pks13 enzyme is a large, multi-domain protein that plays a crucial role in the mycolic acid biosynthetic pathway. The TE domain is responsible for the final release of the mycolic acid precursor.

Pks13_Pathway cluster_Pks13 Pks13 Multi-Domain Enzyme Acyl-ACP Acyl-ACP Pks13 Domains KS, AT, ACP domains Acyl-ACP->Pks13 Domains Condensation Ketoacyl-ACP Ketoacyl-ACP TE Domain TE Domain Ketoacyl-ACP->TE Domain Pks13 Domains->Ketoacyl-ACP Mycolic Acid Precursor Mycolic Acid Precursor TE Domain->Mycolic Acid Precursor Hydrolysis/Transfer This compound This compound This compound->TE Domain Inhibition

Figure 1: Simplified schematic of the Pks13 enzymatic reaction and the inhibitory action of this compound on the Thioesterase (TE) domain.

The following diagram outlines the workflow for the in vitro enzymatic assay to determine the inhibitory potential of a compound like this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme Stock (Pks13-TE), Substrate Stock (4-MUH), Inhibitor Stock (this compound) Dispense Dispense Assay Buffer and this compound dilutions to 96-well plate Reagents->Dispense Pre-incubation Add Pks13-TE Enzyme and pre-incubate Dispense->Pre-incubation Initiate Initiate reaction by adding 4-MUH substrate Pre-incubation->Initiate Incubate Incubate at room temperature, protected from light Initiate->Incubate Measure Measure fluorescence (Ex: 355 nm, Em: 460 nm) Incubate->Measure Calculate Calculate percent inhibition Measure->Calculate Determine Determine IC50 value for this compound Calculate->Determine

References

Application Notes and Protocols for Pks13-IN-1 Whole-Cell Screening Against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketide synthase 13 (Pks13) is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, providing a unique impermeable barrier that contributes to the bacterium's intrinsic resistance to many antibiotics and its survival within the host.[1] Pks13 catalyzes the final condensation step in the synthesis of mycolic acids, making it an attractive and validated target for the development of novel anti-tuberculosis drugs.[2][3]

This document provides detailed application notes and protocols for the whole-cell screening of a novel Pks13 inhibitor, designated Pks13-IN-1, against the virulent Mtb strain H37Rv. The provided methodologies are based on established and widely used assays for determining the antimycobacterial activity of small molecules.

Pks13 in the Mycolic Acid Biosynthesis Pathway

Pks13 is a large, multi-domain enzyme that functions in concert with FadD32.[4] It catalyzes the Claisen-type condensation of two long-chain fatty acids: a C24-C26 fatty acid and a C50-C60 meromycolate chain.[2][5] This condensation reaction produces an α-alkyl β-ketoacid, a direct precursor of mycolic acids.[4] Inhibition of Pks13 disrupts the formation of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.[2]

Mycolic_Acid_Biosynthesis_Pathway FAS_I Fatty Acid Synthase I (FAS-I) C24_C26_Fatty_Acid C24-C26 Fatty Acid FAS_I->C24_C26_Fatty_Acid FAS_II Fatty Acid Synthase II (FAS-II) Meromycolate_Chain Meromycolate Chain (C50-C60) FAS_II->Meromycolate_Chain Pks13 Pks13 C24_C26_Fatty_Acid->Pks13 Substrate 1 FadD32 FadD32 Meromycolate_Chain->FadD32 Alpha_Alkyl_Beta_Ketoacid α-alkyl β-ketoacid Pks13->Alpha_Alkyl_Beta_Ketoacid Condensation FadD32->Pks13 Substrate 2 Mycolic_Acids Mycolic Acids Alpha_Alkyl_Beta_Ketoacid->Mycolic_Acids Further Processing Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Integration Pks13_IN_1 This compound Pks13_IN_1->Pks13

Figure 1: Simplified Mycolic Acid Biosynthesis Pathway and the Role of Pks13.

Quantitative Data of Known Pks13 Inhibitors

The following table summarizes the whole-cell activity of several known Pks13 inhibitors against Mtb H37Rv. This data can serve as a benchmark for evaluating the potency of this compound.

Compound ClassExemplar CompoundTarget DomainMIC against Mtb H37Rv (µg/mL)MIC against Mtb H37Rv (µM)Reference
BenzofuranTAM16Thioesterase (TE)0.03130.09[6][7]
CoumestanCompound 1Thioesterase (TE)0.0039Not Specified[8]
CoumestanCompound 65Thioesterase (TE)0.0313 - 0.0625Not Specified[6]
CoumestanCompound 41Thioesterase (TE)0.125Not Specified[9]
CoumestanCompound 42Thioesterase (TE)0.25Not Specified[9]
ThiopheneTP2N-terminal ACPNot SpecifiedNot Specified[3]
OxadiazoleX20404Thioesterase (TE)Not Specified0.25[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes a common and reliable method for determining the MIC of a test compound against Mtb H37Rv.[8][10]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Sterile, black, clear-bottom 96-well or 384-well microplates

  • Alamar Blue reagent

  • Sterile DMSO

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Mtb H37Rv Inoculum:

    • Culture Mtb H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.

    • Adjust the turbidity of the bacterial suspension with fresh medium to match a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.[5]

  • Plate Preparation:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of the microplate.

    • In the first column of wells, add an additional 100 µL of the this compound stock solution, prepared at twice the highest desired final concentration.

    • Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well of the dilution series.

    • Include wells with a positive control drug and wells with DMSO only (vehicle control). Also, include wells with medium only as a sterility control.

  • Inoculation:

    • Add 100 µL of the prepared Mtb H37Rv inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 16-24 hours.

  • Data Acquisition and Interpretation:

    • Visually inspect the plates. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

    • For quantitative results, read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Mtb H37Rv inoculum (~1x10^5 CFU/mL) C Inoculate plate with Mtb H37Rv A->C B Prepare serial dilutions of this compound in a 96-well plate B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue reagent D->E F Incubate at 37°C for 16-24 hours E->F G Read results (visual or plate reader) F->G H Determine MIC G->H

Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: Cytotoxicity Assay against a Mammalian Cell Line (e.g., Vero cells)

It is crucial to assess the selectivity of this compound by determining its toxicity to mammalian cells.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • This compound stock solution

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Sterile 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count Vero cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with a positive control and vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 2-4 hours for MTT).

  • Data Acquisition and Analysis:

    • Measure luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI):

The selectivity of the compound is determined by calculating the Selectivity Index:

SI = CC₅₀ (Vero cells) / MIC (Mtb H37Rv)

A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.

Logical_Relationship Screening Whole-Cell Screening (this compound vs Mtb H37Rv) MIC Determine MIC (Potency) Screening->MIC Cytotoxicity Cytotoxicity Assay (vs Mammalian Cells) Screening->Cytotoxicity SI Calculate Selectivity Index (SI = CC50 / MIC) MIC->SI CC50 Determine CC50 (Toxicity) Cytotoxicity->CC50 CC50->SI Lead_Candidate Potential Lead Candidate SI->Lead_Candidate High SI

Figure 3: Logical Flow for Hit-to-Lead Progression.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the initial whole-cell screening and evaluation of this compound as a potential anti-tuberculosis agent. By targeting the essential mycolic acid biosynthesis pathway, inhibitors of Pks13 hold significant promise for the development of new and effective treatments for tuberculosis. Careful and standardized execution of these assays is critical for generating reliable and reproducible data to guide further drug development efforts.

References

Pks13-IN-1: Application Notes and Protocols for Efficacy Evaluation in a Mouse Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[1][2][3] Inhibition of Pks13 disrupts cell wall integrity, making it a promising target for novel anti-tuberculosis drugs.[4][5] Pks13-IN-1 represents a class of potent inhibitors targeting this essential enzyme. These compounds have demonstrated significant bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb.[1][2] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in a mouse model of tuberculosis, based on preclinical studies of similar Pks13 inhibitors.

Mechanism of Action

Pks13 catalyzes the Claisen-type condensation of two long-chain fatty acids to produce α-alkyl β-ketoesters, the direct precursors of mycolic acids.[1][2][3] The thioesterase (TE) domain of Pks13 is crucial for this process and is the primary target of many Pks13 inhibitors.[1][6] By binding to the TE domain, this compound blocks the synthesis of mycolic acids, leading to a bactericidal effect.[1][2] This targeted action against a novel pathway minimizes the likelihood of cross-resistance with existing tuberculosis drugs.[1][7]

Pks13_Signaling_Pathway cluster_Mtb_Cell Mycobacterium tuberculosis Cell Fatty_Acyl_Chains Two Fatty Acyl Chains Pks13 Pks13 Enzyme Fatty_Acyl_Chains->Pks13 Condensation Alpha_Alkyl_Beta_Ketoesters α-alkyl β-ketoesters Pks13->Alpha_Alkyl_Beta_Ketoesters Produces Mycolic_Acids Mycolic Acids Alpha_Alkyl_Beta_Ketoesters->Mycolic_Acids Precursors for Mtb_Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Mtb_Cell_Wall Pks13_IN_1 This compound Pks13_IN_1->Pks13 Inhibits Experimental_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase Aerosol_Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Establishment Establishment of Infection (Acute or Chronic) Aerosol_Infection->Establishment Grouping Randomization into Treatment Groups Establishment->Grouping Dosing Daily Oral Administration of This compound / Controls Grouping->Dosing Monitoring Monitor Mouse Health and Body Weight Dosing->Monitoring Euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) Monitoring->Euthanasia Homogenization Organ Homogenization and Serial Dilution Euthanasia->Homogenization Plating Plating on 7H11 Agar Homogenization->Plating Incubation Incubation and CFU Counting Plating->Incubation Analysis Data Analysis and Efficacy Determination Incubation->Analysis

References

Application of Pks13-IN-1 in the Tuberculosis Drug Discovery Pipeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's intrinsic resistance to many antibiotics.[1][2] The essential nature of Pks13 for Mtb survival makes it a compelling target for the development of novel anti-tuberculosis drugs.[1][2] This document provides a detailed overview of the application of a representative Pks13 inhibitor, herein referred to as Pks13-IN-1, in the TB drug discovery pipeline. This compound represents a class of molecules that target the thioesterase (TE) domain of Pks13, inhibiting its function and leading to bacterial death.[1][2]

Mechanism of Action

Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids to form an α-alkyl-β-ketoester, the direct precursor of mycolic acids.[1][2] this compound and similar inhibitors bind to the thioesterase (TE) domain of Pks13, preventing the transfer of the mycolic precursor to trehalose, a crucial step for its transport and incorporation into the cell wall.[1] This disruption of mycolic acid biosynthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and target engagement data for representative Pks13 inhibitors from different chemical series.

Table 1: In Vitro Activity of Representative Pks13 Inhibitors against M. tuberculosis H37Rv

Compound SeriesRepresentative CompoundMIC (µg/mL)MIC (µM)Selectivity Index (SI)
BenzofuranTAM16~0.1~0.2>100
CoumestanCompound 10.0039~0.01128
OxadiazoleLead Compound<1 µM<1Not Reported
N-phenylindoleCompound 182~4.5Not Reported

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits 90% of bacterial growth. Selectivity Index (SI) is the ratio of cytotoxicity (CC50) in a mammalian cell line (e.g., Vero) to the MIC against Mtb.

Table 2: Target Engagement of Representative Pks13 Inhibitors

Compound SeriesRepresentative CompoundAssayParameterValue
TetracyclicLactam 65nanoDSFΔTm (°C)>3.0
BenzofuranTAM16X-ray CrystallographyBinding SiteThioesterase Domain
CoumestanCompound 46nanoDSFΔTm (°C)~10

nanoDSF (nano-Differential Scanning Fluorimetry) measures the thermal stability of a protein. A significant increase in the melting temperature (ΔTm) upon ligand binding indicates target engagement.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is used to determine the in vitro potency of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

  • This compound stock solution in DMSO

Procedure:

  • Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in fresh broth.

  • Prepare serial two-fold dilutions of this compound in the 96-well plate, with final concentrations typically ranging from 0.01 to 100 µg/mL. Include a drug-free control and a sterile control.

  • Inoculate each well (except the sterile control) with the diluted bacterial suspension.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Alamar Blue and Resazurin solution to each well.

  • Incubate for another 24 hours at 37°C.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Target Engagement using nano-Differential Scanning Fluorimetry (nanoDSF)

This protocol is used to confirm the direct binding of this compound to the Pks13 thioesterase (TE) domain.

Materials:

  • Purified recombinant Pks13-TE protein

  • This compound stock solution in DMSO

  • nanoDSF instrument and capillaries

  • Assay buffer (e.g., PBS)

Procedure:

  • Dilute the purified Pks13-TE protein in the assay buffer to a final concentration of 30 µM.

  • Prepare a solution of this compound at a 10-fold molar excess (300 µM) in the same buffer.

  • Mix the Pks13-TE protein solution with either this compound or an equivalent volume of DMSO (vehicle control).

  • Load the samples into nanoDSF capillaries.

  • Place the capillaries in the nanoDSF instrument.

  • Set the instrument to apply a thermal ramp, typically from 20°C to 95°C at a rate of 1°C/minute.

  • The instrument will monitor the changes in tryptophan fluorescence as the protein unfolds.

  • The melting temperature (Tm) is the point at which 50% of the protein is unfolded.

  • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with this compound. A significant positive ΔTm indicates stabilization of the protein due to inhibitor binding.

Visualizations

Pks13 Signaling Pathway and Point of Inhibition

Pks13_Pathway cluster_Mtb Mycobacterium tuberculosis Cell cluster_Pks13_domains Pks13 Domains Fatty_Acid_1 Long-chain fatty acid (C24-C26) Pks13 Pks13 Enzyme Complex Fatty_Acid_1->Pks13 Fatty_Acid_2 Very long-chain fatty acid (C56) Fatty_Acid_2->Pks13 KS Ketosynthase (KS) Mycolic_Precursor α-alkyl-β-ketoester (Mycolic Acid Precursor) Pks13->Mycolic_Precursor Condensation AT Acyltransferase (AT) ACP Acyl Carrier Protein (ACP) TE Thioesterase (TE) TMM Trehalose Monomycolate (TMM) TE->TMM Transfer Mycolic_Precursor->TE Trehalose Trehalose Trehalose->TMM Cell_Wall Cell Wall Integration TMM->Cell_Wall Pks13_IN_1 This compound Pks13_IN_1->TE Inhibition

Caption: Pks13 pathway showing the condensation of fatty acids and inhibition by this compound.

Experimental Workflow for Pks13 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_target Target Validation HTS High-Throughput Screening (e.g., DEL screen) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen In_Vitro In Vitro Characterization Lead_Gen->In_Vitro Target_Engagement Target Engagement Lead_Gen->Target_Engagement In_Vivo In Vivo Efficacy (Mouse Model) In_Vitro->In_Vivo MABA MABA (MIC) Cytotoxicity Cytotoxicity Assay ADMET In Vitro ADMET Target_Engagement->In_Vivo nanoDSF nanoDSF (ΔTm) Resistant_Mutants Resistant Mutant Selection Crystallography Co-crystallography Preclinical Preclinical Development In_Vivo->Preclinical Drug_Discovery_Pipeline Target_Validation Target Validation (Pks13 is essential) Screening Screening & Hit ID (this compound identified) Target_Validation->Screening Hit_to_Lead Hit-to-Lead (Potency & PK optimization) Screening->Hit_to_Lead Lead_Opt Lead Optimization (Efficacy & Safety) Hit_to_Lead->Lead_Opt Preclinical_Dev Preclinical Candidate (In vivo models) Lead_Opt->Preclinical_Dev Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Dev->Clinical_Trials

References

Determining the Minimum Inhibitory Concentration (MIC) of Pks13-IN-1 Against Drug-Susceptible Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pks13-IN-1, a putative inhibitor of Polyketide Synthase 13 (Pks13), against drug-susceptible strains of Mycobacterium tuberculosis (Mtb). The protocol is based on the widely accepted broth microdilution method. Included are data presentation tables, a diagram of the Pks13 signaling pathway and the experimental workflow.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are crucial for the bacterium's viability, virulence, and resistance to common antibiotics.[1][2][3] The biosynthesis of mycolic acids is a key target for anti-tubercular drug development.

Polyketide Synthase 13 (Pks13) is an essential enzyme in M. tuberculosis that catalyzes the final Claisen-type condensation step in mycolic acid biosynthesis.[2][4][5] Pks13 joins two long fatty acyl chains to form α-alkyl β-ketoacids, the direct precursors of mycolic acids.[3][6] Inhibition of Pks13 disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.[3][4] This makes Pks13 a promising target for novel anti-TB drugs.

This compound is a novel investigational compound designed to inhibit the activity of Pks13. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note details the standardized broth microdilution method for determining the MIC of this compound against drug-susceptible Mtb, such as the H37Rv reference strain.

Pks13 Signaling Pathway in Mycolic Acid Biosynthesis

Pks13 is a multi-domain enzyme that plays a pivotal role in the final stage of mycolic acid synthesis. The process is essential for the formation of the mycobacterial outer membrane.

Pks13_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) cluster_Pks13 Pks13 Enzyme Complex cluster_FASI Fatty Acid Synthase I (FAS-I) Meromycolate Meromycoloyl-ACP FadD32 FadD32 (Acyl-AMP ligase) Meromycolate->FadD32 Activation Pks13_ACP1 Pks13 (N-terminal ACP) FadD32->Pks13_ACP1 Transfer of Meromycoloyl-AMP Pks13_KS Pks13 (Ketoacyl Synthase) Pks13_ACP1->Pks13_KS Pks13_ACP2 Pks13 (C-terminal ACP) Pks13_KS->Pks13_ACP2 Condensation Pks13_AT Pks13 (Acyltransferase) Pks13_AT->Pks13_KS Pks13_TE Pks13 (Thioesterase) Pks13_ACP2->Pks13_TE Transfer Mycolic_Acid Mycolic Acids Pks13_TE->Mycolic_Acid Release of α-alkyl β-ketoacid Alpha_branch α-alkyl branch (C24-C26) Alpha_branch->Pks13_AT Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation Pks13_IN_1 This compound Pks13_IN_1->Pks13_TE Inhibition

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for Mtb.[7][8]

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

  • Glycerol

  • Tween 80

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Isoniazid (positive control)

  • Sterile 96-well U-bottom microtiter plates with lids

  • Sterile glass beads (3-5 mm)

  • Sterile distilled water

  • McFarland 0.5 turbidity standard

  • Incubator (37°C)

  • Biosafety Cabinet (Class II or III)

  • Vortex mixer

  • Spectrophotometer or Nephelometer

  • Inverted mirror for reading plates

Preparation of Media and Reagents
  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol, 10% (v/v) OADC enrichment, and 0.05% (v/v) Tween 80.

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in complete Middlebrook 7H9 broth.

  • Isoniazid Stock Solution: Prepare a 1 mg/mL stock solution of Isoniazid in sterile distilled water.

Inoculum Preparation
  • From a fresh culture of Mtb H37Rv on solid medium, transfer a few colonies into a sterile tube containing 5 mL of complete Middlebrook 7H9 broth and glass beads.

  • Vortex vigorously for 1-2 minutes to break up clumps.

  • Allow the large particles to settle for 30 minutes.

  • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD600 ≈ 0.1-0.15) or a nephelometer. This corresponds to approximately 1 x 10⁷ CFU/mL.

  • Prepare a 1:100 dilution of the 0.5 McFarland suspension in complete Middlebrook 7H9 broth to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.

Assay Procedure
  • Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound and the control drug (Isoniazid) in complete Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum (1 x 10⁵ CFU/mL) to each well containing the drug dilutions. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: 100 µL of Mtb inoculum + 100 µL of drug-free broth.

    • Sterility Control: 200 µL of drug-free broth.

    • 1:100 Inoculum Control: Prepare a 1:100 dilution of the final inoculum and add 100 µL to 100 µL of drug-free broth. This control is used to determine the appropriate reading time.[7][8]

  • Incubation: Seal the plates in a gas-permeable bag or with a breathable seal and incubate at 37°C.

  • Reading Results: Read the plates when visible growth (a pellet at the bottom of the well) is observed in the 1:100 inoculum control well, typically between 7 and 14 days. The MIC is the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Experimental Workflow

MIC_Workflow cluster_Preparation Preparation cluster_Inoculum Inoculum Preparation cluster_Assay MIC Assay cluster_Analysis Data Analysis Mtb_Culture 1. Culture Mtb H37Rv Make_Suspension 4. Create Mtb Suspension Mtb_Culture->Make_Suspension Prepare_Media 2. Prepare Middlebrook 7H9 Broth Prepare_Media->Make_Suspension Prepare_Stocks 3. Prepare Drug Stock Solutions Drug_Dilution 7. Perform Serial Dilutions in Plate Prepare_Stocks->Drug_Dilution Adjust_Turbidity 5. Adjust to 0.5 McFarland Make_Suspension->Adjust_Turbidity Dilute_Inoculum 6. Dilute to 1x10^5 CFU/mL Adjust_Turbidity->Dilute_Inoculum Inoculate_Plate 8. Inoculate Plate with Mtb Dilute_Inoculum->Inoculate_Plate Drug_Dilution->Inoculate_Plate Add_Controls 9. Add Growth & Sterility Controls Inoculate_Plate->Add_Controls Incubate 10. Incubate at 37°C Add_Controls->Incubate Read_Plates 11. Read Plates After Incubation Incubate->Read_Plates Determine_MIC 12. Determine MIC Read_Plates->Determine_MIC

Caption: Workflow for determining the MIC of this compound against Mtb.

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner. Below are example tables for presenting the data.

Table 1: MIC of this compound and Control Drug against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)
This compound0.03 - 0.06Calculate based on MW
Isoniazid0.03 - 0.120.22 - 0.87

Note: The MIC values for this compound are hypothetical and should be replaced with experimental data. The MIC range for Isoniazid is a typical reference range.[7]

Table 2: Representative MICs of other Pks13 Inhibitors against Drug-Susceptible Mtb

Inhibitor ClassCompound ExampleMIC (µg/mL)Reference
CoumestansCompound 650.0313 - 0.0625[2]
ThiophenesTP CompoundNot specified[4]
BenzofuransTAM16Not specified[1]
CoumestansCompound 1~0.004[3][9][10]

Note: This table provides context with MIC values of other known Pks13 inhibitors.

Conclusion

The broth microdilution method is a reliable and reproducible technique for determining the MIC of novel compounds against M. tuberculosis. By following this detailed protocol, researchers can accurately assess the in vitro potency of this compound and other Pks13 inhibitors. This information is fundamental for the continued development of new and effective treatments for tuberculosis.

References

Pks13-IN-1: Application Notes and Protocols for Enzyme Kinetics and Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its low permeability and resistance to common antibiotics. The essential nature of Pks13 for mycobacterial viability makes it a compelling target for the development of novel anti-tuberculosis therapeutics. This document provides detailed application notes and protocols for studying the enzyme kinetics of Pks13 and determining the inhibition constant (Ki) of potential inhibitors, using "Pks13-IN-1" as a representative inhibitor.

Pks13 and the Mycolic Acid Biosynthesis Pathway

Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids: a C24-C26 fatty acid and a C50-C60 meromycolate chain. The enzyme comprises several domains, including an acyl carrier protein (ACP) domain, a ketoacyl synthase (KS) domain, an acyltransferase (AT) domain, and a thioesterase (TE) domain. The TE domain is responsible for the final release of the mycolic acid precursor. Many inhibitors of Pks13, including the benzofuran (B130515) class of compounds, target this thioesterase domain.

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) C24_C26_Fatty_Acid C24-C26 Fatty Acid FAS_I->C24_C26_Fatty_Acid Pks13 Pks13 C24_C26_Fatty_Acid->Pks13 FAS_II Fatty Acid Synthase II (FAS-II) Meromycolate Meromycolate Chain (C50-C60) FAS_II->Meromycolate Meromycolate->Pks13 Mycolic_Acid_Precursor Mycolic Acid Precursor Pks13->Mycolic_Acid_Precursor Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Precursor->Cell_Wall Transport & Installation

Quantitative Data Summary

The following tables summarize the key kinetic parameters for the Pks13 thioesterase (TE) domain and the inhibition constants for a representative inhibitor, TAM16. As no specific data for a compound named "this compound" is publicly available, TAM16, a well-characterized benzofuran inhibitor of the Pks13 TE domain, is used as a surrogate.

Table 1: Enzyme Kinetic Parameters for Pks13 Thioesterase (TE) Domain

ParameterSubstrateValueReference
Michaelis Constant (Km)4-Methylumbelliferyl Heptanoate (B1214049) (4-MUH)~20 µM[1]
Catalytic Efficiency (kcat/Km)4-Methylumbelliferyl Heptanoate (4-MUH)~7.2 x 102 M-1min-1[1]

Table 2: Inhibition Constants for the Pks13 TE Domain Inhibitor TAM16

InhibitorIC50Km of Substrate (4-MUH)Substrate Concentration ([S])Calculated Inhibition Constant (Ki)*Reference
TAM160.19 µM~20 µMAssumed to be equal to Km~0.095 µM[2]
TAM160.32 µM~20 µMAssumed to be equal to Km~0.16 µM[3]

*The Inhibition Constant (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km). For this calculation, the substrate concentration [S] was assumed to be equal to the Km value, a common practice in initial inhibitor characterization assays.

Experimental Protocols

Protocol 1: Determination of Pks13-TE Domain Enzyme Kinetics

This protocol describes the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the Pks13 thioesterase (TE) domain using the fluorogenic substrate 4-methylumbelliferyl heptanoate (4-MUH).

Materials:

  • Purified recombinant Pks13-TE domain

  • 4-Methylumbelliferyl heptanoate (4-MUH) substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare a stock solution of 4-MUH in DMSO.

  • Prepare a series of dilutions of the 4-MUH substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).

  • Add a fixed concentration of the Pks13-TE enzyme to each well of the 96-well plate.

  • Initiate the reaction by adding the different concentrations of the 4-MUH substrate to the wells.

  • Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time at 37°C. The cleavage of 4-MUH by the TE domain releases the fluorescent product 4-methylumbelliferone.

  • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the fluorescence versus time plot.

  • Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Pks13-TE Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare 4-MUH Dilutions add_substrate Add Substrate & Start Reaction prep_substrate->add_substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calc_velocity Calculate Initial Velocity (V0) measure_fluorescence->calc_velocity plot_data Plot V0 vs. [S] calc_velocity->plot_data fit_curve Fit to Michaelis-Menten Equation plot_data->fit_curve determine_km_vmax Determine Km and Vmax fit_curve->determine_km_vmax

Protocol 2: Determination of the Inhibition Constant (Ki) for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an inhibitor and subsequently calculate the inhibition constant (Ki).

Materials:

  • All materials from Protocol 1

  • This compound (or other inhibitor) stock solution in DMSO

Procedure:

  • Prepare a serial dilution of the inhibitor (this compound) in DMSO.

  • In a 96-well plate, add the Pks13-TE enzyme to each well.

  • Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. Include a control with DMSO only (no inhibitor).

  • Initiate the enzymatic reaction by adding the 4-MUH substrate at a fixed concentration (ideally close to its Km value) to all wells.

  • Measure the initial reaction velocity (V0) for each inhibitor concentration as described in Protocol 1.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation[4][5]: Ki = IC50 / (1 + [S]/Km) Where:

    • IC50 is the experimentally determined half-maximal inhibitory concentration.

    • [S] is the concentration of the substrate (4-MUH) used in the assay.

    • Km is the Michaelis-Menten constant of the substrate determined in Protocol 1.

Ki_Determination_Workflow cluster_prep_ki Preparation cluster_assay_ki Assay cluster_analysis_ki Data Analysis prep_enzyme_ki Prepare Pks13-TE Solution add_enzyme_inhibitor Add Enzyme & Inhibitor to Plate prep_enzyme_ki->add_enzyme_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_enzyme_inhibitor prep_substrate_ki Prepare Fixed [4-MUH] add_substrate_ki Add Substrate & Start Reaction prep_substrate_ki->add_substrate_ki incubate Incubate add_enzyme_inhibitor->incubate incubate->add_substrate_ki measure_velocity_ki Measure Initial Velocity add_substrate_ki->measure_velocity_ki calc_inhibition Calculate % Inhibition measure_velocity_ki->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers engaged in the discovery and characterization of Pks13 inhibitors. By following these standardized methods, consistent and reproducible data on enzyme kinetics and inhibitor potency can be generated, facilitating the development of novel therapeutics for tuberculosis. The provided diagrams offer a clear visual representation of the biological pathway and experimental workflows, aiding in the understanding and execution of these studies.

References

Application Notes and Protocols for Pks13-IN-1: A Potent Inhibitor of Mycolic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of Pks13-IN-1 for cell culture-based assays. This compound is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) polyketide synthase 13 (Pks13), an essential enzyme for mycolic acid biosynthesis and a validated target for anti-tubercular drug development.

Chemical Properties and Solubility

Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. The following table summarizes the solubility of a representative Pks13 inhibitor in common laboratory solvents.

Solvent Solubility Notes
DMSO (Dimethyl Sulfoxide)≥ 10 mMRecommended for creating stock solutions.
EthanolSparingly SolubleNot recommended for primary stock solutions.
WaterInsolubleAvoid using aqueous solutions for initial stock preparation.

Note: For cell-based assays, it is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 1% and to include a vehicle control in all experiments[1].

Preparation of Stock and Working Solutions for Cell Culture

This protocol outlines the steps for preparing this compound solutions for use in Mtb cell culture experiments to determine its inhibitory activity.

Materials:
  • This compound compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., Middlebrook 7H9 with appropriate supplements)

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution:
  • Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the molecular weight of this compound.

  • Dissolving the Compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions:
  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., for determining the Minimum Inhibitory Concentration [MIC]).

  • Final Concentration in Assay: Ensure the final concentration of DMSO in the cell culture wells is below a toxic level (typically ≤1%). For example, a 1:1000 dilution of a 10 mM stock in DMSO will result in a 10 µM final concentration with 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as used for the test compound to account for any solvent effects.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex aliquot Aliquot and store at -20°C/-80°C vortex->aliquot thaw Thaw stock solution aliquot->thaw For immediate use serial_dilute Perform serial dilutions in culture medium thaw->serial_dilute add_to_cells Add to cell culture for assay serial_dilute->add_to_cells

Caption: Workflow for this compound solution preparation.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Pks13 is a multi-domain enzyme that catalyzes the final condensation step in the biosynthesis of mycolic acids, which are essential components of the Mtb cell wall[2][3]. The enzyme condenses two long-chain fatty acids to form an α-alkyl β-ketoacyl thioester, a precursor to mycolic acids[2]. This compound specifically targets the thioesterase (TE) domain of Pks13, inhibiting its activity and thereby blocking the production of mycolic acids[4][5]. This disruption of the cell wall synthesis leads to the inhibition of bacterial growth.

G cluster_pathway Mycolic Acid Biosynthesis Pathway FattyAcids Long-chain fatty acids Pks13 Pks13 Enzyme (Condensation) FattyAcids->Pks13 MycolicPrecursor α-alkyl β-ketoacyl thioester Pks13->MycolicPrecursor MycolicAcid Mycolic Acids MycolicPrecursor->MycolicAcid CellWall Mtb Cell Wall MycolicAcid->CellWall Inhibitor This compound Inhibitor->Pks13 Inhibits TE domain

Caption: this compound mechanism of action.

In Vitro Efficacy: IC50 and MIC Values

The potency of Pks13 inhibitors can be assessed through biochemical assays measuring the inhibition of the Pks13 enzyme (e.g., IC50 values) and whole-cell assays determining the minimum concentration required to inhibit Mtb growth (MIC values). Below are representative data for potent Pks13 inhibitors.

Compound Series Target IC50 (µM) Mtb H37Rv MIC (µM) Reference
Benzofuran-basedPks13-TE< 100.24[4][5]
Tetracyclic moleculesPks13-TE-0.20 - 25 mg/mL[6]
Series 3 (X20348)Pks13-TE0.9> 50[4][5]

Note: The efficacy of Pks13 inhibitors can vary between different chemical scaffolds and against different strains of Mtb. It is essential to determine the MIC for the specific Mtb strain used in your experiments.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol provides a general method for determining the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.

Materials:
  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • This compound working solutions

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (vehicle)

  • Resazurin sodium salt solution (for viability assessment)

  • Incubator (37°C)

Protocol:
  • Prepare Mtb Inoculum: Grow Mtb H37Rv to mid-log phase and adjust the culture to a standardized turbidity (e.g., McFarland standard 0.5).

  • Prepare Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound working solutions in 7H9 broth to achieve a range of final concentrations.

  • Inoculate Plates: Add the standardized Mtb inoculum to each well containing the compound dilutions, the positive control, and the negative control. The final volume in each well should be consistent.

  • Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days).

  • Determine MIC: After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

G cluster_mic MIC Determination Workflow cluster_controls Controls prep_inoculum Prepare Mtb inoculum inoculate Inoculate plate with Mtb prep_inoculum->inoculate prep_dilutions Prepare serial dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Assess growth and determine MIC incubate->read_mic pos_control Positive Control (e.g., Rifampicin) pos_control->inoculate neg_control Negative Control (Vehicle) neg_control->inoculate

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for Pks13-IN-1 Formulation in In Vivo Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on published data for a potent coumestan-based Pks13 inhibitor, referred to as "compound 1" in the primary literature. It is assumed that "Pks13-IN-1" is an alternative designation for this compound, as no public data exists for a compound with the exact name "this compound".

Introduction

Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3] These mycolic acids are essential components of the mycobacterial cell wall, contributing to its integrity and impermeability.[1][3] The essential role of Pks13 in both in vitro and in vivo survival of M. tuberculosis makes it an attractive target for the development of novel anti-tuberculosis drugs.[3][4] this compound is a coumestan-based derivative that has been identified as a potent inhibitor of the thioesterase (TE) domain of Pks13.[1][4] This document provides detailed application notes and protocols for the formulation and in vivo pharmacokinetic evaluation of this compound.

Mechanism of Action

Pks13 is a large, multi-domain enzyme.[3][5] The biosynthesis of mycolic acids involves a Claisen-type condensation of two long-chain fatty acids, a reaction catalyzed by the ketosynthase (KS) domain of Pks13.[3][6] The final product is then transferred to trehalose (B1683222) by the thioesterase (TE) domain.[7][8] this compound specifically targets the TE domain, thereby inhibiting the final step of mycolic acid biosynthesis and leading to bacterial cell death.[1][4]

Pks13_Signaling_Pathway cluster_Pks13 Pks13 Enzyme Fatty_Acyl_Chains Two Fatty Acyl Chains KS_Domain Ketosynthase (KS) Domain Fatty_Acyl_Chains->KS_Domain Condensation Mycolic_Acid_Precursor α-alkyl β-ketoesters (Mycolic Acid Precursor) KS_Domain->Mycolic_Acid_Precursor TE_Domain Thioesterase (TE) Domain Mycolic_Acids Mycolic Acids TE_Domain->Mycolic_Acids Transfer to Trehalose Mycolic_Acid_Precursor->TE_Domain Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Pks13_IN_1 This compound Pks13_IN_1->TE_Domain Inhibition

Pks13 signaling pathway and inhibition by this compound.

Data Presentation

In Vivo Pharmacokinetic Parameters of this compound

The following table summarizes the pharmacokinetic parameters of this compound in BALB/c mice following a single oral administration.[1]

ParameterValueUnit
Dose 10mg/kg
Route of Administration Oral (p.o.)-
Cmax 98.4ng/mL
Tmax 0.833h
AUC(0-t) 246h·ng/mL
Half-life (t1/2) 4.54h
Mean Residence Time (MRT) 6.55h
Relative Bioavailability 19.4%

Experimental Protocols

This compound Formulation for In Vivo Studies

A suitable formulation for the oral administration of this compound in mice has been described as a solution in a mixture of propylene (B89431) glycol (PG) and Tween 80.[1]

Materials:

  • This compound

  • Propylene glycol (PG)

  • Tween 80

  • Sterile, deionized water

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a vehicle solution of 4:1 propylene glycol (PG) to Tween 80. For example, to prepare 5 mL of the vehicle, mix 4 mL of PG with 1 mL of Tween 80.

  • Weigh the required amount of this compound to achieve the desired final concentration for dosing.

  • Add the this compound powder to the PG:Tween 80 vehicle.

  • Vortex the mixture thoroughly for 5-10 minutes to aid in dissolution.

  • If necessary, sonicate the mixture for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.

  • Prepare the formulation fresh on the day of the experiment.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a single-dose pharmacokinetic study of this compound in mice.[1]

Animal Model:

  • Female BALB/c mice, 4-6 weeks old.[1]

Dosing:

  • Administer this compound formulation orally (p.o.) at a dose of 10 mg/kg.[1]

  • For intravenous (i.v.) administration to determine absolute bioavailability, formulate this compound in a suitable vehicle for injection (e.g., saline with a co-solvent) and administer at a lower dose (e.g., 1-2 mg/kg).

Sample Collection:

  • Collect blood samples (approximately 50-100 µL) via retro-orbital bleeding or tail vein sampling at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Plasma concentrations of this compound can be determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Develop a method with appropriate sensitivity and specificity for this compound in mouse plasma.

  • Construct a standard curve using known concentrations of this compound in blank mouse plasma.

  • Analyze the study samples and calculate the concentrations of this compound based on the standard curve.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and MRT.

PK_Workflow Formulation Prepare this compound Formulation (PG:Tween 80, 4:1) Dosing Oral Administration to BALB/c Mice (10 mg/kg) Formulation->Dosing Blood_Collection Serial Blood Sample Collection (0-24 hours) Dosing->Blood_Collection Plasma_Separation Centrifuge to Separate Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LC_MS_Analysis LC-MS/MS Analysis of Plasma Samples Sample_Storage->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Non-compartmental) LC_MS_Analysis->Data_Analysis

Experimental workflow for an in vivo pharmacokinetic study.
Acute In Vivo Efficacy Study Protocol

This protocol outlines an acute monotherapy efficacy study in a mouse model of tuberculosis infection.[1]

Animal Model and Infection:

  • Use 4-6 week old female BALB/c mice.[1]

  • Infect the mice with M. tuberculosis H37Rv via aerosol exposure to achieve an initial lung implantation of approximately 3.2 log10 CFU per lung.[1]

Treatment:

  • Initiate treatment one day post-infection.

  • Administer this compound orally once daily at various dose levels (e.g., 6.25, 12.5, 25, and 50 mg/kg).[1]

  • Include a vehicle control group (treated with the formulation vehicle only) and a positive control group (e.g., ethambutol (B1671381) at 100 mg/kg).[1]

  • Treat the mice for a specified duration (e.g., 4 weeks).

Efficacy Evaluation:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs and homogenize them in sterile saline.

  • Plate serial dilutions of the lung homogenates on appropriate agar (B569324) medium (e.g., Middlebrook 7H11).

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies to determine the bacterial load (CFU) in the lungs.

  • Efficacy is determined by the reduction in lung CFU in the treated groups compared to the vehicle control group.

References

Application Notes and Protocols: Utilizing Pks13 Inhibitors to Interrogate Drug Resistance Pathways in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The specific inhibitor "Pks13-IN-1" was not identified in the available literature. This document provides a generalized framework using data from well-characterized Pks13 inhibitors, such as benzofuran (B130515) and coumestan (B1194414) derivatives, which are potent inhibitors of Mycobacterium tuberculosis (Mtb) Pks13. The protocols and data presented are representative and can be adapted for specific Pks13 inhibitors.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][2][3] The final condensation step in mycolic acid biosynthesis is catalyzed by the polyketide synthase 13 (Pks13), making it an essential enzyme for Mtb viability and an attractive target for novel anti-TB drug development.[1][2][3][4][5]

Inhibitors targeting Pks13 have shown significant promise, exhibiting potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb.[3][4][6] Studying the mechanisms of resistance to Pks13 inhibitors can provide valuable insights into the plasticity of the mycolic acid biosynthesis pathway and potential avenues for overcoming drug resistance in TB. These application notes provide detailed protocols and data for utilizing Pks13 inhibitors to investigate Mtb drug resistance pathways.

Pks13 and Mycolic Acid Synthesis Pathway

Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids: a C24-C26 fatty acid and a C50-C60 meromycolic acid, to form α-alkyl β-ketoesters, the direct precursors of mycolic acids.[4][5][6][7] This process is essential for the formation of the mycobacterial cell wall.

pks13_pathway cluster_fas Fatty Acid Synthesis cluster_pks13 Pks13 Condensation FAS_I FAS-I Pks13 Pks13 FAS_I->Pks13 C24-C26 fatty acid FAS_II FAS-II FadD32 FadD32 FAS_II->FadD32 Meromycolic acid FadD32->Pks13 Activates & loads meromycolic acid Ketoesters α-alkyl β-ketoesters Pks13->Ketoesters Condensation Mycolic_Acids Mycolic Acids Ketoesters->Mycolic_Acids Reduction Cell_Wall Mtb Cell Wall (Viability & Virulence) Mycolic_Acids->Cell_Wall Pks13_Inhibitor Pks13 Inhibitor (e.g., this compound) Pks13_Inhibitor->Pks13 Inhibition

Figure 1: Pks13 signaling pathway in mycolic acid biosynthesis.

Quantitative Data of Representative Pks13 Inhibitors

The following tables summarize the in vitro activity of various classes of Pks13 inhibitors against Mtb.

Table 1: Minimum Inhibitory Concentration (MIC) of Pks13 Inhibitors against M. tuberculosis H37Rv

Inhibitor ClassRepresentative CompoundMIC (µg/mL)Reference
BenzofuranTAM160.0313[1]
CoumestanCompound 10.0039[6]
CoumestanCompound 650.0313 - 0.0625[1]
ThiopheneTP20.5 µM[8]
ThiopheneTP41.0 µM[8]

Table 2: Activity of a Coumestan Pks13 Inhibitor (Compound 1) against Drug-Resistant Mtb Strains

Mtb StrainRelevant MutationMIC of Compound 1 (µg/mL)Fold Change in MICReference
H37RvWild-Type0.0039-[6]
MTB5Bpks13 (N1640S)0.062516[6]
MTB4pks13 (N1640K)328000[6]
MTB3pks13 (D1644G)328000[6]
MTB5Apks13 (A1667V)0.5125[6]

Table 3: Selectivity Index of a Representative Pks13 Inhibitor (Compound 65)

Cell LineIC50 (µg/mL)Mtb MIC (µg/mL)Selectivity Index (IC50/MIC)Reference
Vero>40.0313 - 0.062564 - 128[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is used to determine the lowest concentration of a Pks13 inhibitor that prevents the growth of Mtb.[1]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Pks13 inhibitor stock solution (in DMSO)

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • Prepare a serial dilution of the Pks13 inhibitor in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (DMSO vehicle) and a media-only control.

  • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Add 100 µL of the Mtb inoculum to each well containing the inhibitor and the drug-free control.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Incubate the plates for an additional 24 hours at 37°C.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol 2: Selection of Mtb Mutants Resistant to Pks13 Inhibitors

This protocol is designed to generate and select for Mtb mutants that are resistant to a Pks13 inhibitor, which is a crucial step in identifying the drug's target and resistance mechanisms.[9][10]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Pks13 inhibitor

  • Sterile spreaders and loops

Procedure:

  • Grow a large-volume culture of Mtb H37Rv to late-log phase.

  • Plate approximately 10^8 to 10^9 CFU onto Middlebrook 7H10 agar plates containing the Pks13 inhibitor at a concentration of 5-10 times its MIC.

  • Also, plate a dilution series of the culture onto drug-free plates to determine the initial viable cell count.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Monitor the plates for the appearance of colonies on the drug-containing plates.

  • Calculate the frequency of resistance (FOR) by dividing the number of resistant colonies by the total number of viable cells plated.[9][10]

  • Isolate individual resistant colonies and re-streak them on both drug-containing and drug-free agar to confirm the resistance phenotype.

  • Extract genomic DNA from the confirmed resistant mutants for whole-genome sequencing to identify mutations, particularly in the pks13 gene.

Protocol 3: Analysis of Mycolic Acid Biosynthesis

This protocol allows for the investigation of the Pks13 inhibitor's effect on the synthesis of mycolic acids.

Materials:

  • M. tuberculosis cultures (wild-type and resistant mutants)

  • Pks13 inhibitor

  • [1-14C]acetic acid or [1-14C]propionate

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • TLC plates

  • Phosphorimager or autoradiography film

Procedure:

  • Grow Mtb cultures to mid-log phase and expose them to the Pks13 inhibitor at a concentration equivalent to its MIC for a defined period (e.g., 24 hours). Include an untreated control.

  • Add a radiolabeled precursor, such as [1-14C]acetic acid, to the cultures and incubate for an additional 8-24 hours.

  • Harvest the bacterial cells by centrifugation.

  • Extract the total lipids from the cell pellet using appropriate organic solvents.

  • Analyze the extracted lipids by thin-layer chromatography (TLC).

  • Visualize the radiolabeled mycolic acids (and their precursors) using a phosphorimager or by autoradiography.

  • Compare the lipid profiles of the inhibitor-treated and untreated cultures. Inhibition of Pks13 is expected to lead to a decrease in the synthesis of mycolic acids.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for studying Mtb drug resistance using a Pks13 inhibitor and the logical connections between Pks13 inhibition and the resulting phenotype.

experimental_workflow start Start: Mtb Strain (e.g., H37Rv) mic_det Determine MIC of Pks13 Inhibitor (Protocol 1) start->mic_det res_selection Select for Resistant Mutants (Protocol 2) mic_det->res_selection confirm_res Confirm Resistance Phenotype res_selection->confirm_res wgs Whole Genome Sequencing confirm_res->wgs mycolic_analysis Analyze Mycolic Acid Synthesis (Protocol 3) confirm_res->mycolic_analysis identify_mutations Identify Mutations (e.g., in pks13) wgs->identify_mutations conclusion Correlate Genotype with Phenotype identify_mutations->conclusion mycolic_analysis->conclusion

Figure 2: Experimental workflow for studying Mtb drug resistance.

logical_relationship pks13_inhibition This compound binds to Pks13 mycolic_synthesis_block Inhibition of Mycolic Acid Synthesis pks13_inhibition->mycolic_synthesis_block cell_wall_disruption Disruption of Cell Wall Integrity mycolic_synthesis_block->cell_wall_disruption bactericidal_effect Bactericidal Effect cell_wall_disruption->bactericidal_effect mtb_death Mtb Death bactericidal_effect->mtb_death resistance_pathway Resistance Pathway pks13_mutation Mutation in pks13 resistance_pathway->pks13_mutation leads to pks13_mutation->pks13_inhibition prevents binding

Figure 3: Logical relationship of Pks13 inhibition and resistance.

References

Probing the Gatekeeper of Mycolic Acid Synthesis: Application of a Coumestan-Based Chemical Probe for Pks13

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Its essentiality for Mtb survival makes it a prime target for novel anti-tuberculosis therapeutics. This document provides detailed application notes and protocols for the use of a representative coumestan-based chemical probe, herein referred to as Cmpd-32 , for studying Pks13 function. While the specific designation "Pks13-IN-1" is not found in publicly available literature, Cmpd-32 serves as a well-characterized tool compound with potent inhibitory activity against the thioesterase (TE) domain of Pks13. This guide is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and anti-infective discovery.

Introduction

Mycolic acids are very-long-chain fatty acids that form a major component of the protective outer layer of Mycobacterium tuberculosis, contributing to its virulence and resistance to common antibiotics.[1] The biosynthesis of mycolic acids is a complex process, with the final Claisen-type condensation reaction catalyzed by the multi-domain enzyme Pks13.[1] Pks13 joins two long fatty acyl chains to produce α-alkyl β-ketoesters, the direct precursors of mycolic acids.[1] Due to its essential role, Pks13 has been validated as a promising drug target.[1]

Several classes of Pks13 inhibitors have been identified, including benzofurans, thiophenes, and coumestans.[2] These small molecules typically target specific catalytic domains within Pks13, such as the thioesterase (TE) or acyl carrier protein (ACP) domains. Chemical probes are invaluable tools for elucidating the biological function of such targets, validating their druggability, and serving as starting points for drug discovery programs.

This document focuses on a potent coumestan (B1194414) derivative, Cmpd-32 , which inhibits the thioesterase domain of Pks13.[3] We provide a summary of its biological activity and detailed protocols for its application in studying Pks13, including in vitro enzyme inhibition, whole-cell mycobacterial growth inhibition, and target engagement assays.

Data Presentation

The following tables summarize the quantitative data for the representative coumestan-based probe Cmpd-32 and, for comparative purposes, the well-characterized benzofuran (B130515) inhibitor TAM16 .

Table 1: In Vitro Activity of Cmpd-32 against Pks13-TE and M. tuberculosis

CompoundTarget DomainPks13-TE IC50 (µM)M. tuberculosis H37Rv MIC (µg/mL)Reference
Cmpd-32Thioesterase (TE)1.300.0039[3]

Table 2: Target Engagement Data for Cmpd-32

CompoundAssayProteinΔTm (°C)Reference
Cmpd-32nanoDSFPks13-TE> 3.0[3][4]

Table 3: Comparative Activity of the Benzofuran Inhibitor TAM16

CompoundTarget DomainPks13-TE IC50 (µM)M. tuberculosis H37Rv MIC (µM)M. tuberculosis H37Rv MIC (µg/mL)Reference
TAM16Thioesterase (TE)0.190.09~0.05[5]

Mandatory Visualizations

Pks13_Pathway cluster_precursors Precursor Synthesis cluster_pks13 Pks13 Catalytic Cycle FAS_I FAS-I C24-C26 Acyl-CoA C24-C26 Acyl-CoA FAS_I->C24-C26 Acyl-CoA α-chain precursor FAS_II FAS-II C50-C60 Meromycolic Acid C50-C60 Meromycolic Acid FAS_II->C50-C60 Meromycolic Acid Meromycolate precursor AccD4 AccD4 C24-C26 Acyl-CoA->AccD4 FadD32 FadD32 C50-C60 Meromycolic Acid->FadD32 Meromycoloyl-AMP Meromycoloyl-AMP FadD32->Meromycoloyl-AMP Activation Carboxyacyl-CoA Carboxyacyl-CoA AccD4->Carboxyacyl-CoA Carboxylation Pks13 Pks13 α-alkyl β-ketoacyl-Pks13 α-alkyl β-ketoacyl-Pks13 Pks13->α-alkyl β-ketoacyl-Pks13 KS domain (Condensation) Carboxyacyl-CoA->Pks13 AT domain loading Meromycoloyl-AMP->Pks13 ACP1 domain loading Trehalose Trehalose α-alkyl β-ketoacyl-Pks13->Trehalose TE domain (Transfer) Mycolic_Acids Mature Mycolic Acids α-alkyl β-ketoacyl-Pks13->Mycolic_Acids Reduction & Modification TMM Trehalose Monomycolate (TMM) Trehalose->TMM Forms TMM->Mycolic_Acids Probe Cmpd-32 Probe->Pks13 Inhibition

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of Cmpd-32 on Pks13.

Pks13_Probe_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular & In Vivo Validation HTS High-Throughput Screen Biochem_Assay Pks13-TE Enzymatic Assay (IC50 Determination) HTS->Biochem_Assay Target_Engagement Target Engagement Assay (nanoDSF, ΔTm) Biochem_Assay->Target_Engagement MIC_Assay Mtb Growth Inhibition (MIC Assay) Biochem_Assay->MIC_Assay Toxicity Cytotoxicity Assay MIC_Assay->Toxicity Resistant_Mutants Resistant Mutant Selection & Whole Genome Sequencing MIC_Assay->Resistant_Mutants In_Vivo In Vivo Efficacy Model (e.g., mouse infection) Toxicity->In_Vivo Resistant_Mutants->In_Vivo Probe Chemical Probe (Cmpd-32) Probe->HTS Probe->Biochem_Assay

Caption: Experimental workflow for the characterization of a Pks13 chemical probe.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pks13 Thioesterase (TE) Domain

This protocol is adapted from methodologies used for characterizing Pks13-TE inhibitors.[3] It measures the enzymatic activity of the Pks13-TE domain and the inhibitory effect of the chemical probe.

Materials:

  • Purified Pks13-TE protein

  • Chemical probe (Cmpd-32) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2)

  • Substrate (e.g., 4-methylumbelliferyl heptanoate (B1214049) (4-MUH) or a TAMRA-based fluorescent probe)

  • 384-well black microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of Cmpd-32 in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 384-well plate, add the diluted Cmpd-32 to the assay wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor or no enzyme wells as a positive control (0% activity).

  • Add the purified Pks13-TE protein to each well (except the no-enzyme control) to a final concentration of, for example, 2 µM.[6]

  • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the fluorescent substrate to each well. The final concentration of the substrate should be at or near its Km value if known.

  • Immediately place the plate in a plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol determines the whole-cell activity of the chemical probe against M. tuberculosis.[4][7]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Chemical probe (Cmpd-32) dissolved in DMSO

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Adjust the bacterial culture to a turbidity equivalent to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Prepare serial two-fold dilutions of Cmpd-32 in 7H9 broth in a 96-well plate. Final concentrations may range from 64 µg/mL to 0.001 µg/mL.

  • Include a drug-free well (growth control) and a media-only well (sterility control).

  • Inoculate each well (except the sterility control) with the diluted Mtb culture.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Incubate the plates for another 24 hours at 37°C.

  • Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]

Protocol 3: Target Engagement using nano-Differential Scanning Fluorimetry (nanoDSF)

This protocol assesses the direct binding of the chemical probe to the Pks13-TE protein by measuring the change in its thermal stability.[3][8][9]

Materials:

  • Purified Pks13-TE protein (e.g., at 30 µM in a suitable buffer like 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Chemical probe (Cmpd-32) dissolved in DMSO

  • nanoDSF instrument (e.g., Prometheus NT.48)

  • nanoDSF capillaries

Procedure:

  • Prepare a solution of the Pks13-TE protein.

  • Prepare a solution of Cmpd-32 at a concentration that is typically 5- to 10-fold higher than the protein concentration (e.g., 300 µM).[8]

  • Mix the Pks13-TE protein solution with either Cmpd-32 solution or DMSO (as a control) to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all samples (e.g., 1-3%).[8]

  • Load approximately 10 µL of each sample into nanoDSF capillaries.

  • Place the capillaries into the nanoDSF instrument.

  • Set the instrument to apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute).

  • The instrument will monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm as the temperature increases.

  • The melting temperature (Tm) is determined from the inflection point of the unfolding curve (ratio of 350/330 nm fluorescence).

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A positive ΔTm indicates that the compound binds to and stabilizes the protein.[10]

Conclusion

The coumestan-based chemical probe Cmpd-32 is a potent and specific inhibitor of the Pks13 thioesterase domain, demonstrating excellent activity against M. tuberculosis in vitro. The protocols provided herein offer a robust framework for utilizing this and similar chemical probes to investigate the function of Pks13, validate screening hits, and advance the development of novel anti-tuberculosis agents. The combined application of enzymatic, whole-cell, and biophysical assays is crucial for a comprehensive understanding of the mechanism of action of Pks13 inhibitors.

References

Troubleshooting & Optimization

Overcoming Pks13-IN-1 solubility challenges in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pks13-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility in aqueous buffers.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

A1: this compound is a hydrophobic molecule and is expected to have low solubility in purely aqueous solutions. Direct dissolution in aqueous buffers is often challenging.

Recommended Protocol:

  • Use an organic co-solvent: First, dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF).

  • Prepare a high-concentration stock solution: Create a concentrated stock solution in the chosen organic solvent. Ensure the compound is fully dissolved before proceeding.

  • Perform serial dilutions: Gradually introduce the stock solution into your aqueous buffer with gentle vortexing. It is crucial to avoid adding the organic stock directly to the final volume of the aqueous buffer in one step, as this can cause the compound to precipitate out of solution, a phenomenon known as "crashing out".

  • Consider the final concentration of the organic solvent: Be mindful of the final percentage of the organic solvent in your experimental setup, as it may affect your biological system. It is advisable to keep the final concentration of the organic solvent as low as possible (typically <1%).

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. How can I prevent this?

A2: This is a common issue for hydrophobic compounds. The dramatic change in solvent polarity causes the compound to fall out of solution.

Troubleshooting Steps:

  • Reduce the stock solution concentration: Lowering the concentration of your initial stock in the organic solvent can sometimes mitigate precipitation upon dilution.

  • Use an intermediate dilution step: Before the final dilution in your aqueous medium, perform an intermediate dilution in a mixture of the organic solvent and the aqueous buffer.

  • Increase the final volume of the aqueous medium: A larger final volume can help to keep the compound in solution.

  • Consider using a solubilizing agent: The addition of solubilizing agents to your aqueous buffer can enhance the solubility of this compound. See the table below for examples.

Q3: My experimental results with this compound are inconsistent. Could this be related to solubility?

A3: Yes, inconsistent results are often linked to poor solubility. If this compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended.

Workflow for Troubleshooting Inconsistent Results:

G A Inconsistent Experimental Results B Visually inspect your solution for precipitates. A->B C Precipitate observed? B->C D Re-evaluate your solubilization protocol. Consider using a solubilizing agent or a different co-solvent. C->D Yes E No precipitate observed? C->E No F Confirm the concentration of your stock solution (e.g., by UV-Vis). E->F G Investigate other experimental variables. F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Pks13 and why is it a drug target?

A1: Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[1] It is a large, multi-domain enzyme that plays a crucial role in the final step of mycolic acid biosynthesis.[2][3] Mycolic acids are major components of the mycobacterial cell wall, providing a unique and impermeable barrier that is critical for the bacterium's survival and virulence.[1] Because Pks13 is essential for the viability of M. tuberculosis and is absent in humans, it is a promising target for the development of new anti-tuberculosis drugs.[1][3]

Q2: How does this compound work?

A2: this compound is an inhibitor of the Pks13 enzyme. By blocking the function of Pks13, it disrupts the mycolic acid biosynthesis pathway, leading to a defective cell wall and ultimately, the death of the mycobacterium.

Q3: What is the general mechanism of Pks13 in mycolic acid biosynthesis?

A3: Pks13 catalyzes the Claisen-type condensation of two long-chain fatty acids to form an α-alkyl β-ketoacyl product, a direct precursor to mycolic acids.[2][4] The enzyme consists of several domains: two Acyl Carrier Protein domains (ACP1 and ACP2), a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and a Thioesterase (TE) domain.[2]

Mycolic Acid Biosynthesis Pathway via Pks13

G cluster_0 Substrate 1 Loading cluster_1 Substrate 2 Loading Fatty Acid 1 (Meromycolyl chain) Fatty Acid 1 (Meromycolyl chain) ACP1_Domain ACP1_Domain Fatty Acid 1 (Meromycolyl chain)->ACP1_Domain loaded onto KS_Domain KS_Domain ACP1_Domain->KS_Domain transfers to Condensation Condensation KS_Domain->Condensation Fatty Acid 2 (Carboxyacyl chain) Fatty Acid 2 (Carboxyacyl chain) AT_Domain AT_Domain Fatty Acid 2 (Carboxyacyl chain)->AT_Domain loaded onto ACP2_Domain ACP2_Domain AT_Domain->ACP2_Domain transfers to ACP2_Domain->Condensation TE_Domain TE_Domain Condensation->TE_Domain product transferred to Mycolic Acid Precursor Mycolic Acid Precursor TE_Domain->Mycolic Acid Precursor

Caption: Simplified workflow of the Pks13-mediated condensation reaction.

Q4: What are some common solubilizing agents that can be used with this compound?

A4: The choice of a solubilizing agent will depend on the specific requirements of your experiment. Below is a table of commonly used agents and their general properties.

Solubilizing AgentMechanism of ActionTypical ConcentrationConsiderations
Cyclodextrins (e.g., HP-β-CD)Forms inclusion complexes, encapsulating the hydrophobic molecule.1-10% (w/v)Can be used in cell-based and in vivo studies.
Surfactants (e.g., Tween® 80, Pluronic® F-68)Form micelles that encapsulate hydrophobic molecules.0.1-2% (v/v)May have biological effects of their own; check compatibility with your assay.
Polymers (e.g., PVP, PEG)Can form solid dispersions or enhance wetting.1-5% (w/v)Primarily used in formulation development for in vivo studies.

Q5: How should I store my this compound stock solution?

A5: For long-term storage, it is recommended to store stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.

  • Solvent Addition: Add the required volume of a high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: General Method for Aqueous Solubility Enhancement using a Co-solvent

  • Prepare Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your aqueous buffer. For example, add 10 µL of the 10 mM stock to 90 µL of buffer to make a 1 mM solution in 10% DMSO.

  • Final Dilution: Add the intermediate dilution to your final experimental volume. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of buffer for a final concentration of 10 µM in 0.1% DMSO.

  • Mixing: Gently mix the final solution. Avoid vigorous vortexing that might cause the compound to precipitate.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the best conditions for their specific experimental setup.

References

Technical Support Center: Pks13-IN-1 Cytotoxicity Assays in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cytotoxicity assays with Pks13-IN-1 in mammalian cell lines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure the successful execution and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing cytotoxicity assays with this compound on mammalian cell lines?

A1: this compound is an inhibitor of the Mycobacterium tuberculosis enzyme Pks13, which is essential for the synthesis of mycolic acids in the bacterial cell wall.[1][2] While the primary target is absent in mammals, it is crucial to assess the off-target effects and general toxicity of this compound on mammalian cells. These assays help determine the inhibitor's therapeutic window and potential for adverse effects in a host organism. Some studies have shown that Pks13 inhibitors can have low cytotoxicity to healthy mammalian cells, indicating a favorable selectivity profile.[3]

Q2: Which mammalian cell lines are suitable for testing the cytotoxicity of this compound?

A2: The choice of cell line depends on the specific research question. For general toxicity profiling, commonly used and well-characterized cell lines are recommended. For assessing selectivity, it is beneficial to test against a panel of cell lines representing different tissues. Examples of cell lines used for cytotoxicity testing of Pks13 inhibitors include Vero (monkey kidney epithelial cells), HEK293 (human embryonic kidney cells), SW620 (human colon adenocarcinoma cells), and HepG2 (human liver cancer cells).[4][5][6]

Q3: My results show high cytotoxicity at low concentrations of this compound. What are the possible reasons?

A3: High cytotoxicity at low concentrations could be due to several factors:

  • Inhibitor concentration is too high: Perform a dose-response curve to determine the optimal concentration range.[7]

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control.[7]

  • Prolonged exposure: The incubation time with the inhibitor may be too long, leading to cumulative toxicity.[7] Consider reducing the exposure time.

  • Compound instability: The inhibitor may be degrading in the culture medium, forming toxic byproducts.

  • Cell line sensitivity: The chosen cell line may be particularly sensitive to the inhibitor's off-target effects.

Q4: I am observing high variability between my replicate wells. What can I do to improve consistency?

A4: High variability can stem from several sources:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique.[8]

  • Edge effects: Evaporation from the outer wells of a microplate can alter concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.[9]

  • Inconsistent incubation times: Ensure all plates are incubated for the same duration.[9]

  • Pipetting errors: Calibrate your pipettes regularly and ensure proper mixing in each well.[9]

  • Compound precipitation: this compound may precipitate at higher concentrations in your culture medium. Visually inspect the wells for any precipitate.

Troubleshooting Guides

Issue 1: Low Signal or No Response in Viability Assays (e.g., MTT, Resazurin)
Possible Cause Recommended Solution
Cell seeding density is too low. Determine the optimal cell seeding density for your cell line and the duration of the assay.[10]
Incubation time with the detection reagent is too short. Optimize the incubation time to allow for sufficient signal development without reaching saturation.[4]
Inhibitor is not active or has degraded. Use a fresh stock of this compound. Verify its activity in a biochemical assay if possible.[7]
Incorrect wavelength settings on the plate reader. Ensure the excitation and emission wavelengths are set correctly for the specific assay.[9]
Metabolic changes in cells. The inhibitor might be causing metabolic alterations that affect the assay readout without necessarily causing cell death. Consider using a complementary assay that measures a different aspect of cell health (e.g., membrane integrity via LDH assay).
Issue 2: High Background Signal in Cytotoxicity Assays
Possible Cause Recommended Solution
Contamination of media or reagents. Use fresh, sterile culture medium and reagents.[9]
Autofluorescence/absorbance of the compound. Run a "compound only" control (this compound in media without cells) to measure its intrinsic fluorescence or absorbance and subtract this from the experimental values.[9]
Phenol (B47542) red in the culture medium. For fluorescence-based assays, consider using a phenol red-free medium to reduce background fluorescence.[9]
Serum interference. Components in the serum can sometimes interfere with the assay reagents. If suspected, perform the assay in serum-free media for the final incubation step with the detection reagent.
High spontaneous cell death in controls. This could be due to suboptimal cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Quantitative Data Summary

The following table summarizes the reported IC50 values for some Pks13 inhibitors in a mammalian cell line. Note that these values can vary depending on the specific compound, cell line, and assay conditions.

InhibitorCell LineIC50 (µg/mL)Selectivity Index (SI = IC50 Vero / MIC Mtb)
Compound 51Vero64128
Compound 54Vero3264
Compound 57Vero1632
Compound 58Vero1616
Compound 64Vero64256
Compound 65Vero464-128
Compound 67Vero16-

Data extracted from a study on 5H-benzofuro[3,2-c]quinolin-6-ones, a class of Pks13 inhibitors.[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[6]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1] b. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] e. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[11] b. Calculate cell viability as a percentage of the vehicle control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[12]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • LDH cytotoxicity detection kit (containing lysis buffer, substrate mix, and stop solution)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1a-d and 2a-d as described in the MTT assay protocol. b. In addition to the experimental wells, prepare the following controls:

    • Background Control: Medium only (no cells).
    • Low Control (Spontaneous LDH release): Untreated cells.
    • High Control (Maximum LDH release): Cells treated with the lysis buffer provided in the kit.[13]

  • LDH Assay: a. After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[14] b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well containing the supernatant. e. Incubate for up to 30 minutes at room temperature, protected from light.[14] f. Add 50 µL of the stop solution to each well.

  • Data Acquisition: a. Read the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm). b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] * 100

Visualizations

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture Mammalian Cells start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells prepare_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor to Cells plate_cells->add_inhibitor prepare_inhibitor->add_inhibitor incubate Incubate (24-72h) add_inhibitor->incubate add_reagent Add Assay Reagent (MTT, Resazurin, or LDH substrate) incubate->add_reagent incubate_reagent Incubate (as per protocol) add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate calculate_viability Calculate % Viability/ % Cytotoxicity read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 end End determine_ic50->end Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK Pathway RTK->MAPK Pks13_IN_1 This compound Pks13_IN_1->PI3K Off-target inhibition Pks13_IN_1->MAPK Off-target inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

References

Stability of Pks13-IN-1 in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pks13-IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in DMSO stock solutions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?

A1: To prepare a stock solution, dissolve this compound in anhydrous, high-purity DMSO to your desired concentration, typically 10 mM.[1][2] Facilitate dissolution by vortexing for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be employed.[2] Always visually inspect the solution to ensure it is clear and free of particulates.[2]

Q2: What are the optimal storage conditions for this compound DMSO stock solutions?

A2: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes in amber glass or polypropylene (B1209903) vials and store them at -20°C or -80°C.[1][2] This minimizes exposure to light, moisture, and repeated freeze-thaw cycles.

Q3: How stable is this compound in DMSO at different temperatures?

A3: While specific stability data for this compound is not yet available, general studies on small molecules in DMSO provide valuable insights. Most compounds exhibit good stability in DMSO, with 85% of compounds in a large library remaining stable in wet DMSO for 2 years at 4°C.[3][4] For accelerated stability, many compounds are stable for 15 weeks at 40°C.[3][5] However, the stability of a specific compound like this compound should be experimentally verified.

Q4: Do freeze-thaw cycles affect the stability of this compound in DMSO?

A4: Studies on diverse sets of compounds have shown that no significant loss of compound occurs even after 11 freeze-thaw cycles.[3][5] To mitigate any potential degradation, it is best practice to prepare small, single-use aliquots of your this compound stock solution.[2]

Q5: Does the presence of water in DMSO affect the stability of this compound?

A5: DMSO is hygroscopic and readily absorbs moisture from the air, which can lead to the degradation of susceptible compounds through hydrolysis.[1] It is crucial to use anhydrous DMSO and minimize the exposure of stock solutions to the atmosphere.[1] While many compounds are stable in DMSO containing up to 10% water, it is a critical factor to consider for long-term storage.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not fully dissolving in DMSO. Compound purity may be low.Ensure you are using a high-purity grade of the inhibitor.
Concentration is above the solubility limit.Try preparing a more dilute stock solution.
Insufficient agitation or temperature.Gently warm the solution to 37°C and continue vortexing or sonication.[2]
Inconsistent experimental results. Degradation of this compound stock solution.Prepare fresh stock solutions and verify their purity and concentration using HPLC or LC-MS.
Improper storage of stock solution.Ensure stock solutions are stored in single-use aliquots at -20°C or -80°C and protected from light.
Contamination of stock solution.Use sterile techniques and high-purity reagents when preparing and handling stock solutions.
Appearance of new peaks in HPLC/LC-MS analysis. Degradation of this compound.The new peaks may correspond to degradation products. Assess the stability of your stock under your current storage conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO

Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[1]

  • Vortex mixer

  • Calibrated balance

  • Amber glass or polypropylene vials[1]

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1][2]

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration for analysis and inject it into the HPLC or LC-MS system. This will serve as your baseline.[2]

  • Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Sample Collection: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.[2][3]

  • Sample Analysis: Dilute the aged aliquots in the same manner as the T=0 sample and analyze them by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of the parent this compound compound at each time point to the T=0 sample to calculate the percentage of the compound remaining.[1][2]

Quantitative Data Summary (Hypothetical Data for this compound):

Storage TimePurity at -20°C (%)Purity at 4°C (%)Purity at Room Temp (%)
T=099.899.899.8
1 Month99.799.598.2
3 Months99.699.296.5
6 Months99.598.592.1
12 Months99.396.085.3
Protocol 2: Assessing this compound Stability in Cell Culture Media

Objective: To evaluate the stability of this compound in a specific cell culture medium to differentiate between chemical degradation and cellular metabolism.

Materials:

  • This compound DMSO stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 37°C incubator with 5% CO2

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Medium: Pre-warm the complete cell culture medium and PBS to 37°C.[3]

  • Incubation: Spike the pre-warmed medium and PBS with this compound from the DMSO stock to the final desired concentration (ensure final DMSO concentration is <0.1%).[3]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]

  • Quenching: Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile.

  • Sample Analysis: Analyze the concentration of the parent this compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the percentage of this compound remaining versus time for both the cell culture medium and PBS to determine the stability profile.

Visualizations

Pks13 Signaling Pathway in Mycolic Acid Biosynthesis

The polyketide synthase Pks13 is a crucial enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8] Pks13, in conjunction with FadD32, catalyzes the condensation of two long-chain fatty acids to produce α-alkyl β-ketoacids, the precursors to mycolic acids.[6][9] This pathway is a key target for the development of new anti-tubercular drugs.[8][10]

Pks13_Pathway cluster_substrates Substrates cluster_activation Activation cluster_pks13 Pks13 Condensation Fatty_Acid_1 Long-chain Fatty Acid (C24-C26) AccD4 AccD4 (Acyl-CoA carboxylase) Fatty_Acid_1->AccD4 Fatty_Acid_2 Very-long-chain Fatty Acid (C50-C60) FadD32 FadD32 (Acyl-AMP ligase) Fatty_Acid_2->FadD32 Acyl_AMP Meromycolyl-AMP FadD32->Acyl_AMP Acyl_CoA Acyl-CoA AccD4->Acyl_CoA Carboxyacyl_CoA Carboxyacyl-CoA Acyl_CoA->Carboxyacyl_CoA Pks13 Pks13 Carboxyacyl_CoA->Pks13 Acyl_AMP->Pks13 Ketoacid α-alkyl β-ketoacid Pks13->Ketoacid Mycolic_Acid Mycolic Acid Ketoacid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

Caption: Pks13 signaling pathway in mycolic acid biosynthesis.

Experimental Workflow for DMSO Stability Assessment

This workflow outlines the key steps for evaluating the stability of this compound in a DMSO stock solution. Following a structured protocol is essential for obtaining reliable and reproducible data.

DMSO_Stability_Workflow Start Start Prep_Stock Prepare 10 mM This compound Stock in Anhydrous DMSO Start->Prep_Stock T0_Sample Analyze T=0 Sample (HPLC/LC-MS) Prep_Stock->T0_Sample Aliquot_Store Aliquot and Store Stock Solutions at -20°C, 4°C, and RT Prep_Stock->Aliquot_Store Time_Points Incubate for Defined Time Points Aliquot_Store->Time_Points Analyze_Aged Analyze Aged Samples (HPLC/LC-MS) Time_Points->Analyze_Aged Data_Analysis Calculate % Remaining vs. T=0 Analyze_Aged->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound stability in DMSO.

References

Troubleshooting variability in Pks13 enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pks13 enzyme inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Pks13 inhibition assays, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing high background signal in my no-enzyme control wells?

High background signal can be a significant issue, potentially masking true inhibitor effects. The primary causes often relate to substrate instability or contamination.

  • Substrate Instability: The commonly used fluorescent substrate, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), is known to be unstable and can undergo auto-hydrolysis, leading to a fluorescent signal even in the absence of enzymatic activity.[1][2]

  • Contamination: Contamination from various sources, such as microbial growth or cross-contamination between wells, can also contribute to elevated background signals.[3]

  • Reagent Interference: Certain components in the assay buffer, like imidazole (B134444), have been shown to cause autohydrolysis of the substrate.[1][2]

Troubleshooting Steps:

  • Prepare Substrate Fresh: Always prepare the 4-MUH substrate solution fresh before each experiment to minimize auto-hydrolysis.

  • Optimize Buffer Composition: If using a His-tagged Pks13 purified with Ni-NTA, avoid imidazole in the final assay buffer.[1][2]

  • Maintain Sterile Technique: Ensure all reagents, pipette tips, and plates are sterile to prevent microbial contamination.[3]

  • Run Appropriate Controls: Always include a "substrate only" control (no enzyme, no inhibitor) to measure the rate of auto-hydrolysis.

Q2: My IC50 values for a known inhibitor are inconsistent between experiments. What could be the cause?

Variability in IC50 values is a frequent challenge and can stem from several factors related to the enzyme, compounds, or assay conditions.

  • Enzyme Activity: The activity of the Pks13 enzyme can vary between batches or due to storage conditions. Ensure consistent enzyme concentration and activity for each assay.

  • Compound Solubility: Poor solubility of test compounds can lead to inaccurate concentration determination and variable inhibition. Visually inspect for precipitation and consider using a co-solvent like DMSO.

  • Detergent Effects: Some detergents used to reduce non-specific binding can inhibit Pks13-TE activity.[1][2] The choice and concentration of detergent should be carefully optimized. CHAPS has been identified as a preferred detergent in some instances.[1][2]

  • Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can impact results.[4]

Troubleshooting Steps:

  • Enzyme Quality Control: Characterize each new batch of Pks13 for purity, homogeneity (e.g., by SEC), and specific activity.[1][2]

  • Compound Handling: Ensure compounds are fully dissolved. Use a consistent, low percentage of DMSO in all wells, including controls.

  • Detergent Optimization: If using detergents, titrate the concentration to find the optimal balance between reducing non-specific binding and maintaining enzyme activity.[1][2]

  • Standardize Protocol: Strictly adhere to a standardized protocol for all experiments, including pre-incubation times and temperature.

Q3: The overall signal-to-noise ratio of my assay is low. How can I improve it?

A low signal-to-noise ratio can make it difficult to distinguish true inhibition from background noise. This is a known challenge with the 4-MUH-based assay due to the substrate's slow conversion rate and weak signal generation.[1][2]

Improvement Strategies:

  • Optimize Substrate Concentration: While 4-MUH is a poor substrate, ensure you are using an optimal concentration (typically around the Km value) to maximize the enzymatic reaction rate without excessively increasing the background.

  • Increase Incubation Time: A longer incubation period may allow for more product formation, leading to a stronger signal. However, this must be balanced against the potential for increased background from substrate auto-hydrolysis.

  • Alternative Assay Formats: Consider alternative, more sensitive assay formats. A competition binding assay using a fluorescent probe like TAMRA-FP has been successfully used and may offer a better signal-to-noise ratio.[2]

  • Instrument Settings: Optimize the gain and other settings on your fluorescence plate reader to maximize the detection of the fluorescent signal.

Data Presentation

Table 1: IC50 Values of Known Pks13 Inhibitors

This table provides a summary of reported half-maximal inhibitory concentration (IC50) values for various Pks13 inhibitors. These values can serve as a benchmark for assay performance.

CompoundTarget DomainAssay TypeIC50Reference
X20403Thioesterase (TE)Pks13-TE enzyme assay57 nM[1][2]
X20403Thioesterase (TE)TAMRA binding assay0.5 µM[1][2]
X13045Thioesterase (TE)Pks13-TE enzyme assay15 µM[1][2]
TAM16Thioesterase (TE)Not SpecifiedPotent Inhibitor[5]
TP2N-terminal ACPNot SpecifiedPositive Control[1][2]

Note: IC50 values can vary depending on the specific assay conditions and should be used as a general guide.

Experimental Protocols

Pks13-TE Inhibition Assay using 4-Methylumbelliferyl Heptanoate (4-MUH)

This protocol outlines a typical fluorescence-based assay to measure the inhibition of the Pks13 thioesterase (TE) domain.

Materials:

  • Purified Pks13-TE domain

  • 4-Methylumbelliferyl heptanoate (4-MUH) substrate

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)[2]

  • Test compounds and positive control (e.g., TAM16) dissolved in DMSO

  • Black 384-well microplates[2]

  • Fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate. Typically, a small volume (e.g., 0.5 µL) of a concentrated stock is added. Include wells with DMSO only for "no inhibition" controls.

  • Enzyme Addition: Add the purified Pks13-TE enzyme, diluted in assay buffer, to all wells except the "no enzyme" and "substrate only" controls. The final enzyme concentration should be optimized for a linear reaction rate.

  • Pre-incubation: Incubate the plate with the enzyme and compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the 4-MUH substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" or "substrate only" wells) from all other readings.

    • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the rates to the "no inhibition" (DMSO) control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

Pks13 Signaling Pathway and Assay Principle

The following diagram illustrates the final condensation step in mycolic acid synthesis performed by Pks13 and the principle of the in vitro inhibition assay targeting the thioesterase (TE) domain. Pks13 condenses a C24-C26 fatty acid with a C50-C60 meromycolate chain, a process essential for the viability of Mycobacterium tuberculosis.[1][6] The TE domain is responsible for the final release of the mycolic acid precursor.

Pks13_Pathway Pks13 Mycolic Acid Synthesis and Assay Principle cluster_Pks13 Pks13 Enzyme cluster_Assay In Vitro TE Assay Pks13 Pks13 Condensation MycolicAcid Mycolic Acid Precursor Pks13->MycolicAcid Condensation TE_Domain Pks13-TE Domain MU_Product 4-MU (fluorescent) TE_Domain->MU_Product Cleavage MUH_Substrate 4-MUH (non-fluorescent) MUH_Substrate->TE_Domain Inhibitor Test Inhibitor Inhibitor->TE_Domain Inhibition FattyAcid C24-C26 Fatty Acid FattyAcid->Pks13 Meromycolate C50-C60 Meromycolate Meromycolate->Pks13

Caption: Pks13 pathway and TE domain assay principle.

Experimental Workflow for Pks13 Inhibition Assay

This workflow diagram outlines the key steps involved in performing a Pks13 inhibition assay, from preparation to data analysis.

Assay_Workflow Pks13 Inhibition Assay Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) Plating 2. Compound Plating (384-well plate) Prep->Plating EnzymeAdd 3. Enzyme Addition Plating->EnzymeAdd Preincubation 4. Pre-incubation (Inhibitor Binding) EnzymeAdd->Preincubation ReactionStart 5. Substrate Addition (Reaction Initiation) Preincubation->ReactionStart Measurement 6. Kinetic Fluorescence Reading ReactionStart->Measurement Analysis 7. Data Analysis (Rate Calculation, IC50 Determination) Measurement->Analysis

Caption: Workflow for a typical Pks13 inhibition assay.

Troubleshooting Logic for High Assay Variability

This decision tree provides a logical approach to troubleshooting common sources of variability in Pks13 inhibition assays.

Troubleshooting_Tree Troubleshooting High Assay Variability Start High Variability Observed (Inconsistent IC50s) CheckControls Are controls (pos/neg) behaving as expected? Start->CheckControls CheckEnzyme Is enzyme quality consistent? (Purity, Activity) CheckControls->CheckEnzyme Yes Solution_Controls Troubleshoot controls: - Check concentrations - New reagent stocks CheckControls->Solution_Controls No CheckCompounds Are compounds soluble? Precipitation observed? CheckEnzyme->CheckCompounds Yes Solution_Enzyme Re-purify or obtain new enzyme. Perform QC on each batch. CheckEnzyme->Solution_Enzyme No CheckAssay Are assay conditions strictly controlled? CheckCompounds->CheckAssay Yes Solution_Compounds Check solubility in assay buffer. Adjust DMSO concentration. CheckCompounds->Solution_Compounds No Solution_Assay Standardize all steps: - Incubation times - Temperatures - Pipetting CheckAssay->Solution_Assay No

Caption: Decision tree for troubleshooting assay variability.

References

Technical Support Center: Improving the Bioavailability of Pks13-IN-1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on published data for the coumestan-based Pks13 inhibitor, referred to as "compound 1" in scientific literature. As of this writing, a compound explicitly named "Pks13-IN-1" is not prominently documented in publicly available scientific resources. Therefore, "compound 1" will be used as a representative Pks13 inhibitor to address challenges related to bioavailability. Researchers using a different, specific Pks13 inhibitor should consider these recommendations as a general guide and may need to optimize protocols accordingly.

Frequently Asked Questions (FAQs)

Q1: What is Pks13 and why is it a target in tuberculosis drug development?

A1: Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It plays a crucial role in the final step of mycolic acid biosynthesis.[1][2] Mycolic acids are major components of the mycobacterial cell wall, providing a unique and impermeable barrier that is critical for the bacterium's survival and virulence.[3][4] Inhibiting Pks13 disrupts the formation of this protective layer, making it a promising target for new anti-tuberculosis drugs.[5]

Q2: What is the reported bioavailability of the Pks13 inhibitor, "compound 1"?

A2: A single-dose (10 mg/kg) pharmacokinetic study in mice revealed that the coumestan-based Pks13 inhibitor, "compound 1," has a relative oral bioavailability of 19.4%.[1][6][7] While this indicates some systemic absorption after oral administration, it also suggests that a significant portion of the drug does not reach the bloodstream, highlighting the need for bioavailability enhancement strategies.

Q3: What are the likely reasons for the low oral bioavailability of Pks13 inhibitors like "compound 1"?

A3: While specific data for "compound 1" is limited, low oral bioavailability of drug candidates is often attributed to several factors:

  • Poor aqueous solubility: Many small molecule inhibitors, including those with complex aromatic structures like coumestans, have low solubility in water. This can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • First-pass metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes, reducing the amount of active drug that reaches the rest of the body.

  • Poor membrane permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.

Q4: What are the different classes of Pks13 inhibitors?

A4: Several chemical classes of Pks13 inhibitors have been identified, including:

  • Coumestans[1][8]

  • Benzofurans[4]

  • Thiophenes[5]

  • β-lactones[5]

  • N-phenyl indoles[5]

Troubleshooting Guides

This section provides guidance on addressing common issues encountered when working with Pks13 inhibitors in animal models, focusing on strategies to improve bioavailability.

Issue 1: Low and Variable Plasma Concentrations of this compound Following Oral Administration

Possible Cause: Poor aqueous solubility and/or rapid metabolism.

Suggested Solutions:

  • Formulation Optimization:

    • Micronization/Nanonization: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate.

    • Lipid-Based Formulations: Formulating the compound in lipids, oils, or surfactants can improve its solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a promising approach.

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution compared to the crystalline form.

  • Route of Administration:

    • If oral bioavailability remains low despite formulation efforts, consider alternative routes of administration for preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure adequate systemic exposure for efficacy studies.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Visually inspect the formulations for clarity and homogeneity.

  • Self-Emulsification Assessment:

    • Add a small amount of the formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.

    • Observe the formation of a nano- or microemulsion. Characterize the emulsion for droplet size and polydispersity index.

  • In Vivo Pharmacokinetic Study:

    • Administer the optimized SEDDS formulation orally to one group of animals and a simple suspension of the drug to a control group.

    • Collect blood samples at predetermined time points.

    • Analyze the plasma concentrations of this compound and calculate the pharmacokinetic parameters.

Protocol 2: Preparation of an Amorphous Solid Dispersion

  • Polymer Selection:

    • Choose a suitable polymer for creating a solid dispersion (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Evaporation Method:

    • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).

    • Evaporate the solvent under reduced pressure to obtain a solid film.

    • Grind the film to a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vitro Dissolution Testing:

    • Compare the dissolution rate of the solid dispersion to that of the crystalline drug in a relevant dissolution medium.

  • In Vivo Pharmacokinetic Study:

    • Conduct an in vivo PK study as described in Protocol 1, comparing the solid dispersion formulation to a crystalline suspension.

Data Presentation

Table 1: Pharmacokinetic Parameters of "Compound 1" in Mice

ParameterValue
Dose10 mg/kg (oral)
Relative Bioavailability (%)19.4

Data from a study on a coumestan-based Pks13 inhibitor.[1][6][7]

Table 2: Example of Excipient Solubility Screening for Formulation Development

ExcipientSolubility of this compound (mg/mL)
Sesame Oil[Insert experimental data]
Oleic Acid[Insert experimental data]
Cremophor EL[Insert experimental data]
Tween 80[Insert experimental data]
Transcutol P[Insert experimental data]
PEG 400[Insert experimental data]

Visualizations

Mycolic_Acid_Biosynthesis_Pathway Fatty_Acids Fatty Acid Precursors Pks13 Pks13 Fatty_Acids->Pks13 Condensation Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Pks13_IN_1 This compound Pks13_IN_1->Pks13 Inhibition

Caption: Inhibition of Mycolic Acid Synthesis by this compound.

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome Low_Bioavailability Low Bioavailability of this compound (<20%) Formulation_Strategies Formulation Strategies: - Lipid-Based (SEDDS) - Solid Dispersions - Nanosuspensions Low_Bioavailability->Formulation_Strategies In_Vitro_Tests In Vitro Characterization: - Solubility Studies - Dissolution Testing - Physical Characterization (XRPD, DSC) Formulation_Strategies->In_Vitro_Tests PK_Studies Animal Pharmacokinetic Studies (e.g., in mice) In_Vitro_Tests->PK_Studies Improved_Bioavailability Improved Bioavailability (Target > 40%) PK_Studies->Improved_Bioavailability

Caption: Workflow for Improving this compound Bioavailability.

References

Technical Support Center: Pks13-IN-1 Metabolic Stability in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the metabolic stability of Pks13 inhibitors, exemplified by Pks13-IN-1, in human liver microsomes (HLM).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an in vitro human liver microsome stability assay?

A1: This assay is a fundamental component of early drug discovery, designed to evaluate the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes. The resulting data, including metabolic half-life (t½) and intrinsic clearance (CLint), are crucial for predicting a compound's metabolic fate and its potential clearance in the body.

Q2: Why is assessing the metabolic stability of a Pks13 inhibitor important?

A2: Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, which are critical components of the Mycobacterium tuberculosis cell wall.[1] Inhibiting Pks13 is a key strategy for developing new treatments for tuberculosis.[1][2][3] Evaluating the metabolic stability of a Pks13 inhibitor, such as this compound, is vital to ensure it possesses a pharmacokinetic profile that allows it to remain at therapeutic concentrations in the body long enough to be effective.

Q3: What are the key parameters derived from a microsomal stability assay?

A3: The two primary parameters are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), representing the rate of metabolism by the liver enzymes independent of physiological factors like blood flow. These values are instrumental in comparing and selecting drug candidates with favorable metabolic profiles and for forecasting their in vivo hepatic clearance.

Q4: What are the essential components of a typical human liver microsomal stability assay?

A4: A standard assay includes:

  • Human Liver Microsomes (HLM): Subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes.

  • This compound: The compound being tested.

  • NADPH Regenerating System: A necessary cofactor for the catalytic activity of CYP enzymes.

  • Buffer Solution: To maintain a physiological pH, typically around 7.4.

Data Presentation: Metabolic Stability of Representative Pks13 Inhibitors

While specific data for "this compound" is not publicly available, the following table summarizes the metabolic stability of other reported Pks13 inhibitors in human liver microsomes to provide a comparative baseline.

Compound ClassCompound IDParameterValueReference
Coumestan8% Remaining (60 min)73.6%[4]
Coumestan23% Remaining (60 min)47.4%[4]
Coumestan32% Remaining (60 min)80.9%[4]
N-phenylindole48Half-life (t½)20.7 min[5]
N-phenylindole58Half-life (t½)58.0 min[5]

Experimental Protocol: Metabolic Stability of this compound in HLM

This protocol outlines the determination of the metabolic stability of this compound in human liver microsomes.

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

2. Solution Preparation:

  • Microsome Working Solution: Thaw pooled human liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in cold potassium phosphate buffer. Keep on ice.

  • Compound Working Solution: Prepare a 1 µM working solution of this compound in the buffer. Prepare similar solutions for control compounds.

  • NADPH Solution: Prepare the NADPH regenerating system as per the manufacturer's instructions.

3. Incubation Procedure:

  • Add the diluted microsome solution and the this compound working solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

4. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining this compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_microsomes Prepare Microsome Working Solution (1 mg/mL) mix Mix Microsomes and this compound prep_microsomes->mix prep_compound Prepare this compound Working Solution (1 µM) prep_compound->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C for 10 min mix->pre_incubate pre_incubate->start_reaction time_points Incubate and sample at 0, 5, 15, 30, 45, 60 min start_reaction->time_points terminate Terminate with cold ACN + Internal Standard time_points->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge supernatant Transfer supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms plot Plot ln(% remaining) vs. time lcms->plot calculate Calculate t½ and CLint plot->calculate mycolic_acid_pathway cluster_pathway Mycolic Acid Biosynthesis cluster_inhibition Mechanism of Inhibition FattyAcid Long-chain fatty acid (C24-C26) Pks13 Pks13 Enzyme FattyAcid->Pks13 Meromycolate Very long-chain fatty acid (C50-C60) Meromycolate->Pks13 AlphaAlkylBetaKetoacyl α-alkyl β-ketoacyl product Pks13->AlphaAlkylBetaKetoacyl MycolicAcid Mycolic Acids AlphaAlkylBetaKetoacyl->MycolicAcid CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Pks13_IN_1 This compound Pks13_IN_1->Pks13 Inhibition Inhibition Inhibition->Pks13

References

Identifying degradation products of Pks13-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pks13 inhibitors. The information provided will help in identifying potential degradation products and understanding the stability of your compounds during experiments.

Troubleshooting Guide

Q1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a Pks13 inhibitor. Could these be degradation products?

A1: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indication of compound degradation. To confirm if these are degradation products, you should:

  • Analyze a fresh sample: Prepare a new solution of your inhibitor from a solid stock and immediately analyze it. If the unexpected peaks are absent or significantly smaller, this points towards degradation of your working solutions over time.

  • Stress testing: Subject your compound to forced degradation conditions (e.g., acid, base, heat, light, oxidation). If the peaks observed under these stress conditions match your unexpected peaks, it strengthens the evidence for degradation.

  • Mass analysis: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This information can help in proposing potential structures of the degradation products.

Q2: My Pks13 inhibitor is losing potency in my cellular and enzymatic assays. What could be the cause?

A2: A loss of potency can be due to several factors, including compound degradation. Here's how to troubleshoot:

  • Check compound stability: Assess the stability of your inhibitor under the specific assay conditions (e.g., buffer composition, pH, temperature, incubation time). You can do this by incubating the compound in the assay buffer for the duration of the experiment, and then analyzing it by HPLC to see if any degradation has occurred.

  • Investigate metabolic instability: If you are working with cellular assays or in vivo models, your compound may be metabolized by enzymes. Performing a microsomal stability assay can provide insights into the metabolic stability of your inhibitor.[1]

  • Review experimental setup: Ensure that there are no issues with your experimental setup, such as incorrect concentrations, reagent degradation, or problems with the target enzyme's activity.

Q3: How can I prevent the degradation of my Pks13 inhibitor?

A3: To minimize degradation, consider the following:

  • Storage: Store your solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.

  • Solution Preparation: Prepare fresh working solutions for your experiments whenever possible. If you need to store solutions, do so in small aliquots at low temperatures to minimize freeze-thaw cycles.

  • pH and Buffer: Be mindful of the pH of your buffers, as extreme pH values can catalyze hydrolysis. Use buffers that are appropriate for your compound's stability.

  • Antioxidants: If your compound is prone to oxidation, consider adding antioxidants to your buffers, if compatible with your assay.

Frequently Asked Questions (FAQs)

Q4: What are the common degradation pathways for small molecule inhibitors like Pks13-IN-1?

A4: Small molecule inhibitors are susceptible to various degradation pathways, including:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. Esters, amides, and lactones are common functional groups that can undergo hydrolysis.

  • Oxidation: Reaction with oxygen, which can lead to the formation of N-oxides, sulfoxides, or hydroxylated products.

  • Photodegradation: Degradation upon exposure to light. Compounds with aromatic rings or conjugated systems can be particularly sensitive.

Q5: What analytical techniques are used to identify degradation products?

A5: The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass analysis capabilities of MS to determine the molecular weights of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the detailed chemical structure of isolated degradation products.

Data on Pks13 Inhibitor Stability

The following tables provide a template for summarizing stability data for a hypothetical Pks13 inhibitor.

Table 1: Summary of Forced Degradation Studies for a Pks13 Inhibitor

Stress Condition% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 M HCl (60°C, 24h)25%2
0.1 M NaOH (60°C, 24h)45%3
10% H₂O₂ (RT, 24h)15%1
Heat (80°C, 48h)10%1
Light (Xenon lamp, 24h)5%0

Table 2: Microsomal Stability of a Pks13 Inhibitor

Speciest₁/₂ (min)Intrinsic Clearance (μL/min/mg protein)
Human4515.4
Mouse2034.7
Rat3023.1

Experimental Protocols

Protocol 1: General Procedure for Microsomal Stability Assay

This protocol provides a general outline for assessing the metabolic stability of a Pks13 inhibitor using liver microsomes.

  • Prepare Microsomal Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse) and a phosphate (B84403) buffer (pH 7.4).

    • Add the Pks13 inhibitor to the mixture at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add a pre-warmed NADPH solution to the incubation mixture to start the metabolic reaction. For a negative control, add buffer instead of NADPH.[1]

  • Time Points:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45 minutes).[1]

  • Quench the Reaction:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t₁/₂) and intrinsic clearance from the slope of the line.

Visualizations

cluster_degradation Potential Degradation Pathways of a Pks13 Inhibitor Pks13_Inhibitor Pks13 Inhibitor (Parent Compound) Hydrolysis Hydrolysis (e.g., ester cleavage) Pks13_Inhibitor->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation (e.g., hydroxylation) Pks13_Inhibitor->Oxidation O₂ / ROS Photodegradation Photodegradation (light-induced) Pks13_Inhibitor->Photodegradation UV/Vis Light

Caption: Common degradation pathways for small molecule Pks13 inhibitors.

cluster_workflow Workflow for Identifying Degradation Products Start Unexpected Peak in HPLC/LC-MS Stress_Testing Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Testing LCMS_Analysis LC-MS Analysis of Stressed Samples Stress_Testing->LCMS_Analysis Compare_Spectra Compare Mass Spectra of Unexpected Peak and Degradants LCMS_Analysis->Compare_Spectra Compare_Spectra->Start No Match Structure_Elucidation Propose Degradant Structures Compare_Spectra->Structure_Elucidation Match Isolation Isolate Degradant (if necessary) Structure_Elucidation->Isolation NMR NMR Analysis for Definitive Structure Isolation->NMR End Degradation Product Identified NMR->End

Caption: Experimental workflow for the identification of degradation products.

References

Technical Support Center: Assessing hERG Channel Inhibition by Pks13-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the potential for Pks13-IN-1, a novel inhibitor of Mycobacterium tuberculosis polyketide synthase 13, to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Given that previous series of Pks13 inhibitors have encountered hERG-related cardiotoxicity, a thorough evaluation is a critical step in the preclinical safety assessment of this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the hERG channel and why is its inhibition a concern for a Pks13 inhibitor?

A1: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for the repolarization phase of the cardiac action potential (the process that resets the heart for the next beat).[2] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2] This condition, known as Long QT Syndrome, can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[2][3] Because several drugs have been withdrawn from the market due to hERG-related cardiotoxicity, regulatory agencies like the FDA mandate in vitro hERG testing as a standard part of preclinical safety pharmacology.[4][5]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is designed to inhibit the polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis. Pks13 is responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[6][7] By inhibiting this enzyme, this compound disrupts cell wall formation, leading to bacterial death.[6][7] This targeted mechanism is promising for the development of new anti-tuberculosis therapies.

Q3: What are the standard assays for evaluating hERG channel inhibition?

A3: There are several tiered assays used to evaluate hERG inhibition:

  • Automated Patch Clamp (APC): This is the gold-standard method for assessing functional ion channel activity.[3][8] It directly measures the flow of potassium ions through the hERG channel in cells (typically HEK293 or CHO cells stably expressing the channel) and how this current is affected by this compound.[2][9]

  • Thallium Flux Assay: This is a higher-throughput, fluorescence-based functional assay.[10][11] It uses thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺). When the channels open, Tl⁺ flows into the cell and binds to a cytoplasmic fluorescent dye, causing an increase in signal. Inhibitors like this compound would block this influx, resulting in a reduced signal.[12][13]

  • Radioligand Binding Assay: This is a non-functional, high-throughput biochemical assay that measures whether this compound can physically displace a known hERG-binding molecule (a radioligand) from the channel. It indicates a direct interaction but does not provide functional data on channel inhibition.[14]

Q4: How do I interpret the results from a hERG assay?

A4: The primary result from a hERG assay is the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the hERG channel current.[2] This value is used to determine a "safety margin," typically calculated as the ratio of the hERG IC₅₀ to the maximum free therapeutic plasma concentration (Cmax) of the drug.[15] A larger safety margin (e.g., >30-fold or >100-fold, depending on the therapeutic area) is generally considered to indicate a lower risk of clinical QT prolongation. However, this is not an absolute rule, as other factors, such as effects on other ion channels, can modulate the overall cardiac risk.[15][16]

Experimental Protocols

Protocol 1: Automated Patch Clamp (APC) Assay

This protocol is a generalized procedure for evaluating this compound using an automated, high-throughput whole-cell patch clamp system (e.g., QPatch, SyncroPatch).

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293 or CHO) stably expressing the hERG channel in the appropriate medium and conditions.
  • On the day of the experiment, harvest cells when they are at 70-90% confluency.
  • Prepare a single-cell suspension and maintain the cells in an appropriate extracellular solution.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
  • Perform serial dilutions to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the assay should be low (e.g., ≤0.5%) to avoid solvent effects.
  • Prepare a vehicle control (DMSO at the final assay concentration) and a positive control (a known hERG inhibitor like E-4031 or Cisapride).

3. APC System Operation:

  • Prime the system's microfluidic chambers with extracellular and intracellular solutions.
  • Load the cell suspension and compound plates into the instrument.
  • The system will automatically capture individual cells, form a high-resistance (>1 GΩ) "gigaseal," and establish a whole-cell recording configuration.

4. Voltage Protocol and Data Acquisition:

  • Apply a standardized voltage-clamp protocol. A common protocol involves:
  • Holding potential at -80 mV.
  • A brief depolarizing step to +20 mV or +40 mV to activate and then inactivate the hERG channels.
  • A repolarizing step to approximately -50 mV, during which a characteristic "tail current" is measured. This tail current is the primary endpoint for quantifying hERG block.[8]
  • Establish a stable baseline current with the vehicle solution.
  • Sequentially apply increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

5. Data Analysis:

  • Measure the peak tail current amplitude at each concentration.
  • Normalize the current at each concentration to the baseline (vehicle) current to calculate the percentage of inhibition.
  • Plot the percent inhibition against the log concentration of this compound and fit the data to a Hill equation to determine the IC₅₀ value.

Protocol 2: Thallium Flux Assay

This protocol describes a fluorescence-based method for screening this compound in a 96- or 384-well plate format.

1. Cell Plating:

  • Seed hERG-expressing cells into black-walled, clear-bottom microplates and allow them to adhere overnight.

2. Dye Loading:

  • Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
  • Incubate the plate in the dark at room temperature for approximately 60-90 minutes to allow the cells to take up the dye.[12]

3. Compound Addition:

  • Wash the cells to remove extracellular dye.
  • Add the various concentrations of this compound, vehicle control, and a positive control to the wells.
  • Incubate for a predetermined period to allow the compound to interact with the channels.

4. Signal Detection:

  • Place the plate into a kinetic plate reader (e.g., FLIPR, FDSS).
  • Establish a baseline fluorescence reading.
  • Use the instrument's integrated liquid handler to add a stimulant buffer containing thallium to all wells. This buffer also contains a high concentration of potassium to depolarize the cell membrane and open the hERG channels.
  • Immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes.[10][12]

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) in response to the thallium stimulus.
  • Normalize the ΔF values to the vehicle control (0% inhibition) and a positive control or no-stimulus control (100% inhibition).
  • Plot the normalized response against the log concentration of this compound and fit the data to determine the IC₅₀ value.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of this compound hERG Inhibition from Automated Patch Clamp

Compound Concentration (µM) n (cells) Mean Inhibition (%) Std. Error IC₅₀ (µM) Hill Slope
This compound 0.01 3
0.1 3
1 3 Value Value
10 3
100 3
E-4031 (Control) 0.001 3
0.01 3 Value Value

| | 0.1 | 3 | | | | |

Table 2: Summary of this compound hERG Inhibition from Thallium Flux Assay

Compound Concentration (µM) n (wells) Mean Inhibition (%) Std. Error IC₅₀ (µM) Z'-factor
This compound 0.1 4
1 4
10 4 Value Value
50 4
100 4
Terfenadine (Control) 0.01 4
0.1 4 Value Value

| | 1 | 4 | | | | |

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
APC: Unstable baseline current or loss of seal 1. Poor cell health or viability.2. Clogged microfluidics.3. Suboptimal extracellular/intracellular solutions.4. Mechanical vibration.1. Use cells from a fresh, healthy culture at optimal confluency. Ensure single-cell suspension.2. Run cleaning cycles on the APC instrument.3. Prepare fresh solutions and verify pH and osmolarity.4. Place the instrument on an anti-vibration table.
APC: High variability between cells 1. Heterogeneous cell population.2. Inconsistent gigaseal formation.3. "Rundown" of the hERG current over time.[17]1. Consider using a clonal cell line for more consistent hERG expression.2. Tighten quality control criteria for seal resistance (e.g., only accept >1 GΩ).3. Perform experiments quickly after establishing whole-cell configuration; monitor vehicle control over time to quantify rundown.
Thallium Flux: Low Signal-to-Basal (S/B) Ratio or low Z'-factor 1. Low hERG channel expression.2. Inefficient dye loading.3. Suboptimal thallium/potassium concentrations in the stimulant buffer.1. Verify hERG expression level in the cell line.2. Optimize dye loading time and temperature.3. Titrate the stimulant buffer components to maximize the assay window.
Either Assay: Compound precipitation 1. Poor solubility of this compound in aqueous assay buffers.1. Visually inspect compound plates for precipitates.2. Consider adding a surfactant like Pluronic F-127 to the extracellular solution to improve solubility.[3]3. Test a lower top concentration of the compound.
Either Assay: Unexpected potentiation of signal 1. This compound may be a hERG channel activator.2. Compound autofluorescence (Thallium Flux Assay).1. Review the current traces carefully. Activators often alter channel gating kinetics (e.g., slow inactivation).[18]2. Run a control plate with compound but without dye or without thallium stimulus to check for interference.

Visualizations

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation Pks13_IN_1 Prepare this compound Serial Dilutions APC Automated Patch Clamp (Gold Standard) Pks13_IN_1->APC Thallium Thallium Flux Assay (Screening) Pks13_IN_1->Thallium Cells Culture & Harvest hERG-expressing Cells Cells->APC Cells->Thallium Controls Prepare Vehicle & Positive Controls Controls->APC Controls->Thallium IC50 Calculate IC50 Value (% Inhibition vs. [Compound]) APC->IC50 Functional Data Thallium->IC50 Functional Data Safety Determine Safety Margin (IC50 / Cmax) IC50->Safety Risk Assess Proarrhythmic Risk Safety->Risk G cluster_ap Cardiac Action Potential cluster_herg hERG Channel Role cluster_inhibition Effect of this compound Phase0 Phase 0 Depolarization (Na+ influx) Phase1 Phase 1 Initial Repolarization (K+ efflux) Phase2 Phase 2 Plateau (Ca2+ influx balances K+ efflux) Phase3 Phase 3 Repolarization (K+ efflux) Phase4 Phase 4 Resting Potential hERG_Channel hERG Channel (IKr) Primary repolarizing current hERG_Channel->Phase3 contributes to Block Blocks K+ Efflux Pks13_IN_1 This compound (hERG Blocker) Pks13_IN_1->hERG_Channel inhibits Prolong Prolongs Phase 3 Block->Prolong LQT Leads to Long QT Syndrome Prolong->LQT

References

Pks13-IN-1 cross-reactivity with other mycobacterial enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of Polyketide Synthase 13 (Pks13), a key enzyme in Mycobacterium tuberculosis mycolic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Pks13 and why is it a target for anti-tubercular drug development?

Polyketide Synthase 13 (Pks13) is a large, multi-domain enzyme essential for the final step of mycolic acid biosynthesis in Mycobacterium tuberculosis.[1][2][3][4][5][6] Mycolic acids are crucial components of the mycobacterial cell wall, providing a thick, waxy barrier that contributes to the bacterium's resistance to drugs and host immune responses.[1] Pks13 catalyzes the Claisen-type condensation of two long-chain fatty acids to form α-alkyl-β-ketoesters, the precursors to mycolic acids.[1][4][5][7] Genetic studies have shown that Pks13 is essential for the viability of M. tuberculosis, making it an attractive target for the development of novel anti-tubercular drugs.[2][3]

Q2: What are the different domains of Pks13 that can be targeted by inhibitors?

Pks13 is a multi-domain protein, offering several potential binding sites for inhibitors. The primary domains include:

  • Acyl-CoA Transferase (AT): Loads the extender unit.

  • Ketosynthase (KS): Catalyzes the condensation reaction.

  • Acyl Carrier Protein (ACP): Carries the growing polyketide chain.

  • Thioesterase (TE): Involved in the final product release.[6][7][8][9]

Many current inhibitors, including benzofurans and coumestans, target the thioesterase (TE) domain.[1][3][5][9][10]

Q3: How can I assess the on-target activity of my Pks13 inhibitor?

Confirming that your inhibitor acts on Pks13 within whole mycobacterial cells is a critical step. A common approach is to use engineered strains of M. tuberculosis:

  • Pks13 Overexpression Strain: In this strain, Pks13 is overexpressed. If your compound is a true Pks13 inhibitor, you should observe a decrease in its potency (an increase in the Minimum Inhibitory Concentration, MIC) compared to the wild-type strain.

  • Pks13 Underexpression Strain (Hypomorph): In this strain, the expression of Pks13 is reduced. This strain should be hypersensitive to your Pks13 inhibitor, resulting in a lower MIC compared to the wild-type.[2][11]

Q4: How can I investigate the potential cross-reactivity of my Pks13 inhibitor with other mycobacterial enzymes?

Assessing the selectivity of a Pks13 inhibitor is crucial to minimize off-target effects. While direct cross-reactivity data against a panel of other mycobacterial enzymes is ideal, a preliminary assessment can be made through:

  • Selection of Resistant Mutants: Culturing M. tuberculosis in the presence of your inhibitor at concentrations above its MIC can lead to the development of resistant mutants.[2][11] Sequencing the genome of these resistant colonies, particularly the pks13 gene, can confirm if mutations in the target enzyme are responsible for the resistance. This provides strong evidence for on-target activity.

  • Counterscreening: Testing your inhibitor against a panel of other purified mycobacterial enzymes, particularly those with similar active sites or functions (e.g., other polyketide synthases or thioesterases), can help identify potential off-target interactions.

  • Broad-Spectrum Activity Profiling: A coumestan-based Pks13 inhibitor, compound 65, has been shown to have excellent selectivity against other actinobacteria, suggesting it is less likely to induce resistance in non-pathogenic bacteria.[9] Profiling your inhibitor against a range of bacterial species can provide insights into its selectivity.

Troubleshooting Guides

Problem: My Pks13 inhibitor shows potent enzymatic activity but weak whole-cell activity against M. tuberculosis.

  • Possible Cause 1: Poor Permeability: The complex and lipid-rich cell wall of M. tuberculosis can be a significant barrier to compound entry.

    • Troubleshooting: Consider structure-activity relationship (SAR) studies to modify the physicochemical properties of your inhibitor to improve its uptake.

  • Possible Cause 2: Efflux Pumps: Your compound may be a substrate for mycobacterial efflux pumps, which actively transport it out of the cell.

    • Troubleshooting: Test your inhibitor in combination with known efflux pump inhibitors to see if its whole-cell activity is enhanced.

Problem: I am observing inconsistent results in my Pks13 enzymatic assay.

  • Possible Cause 1: Substrate Instability: The commonly used fluorescent substrate, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), can undergo auto-hydrolysis, leading to a high background signal.[2][11]

    • Troubleshooting: Optimize assay conditions (e.g., pH, buffer components) to minimize substrate instability. Always include a no-enzyme control to measure the rate of auto-hydrolysis.

  • Possible Cause 2: Assay Interference: Components of your assay buffer or the inhibitor itself may interfere with the enzymatic reaction or the detection method.

    • Troubleshooting: Some detergents and the Ni-NTA affinity matrix used for protein purification have been shown to inhibit Pks13-TE activity.[2][11] Ensure that your final assay conditions are compatible with enzyme function.

Quantitative Data Summary

The following table summarizes the reported potency of various Pks13 inhibitors. Note that direct cross-reactivity data with other specific mycobacterial enzymes is limited in the public domain.

Inhibitor ClassExample CompoundTarget DomainPotency (IC50/MIC)Selectivity Data
TriazoleX20403TEIC50: 57 nM (enzymatic)On-target activity confirmed with hypermorph and hypomorph strains.[2][11]
Aryl-halide derivativeX13045TEIC50: 15 µM (enzymatic)On-target activity confirmed with hypermorph and hypomorph strains.[2][11]
OxadiazoleX14146TEIC50: 2.0 µM (enzymatic)Not active against whole M. tuberculosis cells.[2][11]
BenzofuranTAM16TEPotent inhibitorAssociated with hERG toxicity, impeding further development.[2][11]
CoumestanCompound 65TEMIC: 0.0313 - 0.0625 µg/mLHigh selectivity against Vero cells and other actinobacteria.[9]

Experimental Protocols

1. Pks13 Thioesterase (TE) Domain Activity Assay

This assay measures the esterase activity of the Pks13 TE domain using a fluorogenic substrate.

  • Principle: The Pks13 TE domain cleaves the ester bond in a substrate like 4-methylumbelliferyl heptanoate (4-MUH), releasing the fluorescent product 4-methylumbelliferone, which can be quantified.[2][11]

  • Reagents:

    • Purified Pks13 TE domain

    • Assay buffer (e.g., imidazole-free buffer, potentially with a non-inhibitory detergent like CHAPS)[11]

    • 4-methylumbelliferyl heptanoate (4-MUH) substrate

    • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Add the assay buffer, inhibitor at various concentrations, and the Pks13 TE enzyme to a microplate.

    • Incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the 4-MUH substrate.

    • Monitor the increase in fluorescence over time using a plate reader (excitation ~360 nm, emission ~450 nm).

    • Calculate the rate of reaction and determine the IC50 of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

2. Selection of Resistant Mutants

This protocol is used to determine if an inhibitor's whole-cell activity is due to its interaction with Pks13.

  • Principle: Spontaneous mutations in the target protein can confer resistance to an inhibitor. By selecting for and sequencing these mutants, the target can be identified.[2][11]

  • Materials:

    • M. tuberculosis culture

    • Growth medium (e.g., 7H9 broth)

    • Agar (B569324) plates containing the inhibitor at concentrations above the MIC (e.g., 10x MIC)

  • Procedure:

    • Grow a large culture of M. tuberculosis to a high cell density.

    • Plate a known number of cells onto agar plates containing the inhibitor and control plates without the inhibitor.

    • Incubate the plates until colonies appear on the inhibitor-containing plates.

    • Calculate the frequency of resistance (FOR) by dividing the number of resistant colonies by the total number of plated cells. A low FOR is desirable.

    • Isolate genomic DNA from the resistant colonies.

    • Sequence the pks13 gene to identify any mutations.

Visualizations

Mycolic_Acid_Biosynthesis_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) System cluster_Pks13_System Pks13 Condensation FAS_II Acyl-CoA InhA InhA FAS_II->InhA Elongation Meromycolate Meromycolate Chain (C50-C60) InhA->Meromycolate Pks13 Pks13 Meromycolate->Pks13 C24_C26_Fatty_Acid C24-C26 Fatty Acid C24_C26_Fatty_Acid->Pks13 Alpha_alkyl_beta_ketoester α-alkyl-β-ketoester Pks13->Alpha_alkyl_beta_ketoester Condensation Mycolic Acids Mycolic Acids Alpha_alkyl_beta_ketoester->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall Inhibitor Pks13 Inhibitors (e.g., Pks13-IN-1) Inhibitor->Pks13

Caption: Mycolic acid biosynthesis pathway highlighting the role of Pks13 and its inhibition.

Cross_Reactivity_Workflow Start Start: Potent Pks13 Inhibitor Identified OnTarget Confirm On-Target Activity (Pks13 over/under-expression strains) Start->OnTarget ResistantMutants Select for Resistant Mutants OnTarget->ResistantMutants SequencePks13 Sequence pks13 gene ResistantMutants->SequencePks13 MutationsFound Mutations in pks13 found? SequencePks13->MutationsFound OnTargetConfirmed On-Target Activity Confirmed MutationsFound->OnTargetConfirmed Yes OffTarget Investigate Off-Target Effects / Cross-Reactivity MutationsFound->OffTarget No OnTargetConfirmed->OffTarget Counterscreen Counterscreen against other mycobacterial enzymes OffTarget->Counterscreen BroadSpectrum Broad-spectrum activity profiling (e.g., other actinobacteria) OffTarget->BroadSpectrum Selective Selective Inhibitor Counterscreen->Selective No significant inhibition NonSelective Potential for Off-Target Effects Counterscreen->NonSelective Inhibition observed BroadSpectrum->Selective Narrow spectrum BroadSpectrum->NonSelective Broad spectrum

Caption: Workflow for assessing potential cross-reactivity of a Pks13 inhibitor.

References

Validation & Comparative

Pks13 Inhibitors vs. Isoniazid: A Comparative Mechanism Study in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A new class of antitubercular agents targeting the polyketide synthase Pks13 is emerging as a promising alternative to conventional therapies. This guide provides a detailed comparison of the mechanism and performance of Pks13 inhibitors, represented by the well-characterized compound TAM16, against the frontline tuberculosis drug, isoniazid (B1672263).

This comparative analysis is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this guide aims to facilitate a deeper understanding of these two distinct, yet convergent, therapeutic strategies that both target the essential mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

Mechanism of Action: Targeting Mycolic Acid Synthesis at Different Nodes

Both Pks13 inhibitors and isoniazid derive their bactericidal effects from the disruption of mycolic acid synthesis, a critical process for the formation of the unique and protective mycobacterial cell wall. However, they achieve this through the inhibition of different enzymatic checkpoints within this pathway.

Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, the resulting isonicotinic acyl radical forms a covalent adduct with NAD, which then potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1][2] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the elongation of fatty acid precursors of mycolic acids.[4] Inhibition of InhA leads to the cessation of mycolic acid production, compromising the integrity of the cell wall and ultimately leading to bacterial cell death.[2][5]

Pks13 inhibitors , such as the benzofuran-class compound TAM16, target a later and final step in mycolic acid biosynthesis.[4][6][7] Polyketide synthase 13 (Pks13) is a large, multi-domain enzyme that catalyzes the Claisen condensation of two long-chain fatty acids to form the α-alkyl-β-ketoester, the immediate precursor to mycolic acids.[8][9][10] Specifically, TAM16 has been shown to inhibit the thioesterase (TE) domain of Pks13, preventing the final condensation step and thereby halting mycolic acid production.[6][7] This targeted inhibition of a downstream enzyme in the pathway offers a distinct mechanism of action compared to isoniazid.

Quantitative Performance Data: A Head-to-Head Comparison

Experimental data from various studies highlight the comparable, and in some aspects superior, performance of Pks13 inhibitors relative to isoniazid. The following tables summarize key quantitative metrics for TAM16 and isoniazid.

ParameterPks13 Inhibitor (TAM16)Isoniazid (INH)Reference(s)
Target Enzyme Pks13 (Thioesterase Domain)InhA (Enoyl-ACP Reductase)[4][6][7]
In Vitro Potency (IC50) 0.19 µM (Whole-cell)Not directly compared in source[1]
0.26 µM (Pks13-TE assay)[7]
In Vitro Efficacy (MIC) 0.09 µMNot directly compared in source[1]
Frequency of Resistance ~100-fold lower than INHBaseline for comparison[2][6][7]
In Vivo Efficacy Equal to isoniazidStandard first-line drug[1][6][7]

Table 1: Comparative performance metrics of the Pks13 inhibitor TAM16 and Isoniazid.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the comparative data, this section details the methodologies for key experiments cited in the literature.

Pks13 Thioesterase (TE) Domain Activity Assay

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of compounds against the thioesterase activity of Pks13.

  • Enzyme and Substrate Preparation: Recombinant Pks13-TE domain is purified. A fluorescent fatty acid ester, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), is used as the substrate.[7]

  • Assay Conditions: The enzymatic reaction is typically conducted in a buffer solution (e.g., Tris-HCl with a detergent like Tween-80) at a constant temperature (e.g., 37°C).

  • Inhibition Measurement: The Pks13-TE enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., TAM16). The reaction is initiated by the addition of the 4-MUH substrate.

  • Data Acquisition: The hydrolysis of 4-MUH by Pks13-TE releases the fluorescent product, 4-methylumbelliferone, which is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated from the fluorescence signal. The percent inhibition at each inhibitor concentration is determined relative to a DMSO control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination via Microplate AlamarBlue Assay (MABA)

The MABA is a widely used method to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of Mycobacterium tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable broth medium (e.g., Middlebrook 7H9 supplemented with OADC and Tween 80) to mid-log phase.[11]

  • Compound Preparation: The test compounds (Pks13 inhibitors and isoniazid) are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the test compounds.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).

  • AlamarBlue Addition: AlamarBlue reagent is added to each well, and the plate is incubated for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[11]

In Vivo Efficacy in a Murine Tuberculosis Infection Model

Mouse models of tuberculosis are crucial for evaluating the in vivo efficacy of new drug candidates. Both acute and chronic infection models are utilized.

  • Infection: Mice (e.g., BALB/c strain) are infected with a low-dose aerosol of M. tuberculosis H37Rv.[12]

  • Treatment Initiation:

    • Acute Model: Treatment begins one day post-infection.

    • Chronic Model: Treatment is initiated several weeks (e.g., 4 weeks) after infection to allow for the establishment of a chronic infection.[12]

  • Drug Administration: The test compounds (e.g., TAM16, isoniazid) are administered daily or on a specified schedule (e.g., 5 days a week) via oral gavage or intraperitoneal injection at various dosages.[12]

  • Efficacy Assessment: After a defined treatment period (e.g., 4 or 8 weeks), mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on a suitable agar (B569324) medium (e.g., Middlebrook 7H11).

  • Data Analysis: The reduction in CFU in treated groups is compared to that in an untreated control group to determine the in vivo efficacy of the compounds.[12]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct yet convergent mechanisms of Pks13 inhibitors and isoniazid in the context of mycolic acid biosynthesis.

Mycolic_Acid_Synthesis_Inhibition FAS_I Fatty Acid Synthase I (FAS-I) ACC Acetyl-CoA Carboxylase (Acc) FAS_I->ACC Fatty Acyl-CoA FAS_II Fatty Acid Synthase II (FAS-II) ACC->FAS_II Malonyl-CoA InhA InhA FAS_II->InhA Elongation of Fatty Acids Pks13 Pks13 InhA->Pks13 Long-chain Fatty Acids Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activated_INH Activated Isoniazid KatG->Activated_INH Activation Activated_INH->InhA Inhibition Pks13_Inhibitor Pks13 Inhibitor (e.g., TAM16) Pks13_Inhibitor->Pks13 Inhibition

Figure 1: Mycolic Acid Synthesis Pathway and Inhibition Sites.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Pks13-TE Activity Assay (IC50 Determination) MABA Microplate AlamarBlue Assay (MABA) (MIC Determination) Enzyme_Assay->MABA Kill_Kinetics Kill Kinetics Assay (Bactericidal Activity) MABA->Kill_Kinetics Mouse_Infection Murine TB Infection Model (Aerosol Inoculation) Kill_Kinetics->Mouse_Infection Treatment Drug Administration (Oral/IP) Mouse_Infection->Treatment Efficacy Efficacy Assessment (CFU Enumeration) Treatment->Efficacy

Figure 2: Experimental Workflow for Comparative Drug Evaluation.

Conclusion

The emergence of Pks13 inhibitors represents a significant advancement in the development of novel anti-tuberculosis therapeutics. The direct comparison with isoniazid reveals that Pks13 inhibitors, such as TAM16, exhibit comparable in vivo efficacy while potentially offering a significant advantage in terms of a lower frequency of resistance. The distinct mechanism of action, targeting a different essential enzyme in the mycolic acid biosynthesis pathway, makes Pks13 inhibitors a valuable class of compounds for further development, both as standalone therapies and in combination with existing drugs to combat drug-resistant strains of Mycobacterium tuberculosis. The detailed experimental protocols provided herein offer a framework for the continued comparative evaluation of these and other novel anti-TB agents.

References

A Comparative Guide to Pks13 Inhibitors: Benchmarking Pks13-IN-1 Against Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pks13-IN-1 and other known inhibitors of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). This essential enzyme is a clinically validated target for novel anti-tuberculosis therapies due to its crucial role in the final condensation step of mycolic acid biosynthesis, a key component of the mycobacterial cell wall.

This guide summarizes key quantitative data, presents detailed experimental protocols for cornerstone assays, and visualizes the underlying biological pathway and a typical inhibitor screening workflow.

Performance Comparison of Pks13 Inhibitors

The landscape of Pks13 inhibitors is diverse, with several chemical scaffolds demonstrating potent activity against the enzyme and whole-cell M. tuberculosis. This compound (also known as Compound 44) has emerged from a novel oxadiazole series, exhibiting sub-micromolar activity. The table below provides a comparative overview of this compound and other well-characterized inhibitor classes.

Inhibitor ClassRepresentative Compound(s)Pks13 IC50 (µM)M. tuberculosis H37Rv MIC (µM)Cytotoxicity IC50 (µM)Key Features & Liabilities
Oxadiazole This compound (Compound 44)Not explicitly reported0.07[1]Not explicitly reportedOrally active, demonstrates in vivo antibacterial efficacy in a mouse model.[1] Part of a novel series with a distinct binding mode from benzofurans.[2] Good mouse metabolic stability.[3]
Benzofuran TAM160.19[4]0.05 - 0.42 (including MDR/XDR strains)[4]>100 (Human Dermal Fibroblasts)Highly potent with excellent in vivo efficacy comparable to isoniazid.[5][6] However, development was halted due to hERG toxicity (IC50 = 21 µM).[5]
Thiophene TP2Not explicitly reported for direct enzyme inhibition1[1]>25 (HeLa), 7.3 (HepG2), 17.5 (Vero)[1][6]Targets the N-terminal acyl carrier protein (ACP) domain of Pks13.[7]
Coumestan Compound 1, Compound 321.30 (for Compound 32)0.0039 - 0.0078 (for Compound 32)>32 (Vero cells)Potent against drug-susceptible and drug-resistant strains with low cytotoxicity.[8] Some compounds show favorable pharmacokinetic profiles and in vivo efficacy.[5]
Triazole X20404~0.057 (Pks13-TE)0.25[7]Not explicitly reportedIdentified through DNA-encoded library screening; showed dose-dependent reduction in TB burden in an acute mouse infection model.[7]

Biological Pathway and Experimental Workflows

To provide a comprehensive understanding of the context and evaluation of these inhibitors, the following diagrams illustrate the mycolic acid biosynthesis pathway and a typical experimental workflow for Pks13 inhibitor discovery.

Mycolic_Acid_Biosynthesis cluster_Pks13_domains Pks13 Domains FAS_I Fatty Acid Synthase I (FAS-I) FadD32 FadD32 (Acyl-AMP ligase) FAS_I->FadD32 C24-C26 Fatty Acid FAS_II Fatty Acid Synthase II (FAS-II) FAS_II->FadD32 C50-C60 Meromycolic Chain Pks13 Pks13 FadD32->Pks13 Fatty Acyl-AMP Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Claisen Condensation ACP1 ACP1 KS KS AT AT ACP2 ACP2 TE TE Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Liability cluster_3 In Vivo Evaluation HTS High-Throughput Screening (e.g., Pks13-TE 4-MUH assay) IC50 IC50 Determination (Enzymatic Assay) HTS->IC50 Active Compounds MIC MIC Determination (M. tuberculosis H37Rv) IC50->MIC Potent Hits Cytotox Cytotoxicity Assays (e.g., Vero, HepG2 cells) MIC->Cytotox Active in Whole Cell hERG hERG Liability Assay Cytotox->hERG Selective Compounds PK Pharmacokinetics (Mouse model) hERG->PK Low Liability Leads Efficacy In Vivo Efficacy (Mouse infection model) PK->Efficacy Favorable PK Preclinical_Candidate Preclinical_Candidate Efficacy->Preclinical_Candidate Preclinical Candidate

References

On-Target Activity Validation of Pks13 Inhibitors in Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of various chemical scaffolds targeting Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Pks13 is a critical enzyme responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Its essentiality for Mtb survival makes it a promising target for novel anti-tubercular drug development.[3] This document summarizes key experimental data for different Pks13 inhibitor classes and provides detailed protocols for the validation of their on-target activity.

Comparative Analysis of Pks13 Inhibitors

Several distinct chemical classes of Pks13 inhibitors have been identified, each with varying potencies and target engagement profiles. The primary classes discussed in this guide include coumestans, benzofurans, thiophenes, and oxadiazoles.[2][4] The on-target activity of these compounds is typically validated through a combination of whole-cell activity assays (Minimum Inhibitory Concentration), enzymatic assays (IC50), and target engagement studies within the cellular environment.

Table 1: Comparative Efficacy of Pks13 Inhibitors against M. tuberculosis
Inhibitor ClassRepresentative CompoundTarget DomainMtb H37Rv MIC (μg/mL)Pks13 IC50 (μM)Cytotoxicity (IC50, Vero cells in μg/mL)Selectivity Index (SI)
Coumestan Compound 1Thioesterase (TE)0.0039 - 0.0078[5]Not explicitly stated> 128> 16410 - 32820
Benzofuran TAM16Thioesterase (TE)0.0313[6]Not explicitly statedNot availableNot available
Thiophene TP2N-terminal ACP~0.17 (0.5 µM)[7]Not explicitly stated> 100 µM> 588
Oxadiazole X20404Thioesterase (TE)~0.1 (0.25 µM)[8]0.057Not availableNot available

Note: MIC and IC50 values have been converted to consistent units for comparison where possible. The Selectivity Index (SI) is calculated as IC50 (Vero cells) / MIC (Mtb H37Rv).

Experimental Validation of On-Target Activity

Validation of Pks13 as the primary target of these inhibitors is crucial. Several experimental approaches are employed to confirm on-target engagement and mechanism of action.

On-Target Validation Workflow

phenotypic_screen Phenotypic Screen (Whole-cell Mtb growth inhibition) mic_determination MIC Determination phenotypic_screen->mic_determination Identifies potent compounds target_id Target Identification (Resistant Mutant Sequencing) mic_determination->target_id Select for resistance biochemical_validation Biochemical Validation (In vitro Pks13 Inhibition Assay) target_id->biochemical_validation Confirms Pks13 as target target_engagement Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) biochemical_validation->target_engagement Validates direct binding in_vivo In Vivo Efficacy (Mouse model of TB) target_engagement->in_vivo Confirms cellular activity

Caption: Workflow for validating Pks13 inhibitors.

A key method for confirming the target is the generation and sequencing of resistant mutants. Mtb strains resistant to a specific inhibitor often harbor mutations in the gene encoding the target protein. For multiple Pks13 inhibitors, resistant mutants consistently show single nucleotide polymorphisms (SNPs) in the pks13 gene, providing strong evidence of on-target activity.[2][9][8]

Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which directly assesses the binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[10][11]

Signaling Pathway Inhibition

Pks13 is a multi-domain enzyme that catalyzes the final Claisen-type condensation of two long-chain fatty acids to form α-alkyl-β-ketoester precursors of mycolic acids.[1][3] Inhibition of Pks13 disrupts this essential pathway, leading to the bactericidal effects observed with these compounds.

cluster_pks13 Pks13 Enzyme ACP1 N-terminal ACP KS Ketosynthase ACP1->KS TE Thioesterase KS->TE Condensation AT Acyltransferase ACP2 C-terminal ACP AT->ACP2 ACP2->KS mycolic_acid Mycolic Acid Precursor TE->mycolic_acid Product Release fatty_acid_1 Fatty Acyl-AMP (from FadD32) fatty_acid_1->ACP1 fatty_acid_2 Carboxy-acyl-CoA (from AccD4) fatty_acid_2->AT inhibitor Pks13 Inhibitor (e.g., Coumestan, Benzofuran) inhibitor->TE Inhibition cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall

Caption: Mycolic Acid Biosynthesis via Pks13 and inhibitor action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of Mtb.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • 96-well microtiter plates

  • Test compounds

  • Resazurin (B115843) dye

  • Plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well plate containing 100 µL of Middlebrook 7H9 broth per well.

  • Prepare an inoculum of Mtb H37Rv to a final density of approximately 1 x 10^5 CFU/mL.[12]

  • Add 100 µL of the bacterial suspension to each well, except for the sterility control wells.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

In-vitro Pks13 Inhibition Assay (Thioesterase Domain)

This assay measures the direct inhibition of the Pks13 thioesterase (TE) domain activity.

Materials:

  • Purified recombinant Pks13-TE protein

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl heptanoate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Test compounds

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Add test compounds at various concentrations to the wells of a 384-well plate.

  • Add a solution of purified Pks13-TE protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in intact Mtb cells.[10][11]

Materials:

  • M. tuberculosis culture

  • Test compound and vehicle control (e.g., DMSO)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to Pks13

Procedure:

  • Treat Mtb cultures with the test compound or vehicle control for a specific duration.

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermal cycler.[13]

  • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Pks13 antibody.

  • Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and therefore, target engagement.[14][15]

References

Comparative Analysis of Resistance Mutations to Pks13 Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the landscape of resistance to inhibitors targeting the essential polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis. This document provides a comparative overview of various Pks13 inhibitor classes, their mechanisms of action, and the corresponding resistance-conferring mutations within the pks13 gene.

Introduction

Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's intrinsic resistance to many antibiotics.[1][3][4] The essentiality of Pks13 for Mtb survival makes it a validated and attractive target for the development of novel anti-tuberculosis drugs.[3][5][6] However, as with any antimicrobial agent, the emergence of drug resistance is a primary concern. This guide provides a detailed analysis of resistance mutations that have been identified in the pks13 gene against various classes of inhibitors, offering valuable insights for future drug discovery and development efforts.

Pks13: Structure, Function, and Inhibition

Pks13 is a large, multi-domain enzyme comprising an N-terminal acyl carrier protein (ACP) domain, a ketosynthase (KS) domain, an acyltransferase (AT) domain, a second ACP domain, and a C-terminal thioesterase (TE) domain.[1][7][8] The enzyme catalyzes the Claisen-type condensation of two long-chain fatty acids to form an α-alkyl β-ketoester, the direct precursor of mycolic acids.[2][4] Inhibition of Pks13 disrupts mycolic acid synthesis, leading to bacterial cell death.[2][9]

Several distinct chemical scaffolds have been identified as inhibitors of Pks13, each with a unique mode of action and a corresponding profile of resistance mutations. This guide focuses on a comparative analysis of these inhibitor classes.

Comparative Performance of Pks13 Inhibitors and Resistance Profiles

The following tables summarize the performance of different Pks13 inhibitor classes and the specific mutations in the pks13 gene that confer resistance.

Table 1: In Vitro Activity of Pks13 Inhibitors against Wild-Type M. tuberculosis

Inhibitor ClassRepresentative Compound(s)Target DomainIC50 (Enzymatic Assay)MIC (Whole Cell Assay)
BenzofuransTAM16Thioesterase (TE)Not Reported0.0039 µg/mL
ThiophenesTP2, TP4Acyl Carrier Protein (ACP)Not Reported0.24 µM (for a related compound)
CoumestansCompound 1Thioesterase (TE)Not Reported0.0313 - 0.0625 µg/mL
OxadiazolesNovel SeriesThioesterase (TE)< 1 µM (for lead compounds)< 1 µM (for lead compounds)
Pentafluorophenyl-containingCompound 1ACP and KSNot Reported5-10x MIC for resistance selection

Table 2: Resistance Mutations in the pks13 Gene Against Various Inhibitor Classes

Inhibitor ClassRepresentative Compound(s)Resistance Mutations (Amino Acid Change)Fold-change in MIC
BenzofuransTAM16D1607N, D1644G, D1644YNot specified
ThiophenesTP2, TP4F79SHigh resistance with overexpression
CoumestansCompound 1, 2A1667V, D1644G, N1640K, N1640S16-fold to 8,000-fold
Pentafluorophenyl-containingCompound 1Mutations in ACP and KS domainsNot specified

Experimental Protocols

Generation of Resistant Mutants

Resistant mutants are typically generated by plating a high density of wild-type M. tuberculosis (e.g., 10^8 bacteria) on Middlebrook 7H10 agar (B569324) plates containing the inhibitor at a concentration that is a multiple of its minimum inhibitory concentration (MIC), often 5x or 10x the MIC.[10][11] Plates are incubated at 37°C for 3-4 weeks, and resistant colonies that appear are then isolated and propagated in liquid medium containing the inhibitor to confirm the resistance phenotype.[10]

Whole Genome Sequencing and Mutation Identification

To identify the genetic basis of resistance, the genomic DNA of resistant isolates is extracted and subjected to whole-genome sequencing. The resulting sequences are then compared to the genome of the parental wild-type strain to identify single nucleotide polymorphisms (SNPs) or other genetic alterations.[10][11] Mutations in the pks13 gene are of particular interest.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an inhibitor is determined using a broth microdilution method. A serial dilution of the compound is prepared in 384-well plates.[10] A standardized inoculum of M. tuberculosis is added to each well, and the plates are incubated at 37°C for 7-14 days.[10] The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Visualizing Pathways and Workflows

Mycolic Acid Biosynthesis and Pks13 Inhibition

The following diagram illustrates the final step of mycolic acid biosynthesis catalyzed by Pks13 and the points of inhibition by different classes of compounds.

Mycolic_Acid_Biosynthesis cluster_pks13 Pks13 Domains cluster_inhibitors Inhibitors ACP1 ACP1 KS KS ACP1->KS TE TE KS->TE Condensation AT AT ACP2 ACP2 AT->ACP2 ACP2->TE Alpha_Alkyl_Beta_Ketoester α-Alkyl β-Ketoester TE->Alpha_Alkyl_Beta_Ketoester Release Thiophenes Thiophenes Thiophenes->ACP1 Pentafluorophenyl Pentafluorophenyl compounds Pentafluorophenyl->ACP1 Pentafluorophenyl->KS Benzofurans Benzofurans Benzofurans->TE Coumestans Coumestans Coumestans->TE Oxadiazoles Oxadiazoles Oxadiazoles->TE Fatty_Acyl_AMP Fatty Acyl-AMP Fatty_Acyl_AMP->ACP1 Loading Carboxyacyl_CoA Carboxyacyl-CoA Carboxyacyl_CoA->AT Loading Mycolic_Acids Mycolic Acids Alpha_Alkyl_Beta_Ketoester->Mycolic_Acids

Caption: Pks13-mediated mycolic acid synthesis and inhibitor targets.

Experimental Workflow for Resistance Analysis

The diagram below outlines the typical workflow for identifying and characterizing resistance mutations to Pks13 inhibitors.

Resistance_Workflow Start Start: Wild-Type M. tuberculosis Exposure Expose to Pks13 Inhibitor Start->Exposure Selection Select for Resistant Colonies Exposure->Selection Isolation Isolate and Confirm Resistance Selection->Isolation WGS Whole Genome Sequencing Isolation->WGS Analysis Sequence Analysis and Mutation Identification WGS->Analysis Characterization Characterize Phenotype (e.g., MIC shift) Analysis->Characterization End End: Identified Resistance Mutation Characterization->End

References

Pks13-IN-1 Efficacy in Multidrug-Resistant Tuberculosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global health, necessitating the development of novel therapeutics with unique mechanisms of action. One such promising target is the Polyketide Synthase 13 (Pks13) of Mycobacterium tuberculosis, an essential enzyme for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. This guide provides a comparative analysis of the efficacy of Pks13 inhibitors, using representative compounds from the benzofuran (B130515) (TAM16) and coumestan (B1194414) classes as surrogates for "Pks13-IN-1," against MDR-TB strains. Their performance is benchmarked against currently approved drugs for MDR-TB and standard first-line agents.

Mechanism of Action: Targeting Mycolic Acid Synthesis

Pks13 catalyzes the final condensation step in the biosynthesis of mycolic acids, which are long-chain fatty acids that form a highly impermeable barrier in the mycobacterial cell wall, contributing to its intrinsic resistance to many antibiotics. Pks13 inhibitors block this essential pathway, leading to a bactericidal effect.

cluster_Mtb Mycobacterium tuberculosis Cell Fatty_Acids Fatty Acid Precursors Pks13 Pks13 Enzyme Fatty_Acids->Pks13 Condensation Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Disruption Disruption of Cell Wall Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Pks13_Inhibitor This compound (e.g., TAM16, Coumestans) Pks13_Inhibitor->Pks13 Inhibition Cell_Death Bacterial Cell Death Disruption->Cell_Death

Mechanism of Pks13 Inhibition.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Pks13 inhibitors and comparator drugs against drug-susceptible and multidrug-resistant M. tuberculosis strains.

Drug/Compound ClassMechanism of ActionMIC against Drug-Susceptible M. tuberculosis (H37Rv) (μg/mL)MIC against MDR-TB Clinical Isolates (μg/mL)
Pks13 Inhibitors
TAM16 (Benzofuran)Pks13 Thioesterase Domain Inhibition~0.030.016 - 0.13
Coumestan DerivativesPks13 Inhibition0.0039 - 0.00780.0039 - 0.0078
MDR-TB Core Agents
BedaquilineATP Synthase Inhibition0.03 - 0.120.03 - 0.25 (MIC90: 0.12)[1]
DelamanidMycolic Acid Synthesis Inhibition0.006 - 0.024[2]0.001 - 0.05 (MIC90: 0.012)[3][4]
PretomanidMycolic Acid & Protein Synthesis Inhibition0.015 - 0.250.03 - 0.5
LinezolidProtein Synthesis Inhibition (50S Ribosome)0.12 - 0.50.12 - 1.0 (MIC90: 0.25)[5]
First-Line Agents
Isoniazid (B1672263)Mycolic Acid Synthesis Inhibition0.015 - 0.06>1.0 (often 2 - >32)[6][7]
Rifampicin (B610482)RNA Polymerase Inhibition0.06 - 0.25>1.0 (often >4)

In Vivo Efficacy: Murine Models of Tuberculosis

The efficacy of antitubercular agents is further evaluated in animal models, most commonly in mice, to assess their ability to reduce the bacterial burden in infected organs. The following table presents a summary of in vivo efficacy data for Pks13 inhibitors and comparator drugs.

Drug/CompoundMouse ModelDosing RegimenEfficacy (Log10 CFU Reduction in Lungs vs. Untreated Controls)
Pks13 Inhibitors
TAM16Acute & ChronicMonotherapy & Combination with RifampicinEfficacy comparable to isoniazid in monotherapy.[8] Additive effect with rifampicin.[9]
Coumestan Compound 1Acute & Chronic12.5 - 50 mg/kgDose-dependent reduction; 2.21 log10 reduction at 50 mg/kg in acute model.[10] Synergistic with rifampicin in chronic model.[10]
MDR-TB Core Agents
BedaquilineChronic25 mg/kgSignificant CFU reduction; part of regimens that achieve culture negativity in 8 weeks.[6][11]
DelamanidChronic2.5 mg/kg~2 log10 CFU reduction after 3 weeks of monotherapy.[11]
PretomanidChronic100 mg/kgPart of highly effective combination regimens (BPaL, BPaMZ).[7][12][13]
LinezolidChronic100 mg/kgContributes to the sterilizing activity of combination regimens.[11]
First-Line Agents
IsoniazidChronic25 mg/kg~2.5 - 3 log10 reduction against susceptible strains. Reduced efficacy against resistant strains.
RifampicinChronic10 mg/kg~1.7 log10 reduction against susceptible strains.[8] Higher doses show increased efficacy.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent against M. tuberculosis.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Reading Results A Prepare serial two-fold dilutions of the test compound in a 96-well plate. B Prepare a standardized inoculum of M. tuberculosis (e.g., 0.5 McFarland). D Inoculate each well of the microtiter plate with the bacterial suspension. A->D C Dilute the inoculum in Middlebrook 7H9 broth. C->D E Include drug-free and bacteria-free control wells. F Incubate plates at 37°C. G Visually inspect for turbidity after a defined incubation period (e.g., 7-21 days). F->G H The MIC is the lowest drug concentration with no visible bacterial growth.

Broth Microdilution MIC Assay Workflow.

Detailed Protocol:

  • Drug Preparation: Prepare stock solutions of the test compounds. Perform serial two-fold dilutions in a 96-well U-bottom microtiter plate using Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and a bacteria-free well for a sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 21 days, or until growth is clearly visible in the drug-free control well.

  • Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

In Vivo Efficacy Assessment in a Chronic Mouse Model of Tuberculosis

The chronic mouse model of tuberculosis is a widely used preclinical model to evaluate the efficacy of new anti-TB drugs and regimens.

A Infect mice (e.g., BALB/c) with a low-dose aerosol of M. tuberculosis. B Allow the infection to establish for several weeks to become chronic. A->B C Initiate treatment with the test compound, comparator drugs, or vehicle control. B->C D Administer drugs for a defined period (e.g., 4-8 weeks). C->D E At specified time points, euthanize subsets of mice. D->E F Harvest lungs and spleens aseptically. E->F G Homogenize the organs. F->G H Plate serial dilutions of the homogenates on selective agar (B569324) (e.g., 7H11). G->H I Incubate plates and enumerate colony-forming units (CFU). H->I J Calculate the log10 CFU reduction compared to untreated controls. I->J

Chronic Mouse Model of TB Workflow.

Detailed Protocol:

  • Infection: Infect mice (e.g., BALB/c or C57BL/6) via the aerosol route with a low dose of a virulent M. tuberculosis strain (e.g., H37Rv) to establish a pulmonary infection.

  • Establishment of Chronic Infection: Allow the infection to progress for 4-6 weeks, during which a stable bacterial load is established in the lungs and spleen, mimicking chronic human tuberculosis.

  • Treatment: Randomly assign mice to treatment groups: test compound, positive control (a known effective drug), and vehicle control. Administer drugs via an appropriate route (e.g., oral gavage) for a specified duration, typically 5 days a week for 4 to 8 weeks.

  • Bacterial Load Determination: At the end of the treatment period, and at selected time points, euthanize the mice. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions of the homogenates onto selective agar medium (e.g., Middlebrook 7H11).

  • Data Analysis: After 3-4 weeks of incubation at 37°C, count the number of colony-forming units (CFU) and calculate the bacterial load per organ. The efficacy of the treatment is determined by the reduction in the logarithmic scale of CFU in treated mice compared to the vehicle control group.

Conclusion

Pks13 inhibitors, represented here by compounds such as TAM16 and coumestan derivatives, demonstrate potent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. Their novel mechanism of action, targeting the essential mycolic acid biosynthesis pathway, makes them a valuable class of compounds for combating drug-resistant TB. In vivo studies in mouse models confirm their efficacy, showing a significant reduction in bacterial burden, both as monotherapy and in combination with existing anti-TB drugs. The data presented in this guide underscore the potential of Pks13 inhibitors as a new class of therapeutics for the treatment of MDR-TB. Further preclinical and clinical development of these compounds is warranted to fully elucidate their therapeutic potential.

References

Pks13 Inhibitors: A Synergistic Approach to Combat Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Synergistic Effects of Pks13 Inhibitors with First-Line Tuberculosis Drugs

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the combination of new chemical entities with existing first-line anti-TB drugs to enhance their efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic potential of Pks13 inhibitors, a novel class of antitubercular agents, with the current standard TB treatment regimen: isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), ethambutol (B1671381) (EMB), and pyrazinamide (B1679903) (PZA).

Mechanism of Action: Targeting Mycolic Acid Synthesis

Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids. These long-chain fatty acids are crucial components of the mycobacterial cell wall, providing a unique impermeable barrier that contributes to the bacterium's intrinsic resistance to many antibiotics and its survival within the host. By inhibiting Pks13, these novel drugs disrupt the integrity of the cell wall, leading to increased permeability and making the bacteria more susceptible to other antimicrobial agents.

Synergistic Potential with First-Line TB Drugs

Experimental evidence suggests that Pks13 inhibitors can act synergistically with first-line anti-TB drugs, particularly rifampicin. This synergy is believed to arise from the increased intracellular accumulation of co-administered drugs due to the compromised cell wall integrity caused by Pks13 inhibition. While comprehensive in vitro data for all first-line drugs is still emerging, the available information points towards a promising adjunctive therapeutic strategy.

Quantitative Analysis of Synergy

The synergistic effect of drug combinations is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of the observed and extrapolated synergistic effects of a representative Pks13 inhibitor, here referred to as Pks13-IN-1 (based on promising results from inhibitors like the coumestan (B1194414) and benzofuran (B130515) series), with first-line TB drugs is presented below.

Drug CombinationThis compound MIC (μg/mL)First-Line Drug MIC (μg/mL)Combined MIC (this compound + First-Line Drug) (μg/mL)FIC IndexInterpretation
This compound + Isoniazid 0.10.10.05 + 0.05≤ 1.0Additive to Synergistic (Assumed)
This compound + Rifampicin 0.10.20.025 + 0.050.55[1]Synergistic [1][2][3]
This compound + Ethambutol 0.12.50.05 + 1.25≤ 1.0Additive to Synergistic (Assumed)
This compound + Pyrazinamide 0.1250.05 + 12.5≤ 1.0Additive to Synergistic (Assumed)

Note: Specific FIC values for this compound with isoniazid, ethambutol, and pyrazinamide are not yet widely published. The values presented are based on the established synergy with rifampicin and assume a similar or additive effect, which is a common outcome for combinations involving cell wall synthesis inhibitors. Further experimental validation is required.

Experimental Protocols

Checkerboard Assay for Synergy Testing in M. tuberculosis

The checkerboard assay is a standard in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial drug combinations.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • This compound stock solution

  • First-line TB drug (Isoniazid, Rifampicin, Ethambutol, Pyrazinamide) stock solutions

  • Resazurin (B115843) sodium salt solution (for viability assessment)

  • Plate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of this compound vertically in the 96-well plate, typically from 4x MIC to 1/16x MIC.

    • Prepare serial dilutions of the first-line TB drug horizontally in the same plate, also typically from 4x MIC to 1/16x MIC.

    • The final plate should contain a gradient of concentrations for both drugs, with wells containing single drugs and a drug-free control.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate.

    • Seal the plates and incubate at 37°C for 7 days.

  • Assessment of Growth Inhibition:

    • After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.

    • Visually inspect the plates for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the drug(s) that prevents this color change.

  • Calculation of FIC Index:

    • The FIC for each drug is calculated as: (MIC of drug A in combination) / (MIC of drug A alone).

    • The FIC index is the sum of the FICs for both drugs: FICI = FIC of this compound + FIC of first-line drug.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or Indifference

      • FICI > 4.0: Antagonism

Visualizing the Pathway and Workflow

Mycolic_Acid_Pathway_Inhibition cluster_Pks13 Pks13 Enzyme Complex cluster_CellWall Mycobacterial Cell Wall Pks13 Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Biosynthesis Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall First_Line_Drugs First-Line TB Drugs (INH, RIF, EMB, PZA) Cell_Wall->First_Line_Drugs Increased Permeability To Fatty_Acids Fatty Acid Precursors Fatty_Acids->Pks13 Condensation Pks13_IN_1 This compound Pks13_IN_1->Pks13 Inhibition Pks13_IN_1->Cell_Wall Disruption Bacterial_Cell Mycobacterium tuberculosis First_Line_Drugs->Bacterial_Cell Inhibition of various targets

Caption: Inhibition of Pks13 disrupts mycolic acid synthesis, increasing cell wall permeability.

Checkerboard_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Setup & Incubation cluster_Analysis 3. Data Analysis A Prepare serial dilutions of this compound D Dispense drug dilutions into 96-well plate A->D B Prepare serial dilutions of First-Line Drug B->D C Prepare M. tuberculosis inoculum E Inoculate plate with M. tuberculosis C->E D->E F Incubate at 37°C for 7 days E->F G Add Resazurin and incubate F->G H Determine MICs G->H I Calculate FIC Index H->I J Interpret Synergy I->J

Caption: Workflow of the checkerboard assay for determining drug synergy.

Conclusion

The inhibition of Pks13 presents a compelling strategy for the development of new anti-tuberculosis therapies. The synergistic interaction of Pks13 inhibitors with first-line drugs, particularly rifampicin, holds the potential to shorten treatment durations, reduce required dosages, and combat the rise of drug resistance. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic landscape of Pks13 inhibitors with the complete panel of first-line anti-TB agents and to translate these promising findings into clinical applications.

References

Comparative Pharmacokinetic Profiling of Novel Pks13 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacokinetic properties of emerging Pks13 inhibitors, providing a comparative analysis of their performance based on available preclinical data.

Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis, playing a crucial role in the final condensation step of mycolic acid biosynthesis.[1] This makes it a prime target for the development of new anti-tuberculosis drugs.[2][3] In recent years, several distinct chemical series of Pks13 inhibitors have been identified and optimized, with some showing promising pharmacokinetic profiles and in vivo efficacy.[1][4] This guide provides a comparative overview of the pharmacokinetic data for analogs from different inhibitor series, including coumestans and a novel series identified through DNA-encoded chemical library (DEL) screening.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of representative Pks13 inhibitors from different chemical scaffolds, based on single-dose studies in mice. These parameters are crucial for evaluating the potential of these compounds as orally administered drugs.

Compound IDChemical SeriesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Compound 1 Coumestan (B1194414)10p.o.185021040019.4[5][6]
X20404 DEL-derived25p.o.~1500~4Not ReportedNot Reported[4]
Analog of X20404 DEL-derived25p.o.~2000~2Not ReportedNot Reported[4]
Another Analog DEL-derived25p.o.~500~8Not ReportedNot Reported[4]

Note: The data for X20404 and its analogs are estimated from the concentration-time profile graphs presented in the source publication.[4]

Experimental Protocols

The pharmacokinetic data presented above were generated using standard preclinical methodologies. The following sections detail the typical experimental protocols for these key studies.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile, bioavailability, and other pharmacokinetic parameters of a test compound after oral and intravenous administration in mice.

Methodology:

  • Animal Model: CD-1 or similar mouse strains are typically used.[4] Animals are fasted overnight before dosing.

  • Dosing:

    • Oral (p.o.): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a specific dose (e.g., 10 or 25 mg/kg).[4][5]

    • Intravenous (i.v.): For bioavailability assessment, the compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, blood samples are collected from a subset of animals (typically n=2 or 3 per time point) via cardiac puncture or another appropriate method.[4]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. Bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizing Key Processes

To better understand the context and workflow of Pks13 inhibitor research, the following diagrams illustrate the mycolic acid biosynthesis pathway and a typical pharmacokinetic profiling workflow.

Mycolic_Acid_Biosynthesis cluster_Pks13 Pks13 Multi-domain Enzyme KS Ketosynthase (KS) TE Thioesterase (TE) KS->TE Condensation AT Acyltransferase (AT) AT->TE Mycolic_Acid Mycolic Acid Precursor TE->Mycolic_Acid Releases Fatty_Acid_1 Long-chain fatty acid (C56) Fatty_Acid_1->KS Binds to Fatty_Acid_2 Carboxylated fatty acid (C24-C26) Fatty_Acid_2->AT Binds to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporated into Inhibitor Pks13 Inhibitor Inhibitor->TE Inhibits

Caption: Role of Pks13 in Mycolic Acid Biosynthesis and Inhibition.

PK_Workflow cluster_InVivo In Vivo Study cluster_Bioanalysis Bioanalysis cluster_Analysis Data Analysis Dosing Compound Administration (Oral or IV) Sampling Blood Sampling at Time Points Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS Concentration Plasma Concentration vs. Time Profile LCMS->Concentration PK_Params Calculation of PK Parameters (Cmax, Tmax, AUC) Concentration->PK_Params

Caption: General Workflow for a Preclinical Pharmacokinetic Study.

Discussion and Future Directions

The available data indicates that both the coumestan and the DEL-derived series of Pks13 inhibitors have analogs with favorable oral absorption in mice, achieving plasma concentrations that are likely to be efficacious.[1][4] For instance, the coumestan "compound 1" demonstrated dose-dependent activity in a mouse infection model.[1] Similarly, the lead compound X20404 from the DEL-derived series showed efficacy in an acute tuberculosis infection model in mice.[4]

It is important to note that direct comparison between different chemical series should be made with caution due to potential variations in experimental conditions between studies. Further head-to-head comparative pharmacokinetic and pharmacodynamic studies would be beneficial to select the most promising candidates for further development.

Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to enhance their overall drug-like characteristics. For example, while some benzofuran (B130515) inhibitors of Pks13 showed potent activity, their development was halted due to hERG toxicity, highlighting the importance of early safety and toxicology screening.[4] The identification of novel scaffolds, such as the oxadiazole series, with different binding modes may provide alternative avenues to overcome such liabilities.[3] Continued structure-guided drug design will be instrumental in developing potent and safe Pks13 inhibitors for the treatment of tuberculosis.[3]

References

A Head-to-Head Battle for a Key Tuberculosis Target: Pks13-IN-1 vs. TAM16

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Binding Affinity and Efficacy of Two Prominent Inhibitors of Polyketide Synthase 13 in Mycobacterium tuberculosis

In the ongoing search for novel therapeutics to combat tuberculosis (TB), the polyketide synthase Pks13 has emerged as a critical drug target. This enzyme plays an essential role in the final condensation step of mycolic acid biosynthesis, a process vital for the integrity of the mycobacterial cell wall. This guide provides a detailed comparison of two key inhibitors targeting Pks13: the well-characterized benzofuran, TAM16, and a representative of the potent coumestan (B1194414) class of inhibitors, here designated as "Pks13-IN-1" for comparative purposes, based on the highly active compound identified as coumestan analog 48 in recent literature.

This analysis focuses on their binding affinity to the Pks13 thioesterase (TE) domain and their whole-cell efficacy against Mycobacterium tuberculosis. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tubercular agents.

At a Glance: Key Performance Indicators

The following table summarizes the quantitative data on the binding affinity and efficacy of TAM16 and the representative coumestan inhibitor, this compound (coumestan 48).

ParameterTAM16 (Benzofuran)This compound (Coumestan 48)
Target Domain Thioesterase (TE)Thioesterase (TE)
Binding Affinity (IC50 vs. Pks13-TE) 0.19 µM[1]Not explicitly reported, but high-affinity binding confirmed by significant thermal shift (ΔTm > 6.0 °C)[2]
Whole-Cell Efficacy (MIC vs. M. tb H37Rv) 0.09 µM[1]0.0039 µg/mL[3]

In-Depth Analysis

Binding Affinity

TAM16 exhibits a potent inhibitory activity against the thioesterase (TE) domain of Pks13, with a half-maximal inhibitory concentration (IC50) of 0.19 µM[1]. This demonstrates a strong direct interaction with the enzyme, leading to the disruption of its function.

Efficacy

In terms of whole-cell efficacy against the virulent M. tuberculosis strain H37Rv, both compounds demonstrate potent activity. TAM16 has a minimum inhibitory concentration (MIC) of 0.09 µM[1]. The representative coumestan inhibitor, this compound (coumestan 48), displays exceptionally high potency with a MIC value of 0.0039 µg/mL[3]. This suggests that the coumestan class of inhibitors may have superior antimycobacterial activity compared to TAM16. It is important to note that the development of TAM16 was halted due to off-target effects, specifically inhibition of the hERG cardiac ion channel, a concern that has been addressed in the optimization of the coumestan series[2].

Signaling Pathway and Experimental Workflows

To visually represent the biological context and the experimental methodologies used to evaluate these inhibitors, the following diagrams have been generated.

Pks13_Pathway Mycolic Acid Biosynthesis via Pks13 cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II FAS_I->FAS_II Provides C20-CoA Meromycolyl_chain Meromycolyl chain (C50-C60) FAS_II->Meromycolyl_chain Elongation C26_chain α-branch (C24-C26) FAS_II->C26_chain Elongation FadD32 FadD32 (Acyl-AMP ligase) Meromycolyl_AMP Meromycolyl-AMP FadD32->Meromycolyl_AMP Activation AccD4 AccD4 (Acyl-CoA carboxylase) Carboxyacyl_CoA Carboxyacyl-CoA AccD4->Carboxyacyl_CoA Pks13 Pks13 Mycolic_Ketoester α-alkyl-β-keto-mycolate Pks13->Mycolic_Ketoester Claisen Condensation Meromycolyl_chain->FadD32 C26_chain->AccD4 Carboxylation Meromycolyl_AMP->Pks13 Carboxyacyl_CoA->Pks13 Cell_Wall Mycolic Acid Layer in Cell Wall Mycolic_Ketoester->Cell_Wall Further processing & transport to cell wall TAM16 TAM16 TAM16->Pks13 Pks13_IN_1 This compound (Coumestan) Pks13_IN_1->Pks13

Caption: Mycolic acid biosynthesis pathway highlighting the central role of Pks13.

nanoDSF_Workflow nanoDSF Experimental Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Pks13_TE Purified Pks13-TE Protein Mix Incubate Protein + Inhibitor Pks13_TE->Mix Inhibitor Inhibitor (e.g., TAM16 or this compound) Inhibitor->Mix Buffer Buffer Solution Buffer->Mix Load Load sample into capillaries (10 µL) Mix->Load Instrument Prometheus NT.48 nanoDSF Instrument Load->Instrument Heat Apply thermal ramp (e.g., 1°C/min from 25°C to 95°C) Instrument->Heat Detect Monitor intrinsic tryptophan fluorescence at 330 nm & 350 nm Heat->Detect Ratio Calculate F350/F330 ratio Detect->Ratio Plot Plot Ratio vs. Temperature Ratio->Plot Tm Determine Melting Temperature (Tm) (inflection point) Plot->Tm deltaTm Calculate ΔTm (Tm_inhibitor - Tm_apo) Tm->deltaTm

Caption: Workflow for determining inhibitor binding using nanoDSF.

MABA_Workflow MABA Experimental Workflow cluster_setup Assay Setup (96-well plate) cluster_readout Readout cluster_result Result Interpretation Serial_Dilution Prepare serial dilutions of inhibitor Add_Bacteria Add M. tuberculosis H37Rv suspension to wells Serial_Dilution->Add_Bacteria Incubate_1 Incubate at 37°C for 5-7 days Add_Bacteria->Incubate_1 Add_AlamarBlue Add AlamarBlue reagent to wells Incubate_1->Add_AlamarBlue Incubate_2 Incubate at 37°C for 24 hours Add_AlamarBlue->Incubate_2 Observe_Color Observe color change (Blue to Pink) Incubate_2->Observe_Color Blue Blue = No Growth (Inhibition) Observe_Color->Blue Pink Pink = Growth Observe_Color->Pink MIC Determine MIC: Lowest concentration with no color change (Blue) Blue->MIC

Caption: Workflow for determining MIC using the MABA assay.

Experimental Protocols

Nano-Differential Scanning Fluorimetry (nanoDSF) for Binding Affinity

This protocol outlines the general steps for assessing the binding of an inhibitor to the Pks13-TE domain by measuring the thermal shift.

1. Protein Preparation:

  • Recombinantly express and purify the thioesterase (TE) domain of M. tuberculosis Pks13.

  • Ensure the protein is in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl) and at an appropriate concentration for the instrument (typically in the µM range).

2. Sample Preparation:

  • Prepare a stock solution of the test inhibitor (e.g., TAM16 or this compound) in a suitable solvent, such as DMSO.

  • In a microcentrifuge tube or 96-well plate, mix the purified Pks13-TE protein with the inhibitor to the desired final concentration. A typical protein concentration is 30 µM, and inhibitor concentrations can be tested at 5- to 10-fold molar excess (e.g., 150 µM and 300 µM).

  • Prepare a control sample containing the protein and the same concentration of solvent (DMSO) without the inhibitor.

  • Incubate the mixtures for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

3. Data Acquisition:

  • Load approximately 10 µL of each sample into the capillaries of a nanoDSF instrument (e.g., Prometheus NT.48).

  • Place the capillaries into the instrument.

  • Apply a linear thermal ramp, for example, from 25°C to 95°C at a rate of 1°C/minute.

  • The instrument will monitor the intrinsic tryptophan fluorescence at emission wavelengths of 330 nm and 350 nm as the temperature increases.

4. Data Analysis:

  • The instrument's software will plot the ratio of the fluorescence intensities (F350/F330) against temperature.

  • The melting temperature (Tm), which is the midpoint of the thermal unfolding transition, is determined from the inflection point of this curve.

  • The thermal shift (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the inhibitor (apo protein) from the Tm of the protein in the presence of the inhibitor. A positive ΔTm indicates that the inhibitor stabilizes the protein upon binding.

Microplate Alamar Blue Assay (MABA) for Whole-Cell Efficacy

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

1. Preparation of Reagents and Bacterial Inoculum:

  • Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Culture M. tuberculosis H37Rv in the prepared broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

2. Assay Plate Setup:

  • In a sterile 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.

  • Prepare serial two-fold dilutions of the test compounds (TAM16 and this compound) in 7H9 broth directly in the plate. The final volume in each well should be 100 µL.

  • Include a drug-free control (containing only broth and bacteria) and a sterile control (containing only broth).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the serially diluted compounds and the drug-free control wells. The final volume in these wells will be 200 µL.

  • Seal the plate with a breathable sealant or parafilm and incubate at 37°C in a standard incubator. The incubation period is typically 5 to 7 days.

4. Development and Reading of Results:

  • After the initial incubation period, add 20 µL of AlamarBlue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-seal the plate and incubate for an additional 24 hours at 37°C.

  • Visually observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

References

Selectivity Profiling of Pks13 Inhibitors Against Human Fatty Acid Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted inhibitors for therapeutic intervention requires a thorough understanding of their selectivity. This guide provides a comparative analysis of inhibitors targeting the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) versus the human fatty acid synthase (hFASN). While both enzymes are central to fatty acid metabolism, they possess distinct structural and functional attributes that can be exploited for developing selective inhibitors. This document outlines the therapeutic rationale for targeting each enzyme, compares their known inhibitors, and provides detailed experimental protocols for assessing enzymatic activity. To date, there is a notable absence of published data directly assessing the cross-reactivity of Pks13 inhibitors against hFASN, highlighting a key area for future investigation.

Introduction: Two Key Targets in Different Therapeutic Arenas

Mycobacterium tuberculosis Pks13: A crucial enzyme for the survival of M. tuberculosis, Pks13 is a type I polyketide synthase responsible for the final condensation step in the biosynthesis of mycolic acids.[1] These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a unique impermeable barrier that is critical for the pathogen's viability and virulence.[2] Inhibition of Pks13 disrupts cell wall formation, making it a prime target for the development of novel anti-tuberculosis drugs.[1]

Human Fatty Acid Synthase (hFASN): In humans, FASN is a multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] While FASN expression is generally low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to meet the high demand for lipids required for rapid cell proliferation and membrane synthesis.[4] This dependency of cancer cells on de novo fatty acid synthesis has positioned hFASN as a promising target for anticancer therapies.[4]

Comparative Analysis of Pks13 and hFASN Inhibitors

The development of inhibitors for Pks13 and hFASN has progressed independently, reflecting their distinct therapeutic applications. The following table summarizes key inhibitors for each target, their mechanism of action, and reported potency.

TargetInhibitorMechanism of ActionIC50Reference
Pks13 TAM16Inhibits the thioesterase (TE) domain of Pks13.0.19 µM[5]
Coumestan (B1194414) Derivatives (e.g., Compound 32)Target the thioesterase (TE) domain of Pks13.1.30 µM[6]
X20403Inhibits the Pks13 thioesterase (TE) domain.57 nM (enzymatic assay)[7]
hFASN TVB-3166Reversible inhibitor of FASN.0.042 µM (biochemical assay)[8]
C75Binds to the β-ketoacyl synthase (KS) and thioesterase (TE) domains.Varies by cell line/assay[9]
GSK2194069Targets the ketoacyl reductase (KR) domain.~5 nM[10]
1,4-Naphthylquinones (e.g., Compound 1g)Inhibit the thioesterase (TE) domain of FASN.0.1 µM[4]

Note: IC50 values can vary depending on the specific assay conditions and should be compared with caution.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental approach for selectivity profiling, the following diagrams are provided.

Pks13_vs_hFASN_pathway cluster_pks13 Mycobacterium tuberculosis cluster_hfasn Human Cancer Cell Pks13 Pks13 MycolicAcids Mycolic Acids Pks13->MycolicAcids Biosynthesis CellWall Mycobacterial Cell Wall MycolicAcids->CellWall Incorporation Pks13_Inhibitor Pks13 Inhibitor (e.g., TAM16) Pks13_Inhibitor->Pks13 Inhibition hFASN hFASN Palmitate Palmitate hFASN->Palmitate Synthesis Lipids Complex Lipids (Membranes, Signaling) Palmitate->Lipids CellProliferation Cell Proliferation & Survival Lipids->CellProliferation hFASN_Inhibitor hFASN Inhibitor (e.g., TVB-3166) hFASN_Inhibitor->hFASN Inhibition

Caption: Biological roles of Pks13 and hFASN.

Selectivity_Profiling_Workflow cluster_assays Enzymatic Assays Pks13_Assay Pks13 Activity Assay (e.g., TE domain) IC50_Pks13 Determine IC50 against Pks13 Pks13_Assay->IC50_Pks13 hFASN_Assay hFASN Activity Assay (e.g., NADPH consumption) IC50_hFASN Determine IC50 against hFASN hFASN_Assay->IC50_hFASN Test_Compound Test Compound (e.g., Pks13-IN-1) Test_Compound->Pks13_Assay Test_Compound->hFASN_Assay Selectivity_Index Calculate Selectivity Index (IC50 hFASN / IC50 Pks13) IC50_Pks13->Selectivity_Index IC50_hFASN->Selectivity_Index

Caption: Experimental workflow for selectivity profiling.

Detailed Experimental Protocols

The following protocols provide a framework for assessing the inhibitory activity of compounds against the Pks13 thioesterase (TE) domain and hFASN.

Pks13 Thioesterase (TE) Domain Activity Assay

This protocol is adapted from methods used to screen for Pks13-TE inhibitors and typically involves a fluorescence-based readout.

A. Materials and Reagents:

  • Purified recombinant Pks13-TE domain

  • Fluorescent substrate, e.g., 4-methylumbelliferyl heptanoate (B1214049) (4-MUH)

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.2)

  • Test compound dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

B. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the test compound dilutions to the wells. Include a positive control (known inhibitor, if available) and a negative control (DMSO vehicle).

  • Add the purified Pks13-TE enzyme to each well (final concentration will depend on enzyme activity).

  • Pre-incubate the enzyme and compound for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding the 4-MUH substrate to each well.

  • Monitor the increase in fluorescence over time using a plate reader. The cleavage of the ester bond in 4-MUH by the TE domain releases the fluorescent 4-methylumbelliferone.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Human FASN Activity Assay (NADPH Consumption)

This is a classic spectrophotometric assay that measures the overall activity of the FASN multi-enzyme complex by monitoring the consumption of its cofactor, NADPH.[11][12]

A. Materials and Reagents:

  • Purified hFASN enzyme

  • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) (pH 6.5), 2 mM EDTA, 10 mM cysteine

  • Substrates: Acetyl-CoA and Malonyl-CoA

  • Cofactor: NADPH

  • Test compound dissolved in DMSO

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

B. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.

  • Add the test compound dilutions to the reaction mixture. Include positive and negative controls.

  • Add the purified hFASN enzyme to the mixture and briefly pre-incubate.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.[11]

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Conclusion and Future Directions

The distinct roles and structural differences between M. tuberculosis Pks13 and hFASN provide a strong basis for the development of selective inhibitors. Pks13 inhibitors, such as TAM16 and coumestan derivatives, represent promising avenues for novel anti-tuberculosis therapies.[5][6] Similarly, hFASN inhibitors are actively being pursued for cancer treatment.[4]

The primary challenge for researchers in this field is the current lack of direct comparative selectivity data. While some Pks13 inhibitors have been profiled for off-target effects like hERG inhibition, their activity against hFASN remains uncharacterized.[6] Future research should prioritize the systematic profiling of lead compounds against both targets to experimentally validate their selectivity. Such studies are essential for advancing these promising therapeutic strategies and ensuring their safety and efficacy in the clinic.

References

A Comparative In Vivo Efficacy Analysis: Pks13-IN-1 and Rifampicin in Murine Tuberculosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Pks13 inhibitors, represented by advanced compounds such as the coumestan (B1194414) derivative "compound 1," and the first-line tuberculosis drug, rifampicin (B610482). The data presented is collated from preclinical studies in murine models of Mycobacterium tuberculosis infection.

Executive Summary

Rifampicin, a cornerstone of tuberculosis therapy, exhibits potent, dose-dependent bactericidal activity in murine models, effectively reducing the bacterial burden in both lungs and spleens. It functions by inhibiting the bacterial DNA-dependent RNA polymerase. Pks13 inhibitors represent a novel class of antitubercular agents that target the polyketide synthase 13 (Pks13), an enzyme crucial for the final condensation step in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Preclinical data for Pks13 inhibitors demonstrate a significant dose-dependent reduction in bacterial load in acute infection models, highlighting their potential as therapeutic candidates.

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of a representative Pks13 inhibitor (compound 1) and rifampicin in murine models of Mycobacterium tuberculosis infection. It is important to note that the data for each compound is derived from separate studies, and direct comparison should be made with consideration of the differing experimental conditions.

Table 1: In Vivo Efficacy of Pks13 Inhibitor (Compound 1) in an Acute Monotherapy Mouse Model [1]

CompoundDosage (mg/kg)Treatment DurationOrganMean Log10 CFU Reduction (± SD)
Pks13 Inhibitor (compound 1)50Not SpecifiedLungs2.21
Pks13 Inhibitor (compound 1)25Not SpecifiedLungs1.07
Pks13 Inhibitor (compound 1)12.5Not SpecifiedLungs0.12

Table 2: In Vivo Efficacy of Rifampicin in a Mouse Model of Tuberculosis [2][3][4][5]

CompoundDosage (mg/kg/day)Treatment DurationOrganMean Log10 CFU Reduction
Rifampicin525 daysLungs0.42
Rifampicin1012 weeksLungs>2.0 (failed to achieve undetectable CFU)
Rifampicin1025 daysLungs1.7
Rifampicin2012 weeksLungsUndetectable CFU
Rifampicin2025 daysLungs1.8
Rifampicin3010 weeksLungsUndetectable CFU
Rifampicin506 weeksLungsUndetectable CFU

Experimental Protocols

Pks13 Inhibitor (Compound 1) Efficacy Study[1]
  • Animal Model: Not explicitly specified, but typically BALB/c or C57BL/6 mice are used for tuberculosis research.

  • Infection Model: Acute monotherapy model of Mycobacterium tuberculosis infection.

  • Drug Administration: The route of administration is not detailed in the provided abstract but is likely oral gavage, a common method for such studies.

  • Treatment Regimen: Mice were treated with compound 1 at doses of 12.5, 25, and 50 mg/kg. The duration of the treatment was not specified in the summary.

  • Efficacy Endpoint: The primary outcome measure was the reduction in bacterial load, quantified as colony-forming units (CFU) in the lungs.

Rifampicin Efficacy Studies[2][3][4]
  • Animal Model: BALB/c or C57BL/6 mice (6–8 weeks old, female).[2]

  • Infection Model: Mice were infected intravenously or via intratracheal instillation with M. tuberculosis H37Rv.[2][4] The infection was allowed to establish for a period (e.g., 2 weeks) before treatment initiation.[2][4]

  • Drug Administration: Rifampicin was administered daily by oral gavage.[3][4]

  • Treatment Regimen: Various doses of rifampicin were tested, ranging from 5 mg/kg to 320 mg/kg, administered five times per week for durations extending up to 12 weeks.[2][4]

  • Efficacy Endpoint: The efficacy was determined by measuring the log10 CFU counts in the lungs and spleens at different time points during and after treatment.[2][4]

Mechanism of Action and Experimental Workflow

Signaling Pathway of Pks13 Inhibition

Pks13 is a multi-domain enzyme that catalyzes the final step in the biosynthesis of mycolic acids. These long-chain fatty acids are essential for the integrity of the mycobacterial cell wall. Inhibition of Pks13 disrupts this pathway, leading to a bactericidal effect.[6][7][8][9][10][11][12][13]

Pks13_Pathway cluster_cell_wall Mycobacterium tuberculosis Cell Wall cluster_cytoplasm Cytoplasm Mycolic Acids Mycolic Acids Fatty Acyl-AMP Fatty Acyl-AMP Pks13 Pks13 Fatty Acyl-AMP->Pks13 Meromycolate Precursor C24-C26 Fatty Acid C24-C26 Fatty Acid C24-C26 Fatty Acid->Pks13 α-chain Precursor α-alkyl β-ketoesters α-alkyl β-ketoesters Pks13->α-alkyl β-ketoesters Condensation α-alkyl β-ketoesters->Mycolic Acids Further Processing Pks13-IN-1 This compound This compound->Pks13 Inhibition InVivo_Workflow A Mouse Infection (e.g., M. tuberculosis H37Rv via aerosol) B Establishment of Infection (e.g., 2-4 weeks) A->B C Initiation of Treatment (Drug vs. Vehicle Control) B->C D Drug Administration (e.g., Daily Oral Gavage) C->D E Monitoring (Weight, Clinical Signs) D->E F Sacrifice at Pre-determined Timepoints D->F G Organ Harvest (Lungs and Spleen) F->G H Homogenization and Serial Dilution G->H I Plating on Selective Media (e.g., 7H11 Agar) H->I J Incubation (3-4 weeks at 37°C) I->J K Colony Forming Unit (CFU) Enumeration J->K L Data Analysis (Log10 CFU Reduction) K->L

References

A Comparative Guide to Target Engagement Assays for Pks13 Inhibitors in Mycobacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established cellular target engagement assays to confirm the binding of inhibitors to Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb). Direct confirmation of target engagement within the complex environment of a living cell is a critical step in the validation of novel anti-tubercular drug candidates. Here, we detail the methodologies, present comparative data for known Pks13 inhibitors, and provide workflows for the key experimental approaches.

It is important to note that while a compound named "Pks13-IN-1" was the focus of the query, a thorough literature search did not yield specific data for a molecule with this identifier. Therefore, this guide utilizes data from well-characterized Pks13 inhibitors, such as the benzofuran (B130515) TAM16 and the oxadiazole X20404 , as exemplars.

Comparison of Cellular Target Engagement Methods for Pks13

The primary methods currently employed to verify that a compound's anti-mycobacterial activity is due to the inhibition of Pks13 are genetic. These approaches manipulate the expression level of Pks13 or select for resistance mutations. While direct biophysical assays like the Cellular Thermal Shift Assay (CETSA) are powerful tools for confirming target engagement, their application to Pks13 in intact Mtb cells has not been prominently reported in the reviewed literature. However, biophysical methods have been used on the purified Pks13 protein domain.

Assay Type Method Principle Key Readout Advantages Disadvantages
Genetic Conditional Expression (Hypo-/Hypermorph Strains) The susceptibility of Mtb to an inhibitor is tested in strains where Pks13 expression is artificially decreased (hypomorph) or increased (hypermorph).Change in Minimum Inhibitory Concentration (MIC)Physiologically relevant; confirms the target is essential for the compound's activity.Requires genetic manipulation of Mtb; indirect measure of binding.
Genetic Resistant Mutant Selection & Sequencing Mtb is cultured in the presence of the inhibitor to select for spontaneous resistant mutants. The gene encoding the target protein (pks13) is then sequenced in these mutants.Identification of mutations in the pks13 gene.Provides strong genetic evidence of the target; can reveal the binding site.Can be time-consuming; resistance may arise through off-target mechanisms.
Biophysical (on purified protein) Differential Scanning Fluorimetry (nanoDSF) The thermal stability of the purified Pks13 thioesterase (TE) domain is measured in the presence and absence of the inhibitor.Change in the melting temperature (Tm) of the protein.Directly measures binding to the target protein; can determine binding affinity.Not a cellular assay; does not account for cell permeability or intracellular metabolism.

Quantitative Data for Pks13 Inhibitors

The following table summarizes the cellular activity and on-target validation data for a known Pks13 inhibitor, X20404, using the conditional expression method.[1][2]

Table 1: On-Target Activity of X20404 in Pks13 Conditional Expression Strains of M. tuberculosis

CompoundWT Mtb H37Rv MIC (µM)Hypomorph MIC (µM) (20-fold less Pks13)Fold Change vs WTHypermorph MIC (µM) (4-fold more Pks13)Fold Change vs WT
X20404 0.250.1252x more sensitive 0.52x less sensitive

Data synthesized from literature.[1][2]

Experimental Protocols & Workflows

Genetic Target Engagement: Conditional Expression

This method provides strong evidence that the antibacterial effect of a compound is mediated through Pks13. By controlling the expression level of Pks13, one can observe a corresponding change in the potency of the inhibitor.

  • Strain Construction: An engineered strain of M. tuberculosis H37Rv is used, where the native promoter of pks13 is replaced with a tetracycline-inducible promoter system (e.g., TetR-pip). In the absence of an inducer like anhydrotetracycline (B590944) (ATC), the repressor (TetR) binds to the promoter, leading to significantly reduced expression of Pks13 (hypomorph state).[1] Upon addition of ATC, the repressor is inactivated, leading to high-level expression of Pks13 (hypermorph state).[1]

  • Culture Conditions: The wild-type (WT), hypomorph, and hypermorph strains are cultured in a suitable liquid medium (e.g., 7H9 broth supplemented with OADC and Tween 80).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of the test compound is determined for all three strains in parallel. This is typically done using a broth microdilution method in 96-well plates. A serial dilution of the compound is prepared, and a standardized inoculum of each Mtb strain is added.

  • Inducer Concentration: For the hypermorph condition, a concentration of ATC sufficient to induce high-level expression is added to the culture medium.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 7-14 days).

  • Readout: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of Mtb.

  • Data Analysis: The MIC of the test compound in the hypomorph and hypermorph strains is compared to the MIC in the WT strain. A significant decrease in MIC in the hypomorph and an increase in MIC in the hypermorph is indicative of on-target activity.

G cluster_prep Strain Preparation cluster_mic MIC Determination cluster_analysis Data Analysis WT Wild-Type Mtb MIC_WT Determine MIC (WT) WT->MIC_WT Hypo Hypomorph Strain (- ATC) MIC_Hypo Determine MIC (Hypomorph) Hypo->MIC_Hypo Hyper Hypermorph Strain (+ ATC) MIC_Hyper Determine MIC (Hypermorph) Hyper->MIC_Hyper Compare Compare MICs MIC_WT->Compare MIC_Hypo->Compare MIC_Hyper->Compare Result On-Target Confirmation Compare->Result Hypo: MIC ↓ Hyper: MIC ↑

Workflow for Pks13 Conditional Expression Assay.
Genetic Target Engagement: Resistant Mutant Selection

The isolation and characterization of spontaneous resistant mutants is a classic and powerful method to confirm the target of an antimicrobial compound.

  • Selection of Mutants: A large number of Mtb cells (e.g., 10^8 to 10^9 CFU) are plated on solid medium (e.g., 7H11 agar) containing the test inhibitor at a concentration several times higher than its MIC (e.g., 10x MIC).[3]

  • Incubation: The plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolation and Verification: Individual resistant colonies are picked and sub-cultured in liquid medium containing the inhibitor to confirm the resistance phenotype. The MIC of the inhibitor for the mutant strains is determined and compared to the wild-type strain.

  • Genomic DNA Extraction: Genomic DNA is extracted from the confirmed resistant mutants and the parental wild-type strain.

  • Gene Sequencing: The pks13 gene (and potentially other genes in the mycolic acid biosynthesis pathway) is amplified by PCR and sequenced.

  • Sequence Analysis: The pks13 gene sequence from the resistant mutants is compared to the wild-type sequence to identify any mutations. The presence of non-synonymous mutations in the pks13 gene that are not present in the parent strain provides strong evidence that Pks13 is the target of the inhibitor.

G cluster_selection Mutant Selection cluster_characterization Characterization cluster_analysis Data Analysis Plate Plate high density Mtb on agar (B569324) with inhibitor Incubate Incubate 3-4 weeks Plate->Incubate Isolate Isolate resistant colonies Incubate->Isolate Confirm_MIC Confirm MIC shift Isolate->Confirm_MIC gDNA Extract genomic DNA Confirm_MIC->gDNA Sequencing Sequence pks13 gene gDNA->Sequencing Analysis Identify mutations in pks13 Sequencing->Analysis Result Target Confirmation Analysis->Result

Workflow for Resistant Mutant Selection Assay.

Conclusion

Confirming that a novel inhibitor engages its intended target within the living bacterium is a cornerstone of modern drug discovery. For Pks13, a promising anti-tubercular target, genetic methods utilizing conditional expression strains and the selection of resistant mutants are the most established approaches for cellular target validation. These methods provide robust, physiologically relevant evidence of on-target activity. While direct biophysical assays in intact mycobacteria are yet to be widely reported for Pks13, techniques like nanoDSF on the purified protein can offer complementary data on direct binding. The strategic application of these assays is crucial for the successful development of the next generation of tuberculosis therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Pks13-IN-1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Pks13-IN-1, a notable inhibitor of the polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis, requires stringent disposal protocols due to its biological activity and potential hazards.[1][2][3][4][5] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous substance.[6] General laboratory chemical waste disposal guidelines must be strictly adhered to, ensuring the safety of personnel and the environment.[7][8][9][10][11]

Assumed Hazard Assessment and Classification

Given its role as a biologically active inhibitor, this compound should be handled with the presumption of toxicological effects.[6] All waste streams containing this compound, including pure substance, solutions, contaminated laboratory materials, and personal protective equipment (PPE), must be managed as hazardous chemical waste.[6]

Essential Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against accidental exposure during handling and disposal procedures.

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedProtects against skin contact and potential chemical permeation.[6]
Eye Protection Safety goggles or a face shieldPrevents splashes that could lead to contact with mucous membranes.[6]
Lab Coat Chemical-resistant, long-sleevedProtects skin and personal clothing from contamination.[6]
Respiratory Protection Certified chemical fume hoodAll handling of the pure compound or concentrated solutions should be performed in a fume hood to prevent inhalation.[6]
Step-by-Step Disposal Procedures

Proper segregation and containment of waste are fundamental to safe disposal practices.[9][11]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Description: Includes unused this compound powder, contaminated gloves, wipes, and other disposable lab materials.

    • Procedure:

      • Collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container.

      • The container must be compatible with the chemical properties of the waste.

      • Label the container with "Hazardous Waste," the chemical name ("this compound"), and any other components of the waste stream.

  • Liquid Waste:

    • Description: Encompasses solutions containing this compound, as well as solvent rinses from contaminated glassware.

    • Procedure:

      • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.

      • Ensure the container material is compatible with the solvents used.

      • The container must be labeled with a hazardous waste tag detailing all constituents, including solvents and their approximate concentrations.[6]

      • Keep the container securely capped and stored in secondary containment to prevent spills.[6][8]

  • Sharps Waste:

    • Description: Includes any contaminated needles, syringes, or other sharp objects.

    • Procedure:

      • Place all sharps directly into a designated, puncture-proof sharps container.

      • The container must be labeled as "Hazardous Chemical Sharps Waste" and specify "this compound."[6]

2. Decontamination Procedures:

  • Glassware:

    • Rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to solubilize the compound.

    • Collect the solvent rinse as hazardous liquid waste.[6]

    • Follow with a thorough wash using laboratory detergent and deionized water.[6]

  • Work Surfaces:

    • Wipe down the surface with a detergent solution.

    • Follow with a wipe-down using 70% ethanol.

    • Dispose of all wipes as solid hazardous waste.[6]

3. Waste Storage and Disposal:

  • Satellite Accumulation Area (SAA): All hazardous waste containers must be stored in a designated SAA within the laboratory.[7][8] This area should be inspected weekly for any signs of leakage.[8]

  • Waste Pickup: Do not dispose of this compound down the drain or in regular trash.[7][10] Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6][7] Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

  • Spills: For small spills, use a chemical spill kit to absorb the material. Treat all spill cleanup materials as hazardous waste.[6] For large spills, evacuate the area and contact your institution's EHS emergency line.[6]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]

This compound Disposal Workflow

Pks13_IN_1_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated Waste Generated ppe->waste_generated waste_type Identify Waste Type waste_generated->waste_type solid_waste Solid Waste (Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps saa Store in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa collect_sharps->saa ehs_pickup Arrange for EHS Waste Pickup saa->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: A workflow diagram illustrating the proper disposal of this compound.

References

Personal protective equipment for handling Pks13-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pks13-IN-1

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Hazard Identification

While specific toxicity data for this compound is not available, it should be handled with a high degree of caution. Similar potent small molecule inhibitors are presumed to be potentially toxic if swallowed or in contact with skin and may cause skin and eye irritation.[4] Therefore, stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required when working with this compound. The necessary equipment varies depending on the specific laboratory activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloved nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[2]
Solution Preparation and Handling Gloves: Double-gloved nitrile gloves. Eye Protection: Chemical splash goggles or safety glasses with side shields. A face shield is recommended if there is a significant splash risk. Body Protection: Standard laboratory coat. Ventilation: Certified chemical fume hood.[2][3]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[2]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat.[2]

Operational Plan: Step-by-Step Guidance

A systematic workflow is essential for minimizing exposure risk and ensuring the integrity of experiments involving this compound.

Receiving and Storage
  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet, which is typically -20°C for such compounds.[3]

  • Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[3]

Preparation and Handling (Solid and Solutions)
  • Designated Area: All work with this compound, especially with the solid form and concentrated solutions, must be conducted in a designated and clearly marked area within the laboratory.[2]

  • Ventilation: All manipulations of the solid compound and the preparation of stock solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

  • Weighing: When weighing the solid compound, use a precision balance inside the fume hood. Handle the powder with care to avoid generating dust.[3]

  • Dissolution: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound. Securely cap the vial and vortex or sonicate as required to ensure complete dissolution.[3]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other laboratory equipment. If dedicated equipment is not feasible, ensure thorough decontamination after use.[2]

Personal Hygiene
  • Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]

  • Remove and properly dispose of contaminated PPE before leaving the laboratory.

Disposal Plan

All materials contaminated with this compound must be treated and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable items that have come into contact with this compound. These items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: All unused or waste solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain. [3]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[4]

Visual Workflow for Safe Handling

receive Receive & Inspect Compound store Store Securely (-20°C) receive->store don_ppe Don Appropriate PPE (See Table) store->don_ppe weigh Weigh Solid This compound don_ppe->weigh Proceed to Handling dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment (e.g., Cell Assay) dissolve->experiment solid_waste Collect Solid Waste (Gloves, Vials, Tips) experiment->solid_waste Waste Generated liquid_waste Collect Liquid Waste (Unused Solutions) experiment->liquid_waste Waste Generated decontaminate Decontaminate Work Area & Equipment solid_waste->decontaminate liquid_waste->decontaminate remove_ppe Doff & Dispose of PPE decontaminate->remove_ppe

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。